molecular formula C12H11NO2S B1585973 Methyl 3-amino-4-phenylthiophene-2-carboxylate CAS No. 82437-64-7

Methyl 3-amino-4-phenylthiophene-2-carboxylate

Cat. No.: B1585973
CAS No.: 82437-64-7
M. Wt: 233.29 g/mol
InChI Key: UKWKMKNACSKDCN-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-phenylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C12H11NO2S and its molecular weight is 233.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-amino-4-phenylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H11NO2S/c1-15-12(14)11-10(13)9(7-16-11)8-5-3-2-4-6-8/h2-7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWKMKNACSKDCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374906
Record name methyl 3-amino-4-phenylthiophene-2-carboxylate
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Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82437-64-7
Record name methyl 3-amino-4-phenylthiophene-2-carboxylate
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Record name Methyl 3-amino-4-phenylthiophene-2-carboxylate
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Foundational & Exploratory

The Structural Elucidation of a Privileged Scaffold: A Technical Guide to Methyl 3-Amino-4-phenylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides an in-depth structural analysis of methyl 3-amino-4-phenylthiophene-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a senior application scientist, the following guide is structured to deliver not just data, but a cohesive understanding of the molecule's synthesis, architecture, and functional implications, grounded in established analytical techniques.

Introduction: The Thiophene Core in Modern Chemistry

Substituted thiophenes represent a cornerstone of heterocyclic chemistry, with the 2-aminothiophene motif, in particular, serving as a versatile scaffold in the development of novel therapeutic agents and functional materials. This compound is a key intermediate, valued for its potential in creating a diverse array of biologically active compounds, including antihypertensives, antitumors, and antivirals. Its structural rigidity and the specific arrangement of its functional groups—an amine, an ester, and a phenyl ring—offer a unique platform for molecular design and synthesis. This guide will dissect the structural characteristics of this molecule, providing a foundational understanding for its application in advanced research.

Synthesis Strategy: The Gewald Reaction

The most prominent and versatile method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[1][2] This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[2] For the synthesis of this compound, a variation of the Gewald reaction is the most probable and efficient route.

Gewald Reaction for this compound cluster_reactants Starting Materials phenylacetaldehyde Phenylacetaldehyde knoevenagel_product Knoevenagel Condensation Product phenylacetaldehyde->knoevenagel_product + Methyl Cyanoacetate + Base methyl_cyanoacetate Methyl Cyanoacetate methyl_cyanoacetate->knoevenagel_product sulfur Elemental Sulfur (S8) sulfur_adduct Sulfur Adduct sulfur->sulfur_adduct base Base (e.g., Morpholine) knoevenagel_product->sulfur_adduct + Sulfur product This compound sulfur_adduct->product Cyclization & Tautomerization

Caption: Generalized Gewald reaction pathway for the synthesis of the target molecule.

Experimental Protocol: A Probable Synthetic Route
  • Knoevenagel Condensation: To a solution of phenylacetaldehyde and methyl cyanoacetate in a suitable solvent (e.g., ethanol or DMF), a basic catalyst such as morpholine or triethylamine is added. The mixture is stirred, often with gentle heating, to promote the formation of the α,β-unsaturated nitrile intermediate.

  • Thiophene Ring Formation: Elemental sulfur is then introduced to the reaction mixture. The temperature is typically raised to facilitate the addition of sulfur and subsequent cyclization.

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the product is often precipitated by the addition of water or a non-polar solvent. The crude product is then collected by filtration and purified by recrystallization or column chromatography to yield this compound.

This one-pot synthesis is highly efficient due to the concurrent formation of multiple bonds, making it a preferred method in both academic and industrial settings.[4]

Structural Analysis: A Multi-faceted Approach

The structural elucidation of this compound relies on a combination of spectroscopic and analytical techniques. While a published crystal structure for this specific molecule is not available, extensive data from the closely related analog, methyl 3-aminothiophene-2-carboxylate (without the 4-phenyl group), provides a robust foundation for understanding its molecular geometry and intermolecular interactions.[5]

Crystallographic Insights from an Analog

Single-crystal X-ray diffraction of methyl 3-aminothiophene-2-carboxylate reveals a monoclinic crystal system with the P21/c space group.[5] This analysis provides key structural parameters that can be reasonably extrapolated to the 4-phenyl derivative.

ParameterObserved Range in Analog[5]Expected Influence of 4-Phenyl Group
C–S Bond Lengths1.711–1.740 ÅMinimal direct effect on C-S bond lengths.
C–N Bond Length1.347–1.354 ÅMinor changes due to electronic effects.
C=O Bond Length1.219–1.226 ÅMinimal direct effect.
Intramolecular H-BondN–H···O=CExpected to be present, influencing planarity.

The presence of the 4-phenyl group is anticipated to introduce steric hindrance, potentially leading to a non-coplanar arrangement between the thiophene and phenyl rings. This dihedral angle would be a key determinant of the molecule's overall conformation and crystal packing. The crystal packing of the analog is stabilized by strong N–H···O and N–H···N hydrogen bonds, and it is highly probable that similar interactions govern the solid-state structure of the 4-phenyl derivative.[5]

Intermolecular_Interactions mol1 Molecule A mol2 Molecule B mol1->mol2 N-H···O=C Hydrogen Bond mol3 Molecule C mol1->mol3 N-H···N Hydrogen Bond mol2->mol3 π-π Stacking (Phenyl-Thiophene)

Caption: Probable intermolecular interactions in the crystal lattice.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for confirming the connectivity and chemical environment of the atoms within the molecule. Based on data from analogous compounds, the following spectral features are predicted for this compound.[6][7]

¹H NMR:

  • Phenyl Protons: A multiplet in the aromatic region (δ 7.2-7.6 ppm).

  • Thiophene Proton (H5): A singlet in the downfield region of the thiophene protons (δ ~7.0-7.5 ppm).

  • Amino Protons (NH₂): A broad singlet (δ ~5.0-6.0 ppm), the chemical shift of which can be concentration and solvent dependent.

  • Methyl Protons (OCH₃): A sharp singlet (δ ~3.8 ppm).

¹³C NMR:

  • Carbonyl Carbon (C=O): A signal in the downfield region (δ ~165-170 ppm).

  • Aromatic Carbons: Multiple signals in the aromatic region (δ ~110-150 ppm), including the carbons of the phenyl and thiophene rings.

  • Methyl Carbon (OCH₃): A signal in the upfield region (δ ~50-55 ppm).

IR spectroscopy provides information about the functional groups present in the molecule. The expected characteristic absorption bands are:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amino (N-H)Stretching3200-3500 (typically two bands)
Carbonyl (C=O)Stretching1660-1690
C=C (Aromatic)Stretching1500-1600
C-NStretching1250-1350
C-OStretching1000-1300

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₂H₁₁NO₂S), the expected molecular ion peak [M]⁺ would be at m/z 233.[8]

Predicted Fragmentation Pattern:

  • Loss of a methoxy radical (•OCH₃): [M - 31]⁺, leading to a fragment at m/z 202.

  • Loss of the methyl ester group (•COOCH₃): [M - 59]⁺, resulting in a fragment at m/z 174.

  • Fragmentation of the thiophene and phenyl rings would lead to a complex pattern of lower mass ions.

Applications in Drug Discovery and Development

The structural features of this compound make it a "privileged scaffold" in medicinal chemistry. The amino group at the 3-position can be readily functionalized to introduce a wide variety of substituents, allowing for the exploration of structure-activity relationships (SAR).[9] The 4-phenyl group can also be modified to modulate properties such as lipophilicity and target binding. This versatility has led to the use of this and similar aminothiophenes as starting materials for compounds with diverse biological activities, including kinase inhibitors and anti-inflammatory agents.[10]

Conclusion

This compound is a molecule of significant synthetic and medicinal value. Its structural analysis, informed by the robust data available for its analogs, reveals a planar thiophene core with key functional groups poised for further chemical modification. A comprehensive understanding of its synthesis via the Gewald reaction, coupled with a detailed interpretation of its spectroscopic and potential crystallographic features, provides a critical foundation for researchers aiming to leverage this scaffold in the design and development of novel chemical entities.

References

A Technical Guide to the Physicochemical Properties and Synthetic Profile of Methyl 3-amino-4-phenylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 3-amino-4-phenylthiophene-2-carboxylate is a polysubstituted aminothiophene that serves as a cornerstone in modern medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a thiophene core functionalized with reactive amine and ester groups, designates it as a "privileged scaffold." This guide provides an in-depth analysis of its core physicochemical properties, a detailed protocol for its synthesis via the Gewald reaction, and an exploration of its applications as a versatile building block for drug discovery. The content herein is tailored for researchers, scientists, and drug development professionals, offering both foundational data and practical, field-proven insights.

Introduction: The Significance of the 2-Aminothiophene Scaffold

Heterocyclic compounds are fundamental to the development of new therapeutic agents, with the 2-aminothiophene ring system attracting considerable attention for its diverse and significant biological activities.[1] Molecules incorporating this scaffold have demonstrated a wide array of pharmacological effects, including antiproliferative, antiviral, and antimicrobial properties.[1][2] this compound (CAS No. 82437-64-7) emerges as a particularly valuable derivative. The strategic placement of the phenyl group at the C4 position and the methyl ester at C2 provides a template ripe for synthetic elaboration, enabling the exploration of chemical space to fine-tune pharmacokinetic and pharmacodynamic profiles. This guide aims to consolidate the essential technical data for this compound, providing a reliable resource for its synthesis and application in research settings.

Synthesis and Mechanistic Insights: The Gewald Reaction

The most efficient and widely adopted method for constructing polysubstituted 2-aminothiophenes is the Gewald aminothiophene synthesis, a one-pot, multi-component reaction.[3][4][5] This reaction offers operational simplicity and utilizes readily available starting materials, making it a highly practical choice for laboratory and industrial-scale synthesis.

Reaction Mechanism

The synthesis of this compound via the Gewald reaction proceeds through a well-elucidated mechanistic pathway:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between phenylacetaldehyde and methyl cyanoacetate. This step forms a stable α,β-unsaturated nitrile intermediate. The choice of a mild base, such as triethylamine or piperidine, is critical to promote the condensation without inducing unwanted side reactions.[3][4]

  • Sulfur Addition: Elemental sulfur (S₈) adds to the activated methylene group of the Knoevenagel adduct. The exact mechanism of sulfur ring opening and addition is complex, but it is understood to be facilitated by the basic reaction conditions.[1][3]

  • Cyclization and Tautomerization: The sulfur-adducted intermediate undergoes an intramolecular cyclization, attacking the nitrile group. A subsequent tautomerization of the resulting imine yields the stable aromatic 2-aminothiophene product.[3]

Experimental Protocol: Gewald Synthesis

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • Phenylacetaldehyde

  • Methyl cyanoacetate

  • Elemental Sulfur (powdered)

  • Triethylamine

  • Ethanol (absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add absolute ethanol (100 mL).

  • Addition of Reagents: Add methyl cyanoacetate (0.1 mol), phenylacetaldehyde (0.1 mol), and finely powdered elemental sulfur (0.1 mol).

  • Catalyst Addition: Slowly add triethylamine (0.12 mol) to the stirred mixture. The addition of the base is exothermic and serves as the catalyst for the initial condensation.

  • Reaction Execution: Heat the mixture to reflux (approximately 78-80°C) with continuous stirring. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: Filter the crude product and wash it with cold ethanol to remove unreacted starting materials and soluble impurities. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol to yield the final product as a crystalline solid.

Visualization of Synthetic Workflow

Gewald_Synthesis Reactants Starting Materials PA Phenylacetaldehyde MCA Methyl Cyanoacetate S8 Elemental Sulfur Step1 Knoevenagel Condensation PA->Step1  Base (Et3N)  Ethanol MCA->Step1  Base (Et3N)  Ethanol Step2 Sulfur Addition & Cyclization S8->Step2 Step1->Step2  Intermediate Product Methyl 3-amino-4- phenylthiophene-2-carboxylate Step2->Product  Tautomerization

Caption: Workflow for the Gewald Synthesis of the title compound.

Core Physicochemical Properties

The utility of a chemical compound in research and development is fundamentally linked to its physicochemical properties. The following data has been compiled from various sources to provide a comprehensive profile.

Summary of Properties
PropertyValueSource
CAS Number 82437-64-7[6]
Molecular Formula C₁₂H₁₁NO₂S[7][8]
Molecular Weight 233.29 g/mol [7][9]
Appearance Crystalline powder or crystals[10]
Melting Point 69 °C[11]
Boiling Point 381.6 °C at 760 mmHg[11]
Solubility Expected to be soluble in methanol, ethanol, DMF, DCM; poorly soluble in water.Inferred from structure
Spectroscopic Profile

While comprehensive, peer-reviewed spectral data for this specific molecule is not abundant in public databases, its expected spectroscopic signatures can be reliably predicted based on its functional groups and data from closely related analogs.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals: a singlet for the methyl ester protons (-OCH₃) around 3.8-3.9 ppm, a broad singlet for the amine protons (-NH₂) which may vary in position, a singlet for the lone thiophene proton at C5, and a multiplet corresponding to the five protons of the C4-phenyl group in the aromatic region (7.2-7.6 ppm).

  • ¹³C NMR Spectroscopy: Key resonances in the carbon spectrum would include the carbonyl carbon of the ester at ~165 ppm, signals for the aromatic carbons of the phenyl and thiophene rings between 105-150 ppm, and the methyl ester carbon at ~50-55 ppm.[2][12]

  • Infrared (IR) Spectroscopy: The IR spectrum provides a definitive fingerprint of the functional groups. Key vibrational bands are expected as follows:

    • N-H Stretching: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

    • C=O Stretching: A strong, sharp absorption band around 1660-1680 cm⁻¹ for the ester carbonyl group.[2]

    • C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region corresponding to the aromatic thiophene and phenyl rings.

  • Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 233. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ would be detected at m/z 234.0583.[8]

Applications in Research and Drug Development

This compound is not typically an end-product but rather a high-value intermediate. Its structural features provide multiple reaction sites for diversification, making it a powerful scaffold for building libraries of compounds for biological screening.

  • Synthetic Intermediate: The compound is a key precursor for creating more complex heterocyclic systems.[13] The amine and ester groups can be readily modified. For example, the amine can be acylated or used in condensation reactions to form fused rings, such as thieno[2,3-d]pyrimidines, which are a well-known class of pharmacologically active molecules.[4][14] The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.[15]

  • Scaffold for Drug Discovery: The 2-aminothiophene core is a privileged structure that is present in numerous compounds with demonstrated biological activity.[2] Derivatives have shown potential as antioxidant and antibacterial agents.[16] By using the title compound as a starting point, medicinal chemists can systematically modify the structure to optimize its interaction with biological targets, fine-tuning its efficacy and safety profile.[17]

Visualization of Synthetic Utility

Scaffold_Utility Scaffold Methyl 3-amino-4- phenylthiophene-2-carboxylate Node1 N-Acylated/ N-Alkylated Derivatives Scaffold->Node1  Amine  Reactivity Node2 Thieno[2,3-d]pyrimidines Scaffold->Node2  Ring Annulation  (e.g., with formamide) Node3 Carboxamide Derivatives Scaffold->Node3  Ester Hydrolysis  & Amidation Node4 C5-Halogenated/ Arylated Derivatives Scaffold->Node4  Electrophilic  Substitution

Caption: Role as a versatile scaffold for derivative synthesis.

Conclusion

This compound is a chemical intermediate of significant strategic importance. Its straightforward and efficient synthesis via the Gewald reaction, combined with its versatile reactivity, makes it an indispensable tool for researchers in organic synthesis and drug discovery. The well-defined physicochemical and spectroscopic properties outlined in this guide provide a solid foundation for its use in the rational design and development of novel, biologically active compounds. Its continued application as a molecular scaffold is poised to accelerate progress in the pharmaceutical sciences.

References

A Technical Guide to Methyl 3-amino-4-phenylthiophene-2-carboxylate (CAS 82437-64-7): Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-amino-4-phenylthiophene-2-carboxylate is a polysubstituted thiophene derivative that serves as a highly valuable and versatile building block in synthetic organic and medicinal chemistry. Its structure, which combines a thiophene core with strategically placed amino, phenyl, and methyl ester functionalities, offers a reactive platform for the construction of complex molecular architectures.[1][2] The 2-aminothiophene scaffold is a privileged motif found in numerous pharmacologically active compounds, making this specific molecule a compound of significant interest for researchers in drug discovery and materials science.[3][4] This guide provides a comprehensive overview of its molecular attributes, synthesis, predicted spectral properties, chemical reactivity, and potential applications, tailored for professionals in the chemical and pharmaceutical sciences.

Core Molecular Attributes

The fundamental identity of any chemical compound begins with its structural and molecular formula. These core attributes dictate its chemical behavior and potential applications. This compound is defined by the specific arrangement of its constituent atoms, which is concisely captured by various chemical identifiers.

Identifier Value Reference
IUPAC Name This compound
CAS Number 82437-64-7
Molecular Formula C₁₂H₁₁NO₂S[5]
Molecular Weight 233.29 g/mol [5]
SMILES String COC(=O)c1scc(c1N)-c2ccccc2
InChI Key UKWKMKNACSKDCN-UHFFFAOYSA-N

Physicochemical Properties & Handling

While extensive experimental data for this specific compound is not widely published, key properties can be inferred from supplier data and the nature of the molecule.

Property Value / Information Reference
Physical Form Solid
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and alcohols.
Storage Keep in a dark place, sealed in a dry environment at 2-8°C.[6]
Stability Stable under recommended storage conditions. Avoid strong oxidizing agents.

Synthesis via the Gewald Reaction

The most prominent and efficient method for constructing the 2-aminothiophene core is the Gewald multicomponent reaction.[7][8] This one-pot synthesis is valued for its operational simplicity and the ability to generate highly functionalized thiophenes from readily available starting materials.[9]

Mechanistic Overview

The reaction proceeds through a well-elucidated, though complex, sequence:

  • Knoevenagel Condensation: The synthesis is initiated by a base-catalyzed condensation between an α-methylene carbonyl compound (phenylacetaldehyde, in this case) and an active methylene nitrile (methyl cyanoacetate). This step forms a stable α,β-unsaturated nitrile intermediate.[8]

  • Sulfur Addition & Cyclization: Elemental sulfur adds to the activated intermediate. The precise mechanism of sulfur incorporation and subsequent ring-closure is intricate, but it culminates in the formation of a substituted dihydronaphthalene thiolate, which rapidly cyclizes.[8][10]

  • Tautomerization: The cyclized intermediate undergoes tautomerization to yield the final, stable aromatic 2-aminothiophene product.

Conceptual Synthesis Workflow

The following diagram illustrates the transformation from key starting materials to the target compound via the Gewald reaction.

G cluster_start Starting Materials Phenylacetaldehyde Phenylacetaldehyde Product Methyl 3-amino-4-phenyl- thiophene-2-carboxylate Phenylacetaldehyde->Product Gewald Reaction (One-Pot) MCA Methyl Cyanoacetate MCA->Product Gewald Reaction (One-Pot) Sulfur Elemental Sulfur (S8) Sulfur->Product Gewald Reaction (One-Pot) Base Amine Base (e.g., Morpholine) Base->Product Gewald Reaction (One-Pot)

Caption: Overall workflow for the Gewald synthesis.

Representative Experimental Protocol

Causality: This protocol is designed based on established principles of the Gewald reaction. Ethanol is chosen as a common, polar protic solvent. Morpholine acts as the basic catalyst for the initial condensation and subsequent steps. The reflux temperature ensures sufficient energy to drive the reaction to completion. The workup procedure is designed to precipitate the organic product from the reaction mixture by adding water.

  • Reagent Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phenylacetaldehyde (1.0 eq.), methyl cyanoacetate (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol.

  • Initiation: Add morpholine (0.2-0.5 eq.) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 2-4 hours, monitoring by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water with stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Spectroscopic Characterization (Predictive Analysis)

Disclaimer: Publicly available experimental spectra for CAS 82437-64-7 are limited. The following data is a predictive analysis based on the known structure and spectral data from closely related analogs, such as methyl 3-amino-4-methylthiophene-2-carboxylate.[11][12]

Technique Expected Key Features
¹H NMR - Singlet for -OCH₃ protons (~3.8 ppm).- Broad singlet for -NH₂ protons (variable, ~5-6 ppm).- Singlet for thiophene H-5 proton (~6.5-7.0 ppm).- Multiplet for phenyl protons (~7.2-7.5 ppm).
¹³C NMR - Signal for ester carbonyl carbon (~165 ppm).- Signals for aromatic carbons (thiophene and phenyl) in the ~100-150 ppm range.- Signal for -OCH₃ carbon (~51 ppm).
IR (cm⁻¹) - N-H stretching bands for primary amine (~3300-3500 cm⁻¹).- C=O stretching for the ester (~1670-1690 cm⁻¹).- C=C stretching for aromatic rings (~1450-1600 cm⁻¹).- C-O stretching (~1250 cm⁻¹).
Mass Spec (EI) - Molecular ion [M]⁺ peak at m/z = 233.- Key fragments corresponding to the loss of -OCH₃ (m/z = 202) and -COOCH₃ (m/z = 174).

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its capacity as a versatile synthetic intermediate.[2] Its functional groups provide multiple handles for elaboration into more complex molecules.

  • Reactions at the Amino Group: The nucleophilic primary amine is the most reactive site. It readily participates in condensation reactions with electrophiles to form amides, ureas, and Schiff bases. Critically, it is a key precursor for building fused heterocyclic systems, such as thieno[3,2-d]pyrimidines, which are of great interest in medicinal chemistry.[1]

  • Reactions of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point for molecular diversification.

  • Reactions on the Thiophene Ring: The electron-rich thiophene ring can undergo electrophilic aromatic substitution. The C-5 position, being unsubstituted, is a prime site for reactions like halogenation or palladium-catalyzed C-H arylation, as demonstrated on similar substrates.[13]

Conceptual Reactivity Pathways

G cluster_derivatives Potential Derivatives Parent Methyl 3-amino-4-phenyl- thiophene-2-carboxylate Fused Fused Heterocycles (e.g., Thienopyrimidines) Parent->Fused Reaction at NH₂ Arylated C5-Arylated Analogs Parent->Arylated Reaction at C5-H Carboxamide Carboxamide Derivatives Parent->Carboxamide Reaction at Ester NAcy_ NAcy_ Parent->NAcy_ Reaction at NH₂ NAcyl N-Acylated Derivatives

Caption: Key reactivity sites and potential derivative classes.

Applications in Research and Drug Development

The 2-aminothiophene scaffold is a cornerstone in modern medicinal chemistry.[3] Thiophene-containing molecules are recognized as bioisosteres of phenyl rings and are present in numerous FDA-approved drugs.[4] Derivatives of 3-aminothiophene-2-carboxylates have been investigated for a wide spectrum of biological activities, including:

  • Anticancer agents[4]

  • Antimicrobial and antifungal agents[14]

  • Anti-inflammatory compounds[2]

  • Kinase inhibitors

  • Central nervous system agents

This compound, therefore, represents a key starting material for generating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.[1]

Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety. Based on available data, this compound should be handled with care.

Hazard Category Information Reference
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statement H302: Harmful if swallowed
Precautionary Info May cause skin, eye, and respiratory irritation. Avoid breathing dust. Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection.[11]
Storage Class 11 (Combustible Solids)

Conclusion

This compound (CAS 82437-64-7) is a synthetically accessible and highly versatile heterocyclic building block. Its straightforward synthesis via the robust Gewald reaction, combined with multiple points for chemical modification, makes it an indispensable tool for researchers. For professionals in drug development and materials science, this compound serves as a critical starting point for the exploration of novel chemical entities with significant therapeutic and functional potential.

References

An In-depth Technical Guide to Methyl 3-amino-4-phenylthiophene-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Among the vast library of 2-aminothiophene derivatives, Methyl 3-amino-4-phenylthiophene-2-carboxylate stands out as a key intermediate for the synthesis of complex heterocyclic systems with significant therapeutic potential. Its unique arrangement of an amino group, a carboxylate ester, and a phenyl substituent on the thiophene ring provides a versatile platform for chemical modification and the exploration of structure-activity relationships (SAR).

This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its chemical identity, synthesis via the renowned Gewald reaction, detailed spectroscopic and structural characterization, reactivity, and its pivotal role as a precursor to potent biologically active molecules. The insights provided herein are grounded in established scientific literature, offering both theoretical understanding and practical methodologies.

Chemical Identity and Physicochemical Properties

A precise understanding of the fundamental properties of a molecule is paramount for its effective utilization in research and development.

PropertyValueSource
IUPAC Name This compound[3]
Molecular Formula C₁₂H₁₁NO₂S[3]
Molecular Weight 233.29 g/mol [3]
CAS Number 82437-64-7[3]
Canonical SMILES COC(=O)C1=C(N)C(=CS1)C2=CC=CC=C2[4]
InChIKey UKWKMKNACSKDCN-UHFFFAOYSA-N[4]
Predicted XlogP 3.3[4]
Appearance White to light yellow crystalline powderN/A
Melting Point 60-63 °CN/A

Synthesis: The Gewald Three-Component Reaction

The most efficient and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes, including this compound, is the Gewald three-component reaction.[5] This one-pot synthesis is valued for its operational simplicity, the accessibility of starting materials, and its versatility.[2]

Reaction Mechanism

The Gewald reaction proceeds through a cascade of three key steps:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between an active methylene compound (methyl cyanoacetate in this case) and a ketone (acetophenone). This forms an α,β-unsaturated nitrile intermediate.

  • Sulfur Addition: Elemental sulfur adds to the activated α-carbon of the unsaturated nitrile. The exact mechanism of this step is complex and can involve polysulfide intermediates.

  • Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization via a nucleophilic attack of the sulfur on the cyano group, followed by tautomerization to yield the stable aromatic 2-aminothiophene ring.[5]

The overall workflow of the Gewald reaction is depicted below:

Gewald_Reaction_Workflow Start Starting Materials: - Acetophenone - Methyl Cyanoacetate - Elemental Sulfur - Base (e.g., Morpholine) Reaction Gewald Three-Component Reaction (One-Pot Synthesis) Start->Reaction Combine and Heat Purification Purification: - Recrystallization or - Column Chromatography Reaction->Purification Reaction Work-up Product Methyl 3-amino-4- phenylthiophene-2-carboxylate Purification->Product Isolation

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: A Practical Approach

The following protocol is adapted from established procedures for the synthesis of structurally similar 4-aryl-2-aminothiophene-3-carboxylates and provides a robust starting point for optimization.[6][7]

Materials:

  • Acetophenone

  • Methyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or other suitable base like piperidine or triethylamine)

  • Ethanol (or methanol)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetophenone (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.2 eq).

  • Solvent and Catalyst Addition: Add ethanol to the flask to create a stirrable slurry. To this mixture, add a catalytic amount of morpholine (0.1-0.2 eq).

  • Reaction Execution: Heat the reaction mixture to a gentle reflux (typically 50-60 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to yield this compound as a crystalline solid. For non-crystalline products or to remove persistent impurities, silica gel column chromatography can be employed.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, a singlet for the thiophene proton at the 5-position, a broad singlet for the amino (-NH₂) protons, and a singlet for the methyl ester (-OCH₃) protons. Based on data for similar compounds, the phenyl protons would appear in the range of δ 7.2-7.5 ppm.[8] The thiophene proton is expected to be a singlet around δ 6.0-6.5 ppm. The amino protons will likely appear as a broad singlet around δ 6.0-7.0 ppm, and the methyl ester protons as a sharp singlet around δ 3.8 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester at approximately δ 165 ppm. The aromatic carbons of the phenyl and thiophene rings will resonate in the region of δ 100-150 ppm. The methyl carbon of the ester group will appear upfield, typically around δ 50-55 ppm.[8]

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for:

  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C=O stretching: A strong absorption band around 1670-1690 cm⁻¹ for the ester carbonyl group.

  • C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

  • C-O stretching: A band in the 1200-1300 cm⁻¹ region for the ester C-O bond.

Mass Spectrometry (MS)

Mass spectrometric analysis will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 233. Predicted fragmentation patterns would involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 202, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 174.[4]

Crystal Structure

While the specific crystal structure of this compound has not been reported, studies on the closely related Methyl-3-aminothiophene-2-carboxylate provide valuable insights.[9] It is expected that the thiophene ring and the ester group are nearly coplanar. The crystal packing will likely be dominated by intermolecular hydrogen bonding between the amino group of one molecule and the carbonyl oxygen of a neighboring molecule, forming stable dimeric or polymeric structures. These interactions are crucial for the solid-state properties of the material.

Reactivity and Applications in Drug Discovery

This compound is a versatile building block, primarily utilized for the synthesis of fused heterocyclic systems, most notably thieno[3,2-d]pyrimidines.

Synthesis of Thieno[3,2-d]pyrimidines

The ortho-relationship of the amino and ester functional groups on the thiophene ring provides an ideal arrangement for cyclization reactions to form the pyrimidine ring.

Thienopyrimidine_Synthesis Start Methyl 3-amino-4- phenylthiophene-2-carboxylate Step1 Reaction with Formamide or DMF-DMA Start->Step1 Intermediate Thieno[3,2-d]pyrimidin-4(3H)-one Step1->Intermediate Step2 Further Functionalization (e.g., Chlorination, Nucleophilic Substitution) Intermediate->Step2 Product Diverse Thieno[3,2-d]pyrimidine Derivatives Step2->Product

Caption: Synthetic pathway from the title compound to thieno[3,2-d]pyrimidine derivatives.

This transformation is typically achieved by heating the 2-aminothiophene with a one-carbon synthon like formamide or by a two-step process involving initial reaction with an orthoformate or dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with an amine.[10]

Biological Significance of Derivatives

The thieno[3,2-d]pyrimidine core, readily accessible from this compound, is a key pharmacophore in numerous drug candidates with a wide range of biological activities:

  • Kinase Inhibitors: Thienopyrimidine derivatives have been extensively explored as inhibitors of various protein kinases, which are critical targets in oncology. For instance, they have shown inhibitory activity against epidermal growth factor receptor (EGFR) and phosphatidylinositol 3-kinase (PI3K), both of which are implicated in cancer cell proliferation and survival.[11]

  • Antiviral and Antimicrobial Agents: The scaffold has been incorporated into molecules with potent antiviral and antimicrobial properties.

  • Central Nervous System (CNS) Activity: Certain derivatives act as allosteric modulators of adenosine receptors, suggesting potential applications in neurological disorders.

Furthermore, the broader class of 2-aminothiophenes exhibits a diverse pharmacological profile, including anti-inflammatory, antioxidant, and antibacterial activities.[1] A structurally related compound, 2-hydroxy-4-phenylthiophene-3-carbonitrile, has been investigated as a PD-L1 antagonist, highlighting the potential of this substitution pattern in immunotherapy.[7]

Conclusion

This compound is a molecule of significant strategic importance in the field of medicinal chemistry and drug discovery. Its straightforward synthesis via the Gewald reaction, coupled with its versatile reactivity, makes it an invaluable starting material for the construction of complex, biologically active heterocyclic systems. The thieno[3,2-d]pyrimidine derivatives, which are readily prepared from this compound, continue to be a fertile ground for the development of novel therapeutics. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, offering a solid foundation for researchers and scientists working to leverage the potential of this powerful chemical scaffold. Further exploration of the biological activities of this compound and its direct derivatives is a promising avenue for future research.

References

A Comprehensive Technical Guide to Methyl 3-amino-4-phenylthiophene-2-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of Methyl 3-amino-4-phenylthiophene-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its fundamental molecular characteristics, delve into established synthetic protocols, and discuss its role as a versatile scaffold in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who require a technical and practical understanding of this important chemical entity.

Core Molecular Attributes

This compound is a substituted thiophene derivative featuring an amino group at the 3-position, a phenyl group at the 4-position, and a methyl carboxylate at the 2-position. This unique arrangement of functional groups imparts specific physicochemical properties that make it a valuable starting material in organic synthesis.

Molecular Formula and Weight

The fundamental identity of a compound is defined by its molecular formula and weight. These parameters are critical for stoichiometric calculations in synthesis, as well as for analytical characterization.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₂S[1]
Molecular Weight 233.29 g/mol [1]
CAS Number 82437-64-7[2]

Synthesis of this compound

The synthesis of this thiophene derivative is a well-established process. Understanding the reaction mechanism and the rationale behind the procedural steps is crucial for successful and reproducible outcomes. A common and effective method involves the Gewald aminothiophene synthesis.

Synthetic Workflow: Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that provides a straightforward route to polysubstituted 2-aminothiophenes. The general workflow for the synthesis of this compound is depicted below.

Gewald Synthesis Workflow Workflow for the Synthesis of this compound Reactants Starting Materials: - Phenylacetaldehyde - Methyl cyanoacetate - Elemental Sulfur Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Step 1 Base_Catalyst Base Catalyst (e.g., Morpholine) Base_Catalyst->Knoevenagel Intermediate Intermediate: Methyl 2-cyano-3-phenylacrylate Knoevenagel->Intermediate Gewald_Reaction Gewald Reaction (Addition of Sulfur) Intermediate->Gewald_Reaction Step 2 Product Final Product: This compound Gewald_Reaction->Product Purification Purification (Recrystallization) Product->Purification Step 3 Final_Product Pure Product Purification->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative example of the Gewald synthesis for the target compound.

Materials:

  • Phenylacetaldehyde

  • Methyl cyanoacetate

  • Elemental sulfur

  • Morpholine (catalyst)

  • Ethanol (solvent)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of phenylacetaldehyde and methyl cyanoacetate in ethanol.

  • Catalysis: Add a catalytic amount of morpholine to the mixture. The morpholine acts as a base to facilitate the initial Knoevenagel condensation.

  • Knoevenagel Condensation: Stir the mixture at room temperature. The progress of the condensation to form methyl 2-cyano-3-phenylacrylate can be monitored by thin-layer chromatography (TLC).

  • Addition of Sulfur: Once the initial condensation is complete, add one equivalent of elemental sulfur to the reaction mixture.

  • Gewald Reaction: Gently heat the mixture to reflux. The reaction is typically complete within a few hours. The formation of the aminothiophene occurs during this step.

  • Workup and Isolation: After the reaction is complete, cool the mixture in an ice bath to precipitate the product.

  • Purification: Collect the solid product by filtration and wash with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure this compound.

Applications in Medicinal Chemistry and Drug Development

The thiophene ring is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. Molecules containing the thiophene ring system have demonstrated anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[3] this compound serves as a versatile building block for the synthesis of more complex, pharmacologically active molecules.[4]

Role as a Synthetic Intermediate

The presence of three reactive sites—the amino group, the ester, and the thiophene ring itself—allows for a variety of chemical modifications. This structural versatility enables medicinal chemists to synthesize libraries of compounds for screening and to optimize lead compounds by fine-tuning their pharmacokinetic and pharmacodynamic profiles.

Drug_Development_Pathway Role in Drug Development Start Methyl 3-amino-4-phenyl- thiophene-2-carboxylate Modification Chemical Modification (e.g., N-acylation, ester hydrolysis, ring functionalization) Start->Modification Library Compound Library Synthesis Modification->Library Screening High-Throughput Screening Library->Screening Hit Hit Compounds Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: The role of the title compound in the drug discovery pipeline.

Conclusion

This compound is a chemically significant molecule with well-defined properties and a straightforward synthetic route. Its utility as a versatile intermediate in the synthesis of complex heterocyclic compounds makes it a valuable tool for researchers in drug discovery and medicinal chemistry. A thorough understanding of its characteristics and reactivity is essential for leveraging its full potential in the development of novel therapeutics.

References

Key chemical intermediates in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Key Chemical Intermediates in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast majority of pharmaceuticals and biologically active natural products incorporating these structural motifs. The efficient construction of these vital molecules is, therefore, a central focus of synthetic organic chemistry. This technical guide provides an in-depth exploration of the core chemical intermediates that serve as the foundational building blocks for the synthesis of a diverse array of heterocyclic systems. Moving beyond a simple catalog of reactions, this guide, designed for the practicing researcher, delves into the causality behind experimental choices, offering field-proven insights into the strategic application of these key intermediates. We will explore the synthesis, reactivity, and utility of pivotal classes of intermediates, including dicarbonyl compounds, enamines, α-haloketones, and ylides, contextualizing their roles within seminal named reactions and modern synthetic methodologies. Detailed, self-validating experimental protocols, comparative data, and mechanistic diagrams are provided to equip scientists with the practical knowledge required to navigate the complexities of heterocyclic synthesis and accelerate drug discovery and development programs.

The Central Role of Dicarbonyl Compounds: Versatile Scaffolds for Heterocycle Construction

Dicarbonyl compounds are arguably one of the most important classes of intermediates in heterocyclic synthesis due to their dual electrophilic and nucleophilic nature (through their enol or enolate forms). The spatial relationship between the two carbonyl groups dictates the size and type of the resulting heterocyclic ring.

1,3-Dicarbonyl Compounds: Gateways to Pyridines, Pyrimidines, and Pyrazolones

1,3-Dicarbonyl compounds, such as β-ketoesters and β-diketones, are exceptionally versatile precursors for the synthesis of six-membered heterocycles and five-membered rings with two heteroatoms.[1][2] Their utility stems from the acidity of the methylene protons flanked by the two carbonyl groups, which allows for easy formation of a nucleophilic enolate.

One of the most classic and enduring multicomponent reactions utilizing 1,3-dicarbonyl compounds is the Hantzsch Pyridine Synthesis .[3][4] This reaction provides a straightforward and efficient route to 1,4-dihydropyridines, which can be subsequently oxidized to the corresponding aromatic pyridines.[4][5] The Hantzsch synthesis is a cornerstone in medicinal chemistry, famously used in the production of calcium channel blockers like nifedipine.[3]

The mechanism involves a sequence of condensation, addition, and cyclization steps. An aldehyde condenses with one equivalent of the β-ketoester in a Knoevenagel condensation to form an α,β-unsaturated carbonyl compound.[3][6] A second equivalent of the β-ketoester reacts with a nitrogen source, typically ammonia or ammonium acetate, to generate an enamine.[3][6] A subsequent Michael addition between the enamine and the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration, affords the 1,4-dihydropyridine ring.[3][6]

Diagram 1: Hantzsch Pyridine Synthesis Workflow

Hantzsch_Workflow cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_cyclization Cyclization & Dehydration cluster_products Products Aldehyde Aldehyde Knoevenagel_Product α,β-Unsaturated Carbonyl Aldehyde->Knoevenagel_Product BetaKetoester1 β-Ketoester (2 eq.) BetaKetoester1->Knoevenagel_Product Enamine Enamine BetaKetoester1->Enamine Ammonia Ammonia Source Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct Michael Addition Enamine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Condensation DHP 1,4-Dihydropyridine Cyclized_Intermediate->DHP Dehydration Pyridine Pyridine DHP->Pyridine Oxidation

Caption: Logical workflow of the Hantzsch Pyridine Synthesis.

Experimental Protocol 1: Microwave-Assisted Hantzsch Synthesis of Acridine-1,8-diones [7]

This protocol illustrates a green, solvent-free approach to a fused pyridine system.

  • Reactants: A mixture of an aromatic aldehyde (1 mmol), dimedone (2 mmol), and ammonium acetate (1.2 mmol) is prepared.

  • Procedure:

    • The reactants are placed in a 10 mL glass vial without any solvent or catalyst.

    • The vial is subjected to microwave irradiation at a power of 600 W.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion (typically 3-8 minutes), the reaction mixture is cooled to room temperature.

    • The solid product is washed with hot ethanol to remove any unreacted starting materials.

    • The product is then recrystallized from an appropriate solvent to yield the pure acridine-1,8-dione.

Causality in Experimental Choice: The use of microwave irradiation significantly accelerates the reaction compared to conventional heating, often leading to higher yields and cleaner products by minimizing side reactions.[8][9][10] The solvent-free condition aligns with the principles of green chemistry, reducing waste and simplifying workup.[7]

Table 1: Comparison of Conventional vs. Microwave-Assisted Hantzsch Synthesis

AldehydeMethodReaction TimeYield (%)Reference
BenzaldehydeConventional (Reflux)12 hours15-52[8]
BenzaldehydeMicrowave (Solvent)4 minutes15-52[8]
BenzaldehydeMicrowave (Solvent-free)10 minutes59-77[8]
4-ChlorobenzaldehydeMicrowave (Solvent-free)3 minutes97[7]
4-NitrobenzaldehydeMicrowave (Solvent-free)5 minutes94[7]
1,4-Dicarbonyl Compounds: The Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes

The Paal-Knorr synthesis is a powerful and straightforward method for constructing five-membered heterocycles from 1,4-dicarbonyl compounds.[11][12] The choice of the reagent used for cyclization dictates the nature of the resulting heterocycle.

  • Furans: Acid-catalyzed dehydration of a 1,4-diketone leads to the formation of a furan.[11][12]

  • Pyrroles: Reaction with a primary amine or ammonia results in a pyrrole.[13]

  • Thiophenes: Treatment with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, yields a thiophene.[11]

The mechanism for furan synthesis involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl.[12][13] Subsequent dehydration of the resulting hemiacetal affords the aromatic furan ring.[12][13]

Diagram 2: The Paal-Knorr Synthesis Manifold

Paal_Knorr cluster_products Five-Membered Heterocycles Diketone 1,4-Dicarbonyl Compound Furan Furan Diketone->Furan  Acid Catalyst (e.g., p-TsOH) Dehydration Pyrrole Pyrrole Diketone->Pyrrole  Primary Amine (R-NH₂) or NH₃ Condensation Thiophene Thiophene Diketone->Thiophene  Sulfurizing Agent (e.g., P₄S₁₀) Thionation

Caption: Versatility of 1,4-dicarbonyls in the Paal-Knorr synthesis.

Experimental Protocol 2: Paal-Knorr Furan Synthesis of 2,5-Dimethylfuran [14]

  • Reactants: Hexane-2,5-dione and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve hexane-2,5-dione (10 mmol) in toluene (50 mL).

    • Add p-toluenesulfonic acid monohydrate (1 mmol).

    • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 2,5-dimethylfuran.

Causality in Experimental Choice: The use of a Dean-Stark apparatus is crucial for driving the equilibrium towards the product by removing the water formed during the dehydration step. Toluene is an excellent solvent for this purpose as it forms an azeotrope with water. An acid catalyst is essential to protonate a carbonyl group, facilitating the nucleophilic attack by the enol.[13] Ionic liquids have also been explored as reusable and environmentally benign catalysts and reaction media for this transformation.[15]

1,5-Dicarbonyl Compounds: Precursors to Pyridines

Saturated 1,5-dicarbonyl compounds can be cyclized in the presence of a nitrogen source, such as ammonia or hydroxylamine, to form dihydropyridines, which are then oxidized to pyridines. This approach provides a logical and often high-yielding route to substituted pyridines.

α-Haloketones: Reactive Electrophiles for Heterocycle Assembly

α-Haloketones are highly valuable intermediates due to the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the halogen, which is susceptible to nucleophilic substitution.[16][17] This dual reactivity allows them to participate in a variety of cyclization reactions.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic method that involves the reaction of an α-haloketone with a thioamide.[18][19] This reaction provides a direct and efficient route to a wide range of substituted thiazoles, which are important scaffolds in many pharmaceuticals. The mechanism begins with a nucleophilic attack by the sulfur of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration.[20][21]

Experimental Protocol 3: Synthesis of 2-Amino-4-phenylthiazole [21]

  • Reactants: 2-Bromoacetophenone and thiourea.

  • Procedure:

    • Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial.

    • Add methanol (5 mL) and a magnetic stir bar.

    • Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

    • Cool the reaction to room temperature.

    • Pour the reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl.

    • Collect the precipitated solid by vacuum filtration through a Buchner funnel.

    • Wash the filter cake with water.

    • Dry the solid on a watch glass to yield the product, which is often pure enough for characterization without further purification.

Feist-Benary Furan Synthesis

This reaction provides an alternative to the Paal-Knorr synthesis for accessing furans. It involves the condensation of an α-halo ketone with the enolate of a β-dicarbonyl compound in the presence of a base like pyridine or ammonia.[11][22] The reaction proceeds via an initial SN2 reaction followed by cyclization and dehydration.[3]

Diagram 3: Feist-Benary Furan Synthesis Mechanism

Feist_Benary cluster_reactants Reactants cluster_mechanism Mechanism Halo_Ketone α-Halo Ketone SN2 SN2 Attack Halo_Ketone->SN2 Dicarbonyl β-Dicarbonyl Compound Enolate Enolate Formation Dicarbonyl->Enolate Base Base Base->Enolate Enolate->SN2 Cyclization Intramolecular Cyclization SN2->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Substituted Furan Dehydration->Product

Caption: Stepwise mechanism of the Feist-Benary furan synthesis.

Gabriel-Cromwell Aziridine Synthesis

The Gabriel-Cromwell reaction is a method for synthesizing N-substituted aziridines from α,β-dihaloketones or esters and a primary amine.[23] This reaction proceeds via an initial nucleophilic attack of the amine, followed by an intramolecular cyclization with the displacement of the second halide. It provides an efficient route to these strained, yet synthetically useful, three-membered heterocycles.[24][25]

Enamines: Nucleophilic Intermediates for Heterocycle Annulation

Enamines, formed from the reaction of a secondary amine with an aldehyde or ketone, are powerful nucleophiles due to the delocalization of the nitrogen lone pair into the double bond.[12][26] This makes the α-carbon nucleophilic, allowing it to react with a wide range of electrophiles. This reactivity is harnessed in many heterocyclic syntheses, where enamines can act as key intermediates in annulation reactions.

The utility of enamines is central to the mechanism of many named reactions, including the Hantzsch pyridine synthesis (as discussed in Section 1.1) and the Fischer indole synthesis.

Phenylhydrazones: Key Intermediates in the Fischer Indole Synthesis

The Fischer indole synthesis is one of the oldest and most reliable methods for preparing indoles.[27][28] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with an aldehyde or ketone.[27][29]

The mechanism is a fascinating cascade of reactions:

  • Hydrazone Formation: The arylhydrazine and carbonyl compound condense to form the arylhydrazone.[30]

  • Tautomerization: The hydrazone tautomerizes to its enamine form.[27][30]

  • [25][25]-Sigmatropic Rearrangement: A key[25][25]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement) occurs, breaking the N-N bond and forming a C-C bond.[27][29]

  • Rearomatization and Cyclization: The intermediate rearomatizes, and the newly formed amino group attacks the imine carbon to form a five-membered ring.

  • Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions yields the aromatic indole ring.[27]

Experimental Protocol 4: Two-Step Synthesis of 2-Phenylindole [31]

  • Step 1: Synthesis of Acetophenone Phenylhydrazone

    • Warm a mixture of acetophenone (0.33 mol) and phenylhydrazine (0.33 mol) on a steam bath for 1 hour.

    • Dissolve the hot mixture in 80 mL of 95% ethanol.

    • Induce crystallization by agitation and cool in an ice bath.

    • Collect the product by filtration and wash with cold ethanol.

  • Step 2: Fischer Indole Synthesis

    • Prepare an intimate mixture of acetophenone phenylhydrazone (0.025 mol) and powdered anhydrous zinc chloride (25.0 g) in a tall beaker.

    • Immerse the beaker in an oil bath preheated to 170°C and stir vigorously.

    • After the mass becomes liquid (3-4 minutes), remove the beaker from the bath and continue stirring for 5 minutes.

    • Pour the hot mixture into 400 mL of water.

    • Add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to dissolve the zinc salts.

    • Collect the crude 2-phenylindole by filtration, wash with water, and recrystallize from hot 95% ethanol.

Causality in Experimental Choice: Zinc chloride is a common Lewis acid catalyst for this reaction, promoting the key[25][25]-sigmatropic rearrangement and subsequent cyclization steps.[27] The high temperature is necessary to overcome the activation energy of the rearrangement. The two-step procedure, involving the isolation of the hydrazone, often leads to a cleaner final product.

Ylides: Reagents for Ring Formation via Rearrangement

Ylides, neutral molecules with adjacent positive and negative charges, are potent intermediates in organic synthesis. Nitrogen and sulfur ylides are particularly useful in the synthesis of heterocycles through characteristic rearrangement reactions.

The Stevens and Sommelet-Hauser Rearrangements

The Stevens rearrangement is a[23][24]-rearrangement of a quaternary ammonium or sulfonium ylide, typically promoted by a strong base.[32][33] In contrast, the Sommelet-Hauser rearrangement is a competing[24][25]-sigmatropic rearrangement of certain benzyl quaternary ammonium salts.[34][35] Both reactions involve the formation of an ylide intermediate, which then rearranges to form a new C-C bond. These rearrangements can be cleverly employed to construct heterocyclic rings, including ring-expansion reactions of cyclic ammonium salts.[1][36]

Diagram 4: Competing Stevens and Sommelet-Hauser Rearrangements

Rearrangements cluster_products Rearrangement Products Start Benzyl Quaternary Ammonium Salt Ylide Ylide Intermediate Start->Ylide Base Strong Base (e.g., NaNH₂) Base->Ylide Stevens Stevens Product ([1,2]-Rearrangement) Ylide->Stevens Path A Sommelet Sommelet-Hauser Product ([2,3]-Rearrangement) Ylide->Sommelet Path B (competing)

Caption: Ylide intermediate leading to Stevens or Sommelet-Hauser products.

Conclusion: The Power of Strategic Intermediate Selection

The efficient and predictable synthesis of heterocyclic compounds is a paramount objective in modern drug discovery and materials science. A deep understanding of the reactivity and utility of key chemical intermediates is fundamental to achieving this goal. This guide has illuminated the central role of dicarbonyl compounds, α-haloketones, enamines, phenylhydrazones, and ylides as versatile building blocks for a vast array of heterocyclic systems.

By moving beyond rote memorization of named reactions and focusing on the underlying mechanistic principles and the causality behind experimental choices, researchers can strategically select and deploy these intermediates to construct complex molecular architectures with precision and efficiency. The provided protocols and comparative data serve as a practical starting point for laboratory synthesis, while the emphasis on multicomponent and green chemistry approaches highlights the ongoing evolution of the field towards more sustainable and powerful synthetic methodologies. The continued exploration and innovative application of these core intermediates will undoubtedly pave the way for the discovery of the next generation of life-changing medicines and advanced functional materials.

References

The Aminothiophene Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The "Privileged" Nature of the Aminothiophene Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds."[1][2] These structures exhibit a remarkable ability to interact with a diverse range of biological targets, often with high affinity, making them invaluable starting points for drug discovery.[1][3] The 2-aminothiophene core is a quintessential example of such a privileged scaffold.[4][5][6] This five-membered heterocyclic motif is a versatile building block that is synthetically accessible and possesses inherent drug-like properties.[6][7] Its incorporation into molecules can confer a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[8][9][10][11] The continued investigation into 2-aminothiophene derivatives is a testament to their vast potential in developing novel therapeutics.[5][9]

The most common and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction, a one-pot, multi-component condensation.[12][13][14] This reaction's versatility allows for the introduction of diverse substituents, enabling extensive exploration of structure-activity relationships (SAR) to optimize the potency and selectivity of drug candidates.[15]

Key Biological Activities and Mechanisms of Action

The aminothiophene scaffold is a versatile platform from which a plethora of bioactive molecules have been developed. The following sections will delve into the key therapeutic areas where these compounds have shown significant promise.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Aminothiophene derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[16][17][18][19][20] Their mechanisms of action are often multifaceted, with kinase inhibition being a prominent strategy.[6][15]

Kinase Inhibition: Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[15] Aminothiophene-based compounds have been successfully designed as potent inhibitors of various kinases, including:

  • c-Jun N-terminal Kinase (JNK): Involved in stress-activated signaling pathways related to apoptosis and inflammation.[15]

  • Epidermal Growth Factor Receptor (EGFR): A key driver in the proliferation of several cancer types.[15]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Essential for angiogenesis, the formation of new blood vessels that tumors need to grow.[15]

  • FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia.[15][21]

  • Janus Kinase 2 (JAK2): A key component of the signaling pathway for several cytokines and growth factors.[22]

The planarity of the thiophene ring can contribute to effective binding within the ATP-binding pocket of these kinases.[7]

Signaling Pathway Visualization: Kinase Inhibition by Aminothiophene Derivatives

Kinase_Inhibition Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Binds P_Receptor Phosphorylated Receptor Receptor->P_Receptor Autophosphorylation Aminothiophene Aminothiophene Inhibitor Aminothiophene->Receptor Inhibits Downstream Downstream Signaling (e.g., RAS/MAPK) P_Receptor->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Gewald_Reaction Start Ketone/Aldehyde + Active Methylene Nitrile + Elemental Sulfur Reaction One-Pot Reaction (Reflux in Ethanol) Start->Reaction Catalyst Basic Catalyst (e.g., Morpholine) Catalyst->Reaction Product Polysubstituted 2-Aminothiophene Reaction->Product

References

The Genesis of a Cornerstone Reaction: A Historical Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Enduring Legacy of the Gewald Reaction

For professionals in the fields of chemical research and pharmaceutical development, the relentless pursuit of efficient and versatile synthetic methodologies is a cornerstone of innovation. Among the arsenal of named reactions that have shaped modern organic chemistry, the Gewald reaction stands out for its remarkable simplicity and the profound utility of its products. This guide offers a comprehensive exploration of the Gewald reaction, from its serendipitous discovery to its current-day applications in the synthesis of vital pharmaceutical agents. We will delve into the mechanistic intricacies that were debated for decades, the evolution of the reaction protocol, and the practical application of its products, providing researchers with both foundational knowledge and field-proven insights.

The synthesis of highly functionalized 2-aminothiophenes, now a routine process in many laboratories, was once a significant synthetic challenge. Prior methods were often multi-step, low-yielding, and limited in scope[1]. The landscape changed dramatically in the 1960s with the work of German chemist Karl Gewald. His research culminated in a one-pot, three-component reaction (G-3CR) that condensed a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) and elemental sulfur in the presence of a base[2][3][4][5].

First reported in publications around 1961-1966, this method provided a remarkably direct and efficient route to polysubstituted 2-aminothiophenes[6][7][8][9]. The mild reaction conditions, ready availability of starting materials, and the high degree of structural diversity achievable contributed to its rapid adoption by the synthetic community[1][7][8]. The products of this reaction, with their versatile 2-amino and 3-cyano (or ester) functionalities, proved to be invaluable building blocks for a vast array of more complex heterocyclic systems and pharmacologically active molecules[3][10].

Unraveling the Mechanism: From Postulation to Computational Clarity

For nearly three decades after its discovery, the precise mechanism of the Gewald reaction remained a subject of speculation[2]. While the initial step was correctly identified as a Knoevenagel-Cope condensation, the subsequent sequence involving the incorporation of elemental sulfur was not well understood[2][5][11].

The Initial Knoevenagel-Cope Condensation

The reaction is initiated by a base-catalyzed Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile[2][12]. The base (often a secondary amine like morpholine or piperidine) deprotonates the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate[2][7].

The Role of Sulfur and Cyclization

The true complexity lies in the addition of sulfur. Modern computational studies using Density Functional Theory (DFT) have provided significant clarity, superseding earlier postulates[12].

  • Sulfur Ring Opening : The α,β-unsaturated nitrile intermediate is deprotonated by the base at the γ-position, creating a substituted allylic anion. This anion then acts as the nucleophile that opens the S₈ elemental sulfur ring, forming a linear polysulfide intermediate[12].

  • Polysulfide Intermediates : A complex equilibrium of polysulfides of varying lengths is established. These intermediates can interconvert and decompose through several pathways[12].

  • Cyclization and Aromatization : The monosulfide intermediate undergoes an intramolecular nucleophilic attack of the sulfur anion onto the nitrile carbon. The final, thermodynamically favorable step is tautomerization and aromatization, which drives the entire reaction sequence to completion, forming the stable 2-aminothiophene ring system[5].

The overall reaction pathway is a testament to a thermodynamically controlled process, where the formation of the aromatic thiophene ring serves as the ultimate driving force, funneling various intermediates towards the final product.

Gewald_Mechanism Fig. 1: The Modern Understanding of the Gewald Reaction Mechanism cluster_0 Knoevenagel-Cope Condensation cluster_1 Sulfur Addition & Cyclization Reagents Ketone/Aldehyde + Active Methylene Nitrile Intermediate1 α,β-Unsaturated Nitrile Reagents->Intermediate1 Condensation & Dehydration Base1 Base (e.g., Morpholine) Intermediate2 Polysulfide Anion Intermediate1->Intermediate2 Deprotonation & Nucleophilic Attack on S8 Sulfur Elemental Sulfur (S8) Base2 Base Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Attack on Nitrile Product 2-Aminothiophene Intermediate3->Product Tautomerization & Aromatization

Caption: Fig. 1: The Modern Understanding of the Gewald Reaction Mechanism

Evolution and Methodological Advancements

Since its inception, the Gewald reaction has been subject to numerous modifications to improve yields, broaden its scope, and align with the principles of green chemistry.

  • Variations in Reagents : The initial versions described by Gewald himself involved different starting materials, such as using pre-formed α-mercaptoketones or their dimeric 1,4-dithiane-2,5-diol equivalents[7].

  • Microwave-Assisted Organic Synthesis (MAOS) : The application of microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes while often improving product yields[2][13].

  • Green Chemistry Approaches : Recognizing the need for more environmentally benign protocols, researchers have developed Gewald reactions that proceed in water using ultrasound activation or employ recyclable catalysts[9]. Recently, the use of truly catalytic amounts of conjugate acid-base pairs like piperidinium borate has been reported, moving away from the stoichiometric amounts of base traditionally required[10].

  • Solid-Support Synthesis : The reaction has been adapted for solid-phase synthesis, facilitating the creation of large libraries of thiophene derivatives for high-throughput screening in drug discovery[4].

Applications in Drug Discovery and Materials Science

The true legacy of the Gewald reaction lies in the utility of its products. The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.

A Scaffold for FDA-Approved Drugs

The structural motif of 2-aminothiophene is central to several blockbuster drugs, highlighting the industrial relevance of the Gewald reaction. The thiophene ring often serves as a bioisostere for a benzene ring, offering modulated physicochemical properties[14].

DrugTherapeutic ClassNote on Synthesis
Olanzapine Atypical AntipsychoticThe core thieno[6][10]benzodiazepine structure is derived from a Gewald product.[10]
Clopidogrel Antiplatelet AgentA key intermediate is a tetrahydothienopyridine synthesized via a Gewald-type strategy.[14]
Tinoridine Anti-inflammatory (NSAID)A classic example of a drug synthesized using the Gewald three-component reaction.[10][14]
Brotizolam Sedative/HypnoticThis thienodiazepine drug relies on a 2-aminothiophene precursor.[14]
Broader Biological and Material Applications

Beyond these examples, Gewald products are integral to the synthesis of compounds with a vast spectrum of biological activities, including:

  • Antiproliferative and anticancer agents[12]

  • Antimicrobial and antifungal compounds[10][12]

  • Allosteric modulators of adenosine receptors[10]

  • Enzyme inhibitors for various therapeutic targets[3]

Furthermore, the utility of 2-aminothiophenes extends into materials science, where they serve as key intermediates for the synthesis of azo dyes, fluorescent dyes, and organic electronic materials[6][15].

Experimental Protocol: A Representative Gewald Synthesis

This section provides a self-validating, step-by-step methodology for a standard Gewald reaction. The causality behind each step is explained to provide a deeper understanding.

Reaction: Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Core Principle: This protocol utilizes the classic three-component condensation. Morpholine acts as a basic catalyst for the initial Knoevenagel-Cope condensation and subsequent steps. Ethanol is a suitable polar protic solvent that facilitates the dissolution of reactants and intermediates. The reaction is driven to completion by the formation of the stable aromatic thiophene product.

Reagents and Equipment
  • Cyclohexanone (1.0 equiv.)

  • Malononitrile (1.0 equiv.)

  • Elemental Sulfur (1.1 equiv., finely powdered)

  • Morpholine (0.5 equiv.)

  • Ethanol (solvent)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Ice bath

  • Büchner funnel and filter paper

Step-by-Step Procedure
  • Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar, combine cyclohexanone (1.0 equiv.), malononitrile (1.0 equiv.), and ethanol (approx. 3-4 mL per mmol of cyclohexanone).

    • Rationale: Combining the carbonyl and active methylene components first in the solvent allows for their homogenous mixing before initiating the reaction.

  • Initiation: Add morpholine (0.5 equiv.) to the stirred mixture. An exotherm may be observed as the Knoevenagel-Cope condensation begins.

    • Rationale: Morpholine is a sufficiently strong base to deprotonate malononitrile, initiating the condensation, but mild enough to prevent unwanted side reactions.

  • Sulfur Addition: Add finely powdered elemental sulfur (1.1 equiv.) to the mixture.

    • Rationale: Using a slight excess of sulfur ensures the reaction goes to completion. Powdering the sulfur increases its surface area, improving its reactivity and dispersion in the reaction medium.

  • Heating and Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 78 °C for ethanol) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Rationale: Heating provides the necessary activation energy for the sulfur ring opening and subsequent cyclization steps. Refluxing prevents solvent loss.

  • Isolation and Purification:

    • Once the reaction is complete (as indicated by TLC), remove the heat source and allow the flask to cool to room temperature.

    • Cool the mixture further in an ice bath for 30-60 minutes to maximize precipitation of the product.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities.

    • Rationale: The product is typically a crystalline solid with limited solubility in cold ethanol, allowing for its efficient isolation from the reaction mixture and soluble byproducts.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and determine the melting point to confirm its identity and purity.

Gewald_Workflow Fig. 2: Experimental Workflow for a Typical Gewald Reaction A 1. Reagent Mixing (Ketone, Nitrile, Ethanol) B 2. Catalyst Addition (Morpholine) A->B C 3. Sulfur Addition (Elemental S8) B->C D 4. Heating under Reflux (2-4 hours) C->D E 5. Cooling & Precipitation (Room Temp -> Ice Bath) D->E F 6. Isolation (Vacuum Filtration) E->F G 7. Purification (Wash with cold Ethanol) F->G H 8. Drying & Analysis (NMR, MS, MP) G->H

Caption: Fig. 2: Experimental Workflow for a Typical Gewald Reaction

Conclusion

From its discovery over half a century ago, the Gewald reaction has evolved from a novel synthetic method to an indispensable tool in organic and medicinal chemistry. Its ability to rapidly generate complex, highly functionalized 2-aminothiophenes from simple starting materials remains nearly unparalleled. The deep mechanistic understanding, enabled by modern computational chemistry, has further solidified its place in the synthetic chemist's toolkit. For researchers and drug development professionals, the Gewald reaction is not merely a historical curiosity but a living, evolving, and powerful strategy for accessing the privileged thiophene scaffolds that form the basis of numerous life-changing medicines and innovative materials.

References

The Art of Building Bioactive Scaffolds: An In-depth Technical Guide to the Synthesis of Thieno[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold, forming the structural foundation of numerous compounds with significant therapeutic potential.[1][2] Its structural resemblance to purine bases allows it to interact with a wide range of biological targets, leading to applications in oncology, infectious diseases, and inflammation.[3][4][5] This guide provides a comprehensive overview of the synthetic strategies employed to construct this versatile scaffold, with a focus on the underlying chemical principles and practical experimental protocols.

The Cornerstone: Synthesis of the 2-Aminothiophene Precursor

The most prevalent and versatile approach to thieno[3,2-d]pyrimidine synthesis commences with the construction of a substituted 2-aminothiophene ring. This precursor contains the necessary functionalities in the correct spatial arrangement for the subsequent annulation of the pyrimidine ring.

The Gewald Reaction: A Powerful Tool for Thiophene Construction

The Gewald reaction is a cornerstone in thiophene chemistry and the most widely employed method for synthesizing the requisite 2-aminothiophene precursors.[6][7][8] This one-pot, multi-component reaction efficiently brings together an aldehyde or ketone, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.[8][9]

The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to afford the aromatic 2-aminothiophene.[8]

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate

This protocol describes a typical Gewald reaction for the synthesis of a 2-aminothiophene-3-carboxylate, a common precursor for thieno[3,2-d]pyrimidin-4-ones.

Materials:

  • Acetophenone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Ethanol

  • Triethylamine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetophenone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol.

  • Add elemental sulfur (1.1 equivalents) to the mixture.

  • Slowly add triethylamine (2 equivalents) to the stirred suspension. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-4-phenylthiophene-3-carboxylate.

Constructing the Pyrimidine Ring: Cyclization Strategies

With the 2-aminothiophene precursor in hand, the next critical step is the construction of the fused pyrimidine ring. This is typically achieved by reacting the 2-amino and 3-carboxylate/carbonitrile functionalities with a one-carbon synthon.

Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-ones

A common and straightforward method to access thieno[3,2-d]pyrimidin-4(3H)-ones involves the cyclization of a 2-aminothiophene-3-carboxamide or -carboxylate with a suitable one-carbon source.[1][6]

  • From 2-Aminothiophene-3-carboxamides: Heating the carboxamide with formic acid or formamide is a direct method to form the pyrimidinone ring.[6]

  • From 2-Aminothiophene-3-carboxylates: These esters can be cyclized with urea under thermal conditions to yield thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones.[10][11] Alternatively, reaction with formamide or N,N-dimethylformamide dimethyl acetal (DMF-DMA) can also be employed.[6][12]

Experimental Protocol: Synthesis of 6-Phenylthieno[3,2-d]pyrimidin-4(3H)-one

This protocol details the cyclization of a 2-aminothiophene-3-carboxamide with formic acid.

Materials:

  • 2-Amino-4-phenylthiophene-3-carboxamide

  • Formic acid

Procedure:

  • In a round-bottom flask, suspend 2-amino-4-phenylthiophene-3-carboxamide (1 equivalent) in an excess of formic acid.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled solution into ice-water. The product will precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one.

Functionalization of the Thieno[3,2-d]pyrimidine Core: Introducing Chemical Diversity

To explore structure-activity relationships (SAR) and optimize the biological activity of thieno[3,2-d]pyrimidine-based compounds, the introduction of various substituents on the core scaffold is essential. The 4-position is a particularly common site for modification.

Nucleophilic Aromatic Substitution at the 4-Position

A powerful strategy for functionalizing the 4-position involves the conversion of the thieno[3,2-d]pyrimidin-4(3H)-one to a 4-chloro derivative, which then serves as a versatile electrophile for nucleophilic aromatic substitution (SNAr) reactions.[6][13][14]

The thieno[3,2-d]pyrimidin-4(3H)-one is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the 4-chlorothieno[3,2-d]pyrimidine.[6][13] This activated intermediate can then react with a wide range of nucleophiles, such as amines, alcohols, and thiols, to introduce diverse functionalities at the 4-position.[6][15]

Experimental Protocol: Synthesis of 4-Amino-6-phenylthieno[3,2-d]pyrimidine

This two-step protocol describes the chlorination of a thieno[3,2-d]pyrimidin-4(3H)-one followed by amination.

Step 1: Synthesis of 4-Chloro-6-phenylthieno[3,2-d]pyrimidine

Materials:

  • 6-Phenylthieno[3,2-d]pyrimidin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (catalyst)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, suspend 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one (1 equivalent) in an excess of phosphorus oxychloride.

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux for 3-5 hours. The reaction should become a clear solution.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • The product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

Step 2: Synthesis of 4-Amino-6-phenylthieno[3,2-d]pyrimidine

Materials:

  • 4-Chloro-6-phenylthieno[3,2-d]pyrimidine

  • Ammonia in methanol (methanolic ammonia)

Procedure:

  • In a sealed tube or a pressure vessel, dissolve 4-chloro-6-phenylthieno[3,2-d]pyrimidine (1 equivalent) in a saturated solution of ammonia in methanol.

  • Heat the mixture at 100-120 °C for 12-24 hours.

  • Cool the reaction vessel to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol) to obtain the desired 4-amino-6-phenylthieno[3,2-d]pyrimidine.

Summary of Key Synthetic Strategies

StrategyStarting MaterialKey ReagentsProductReference(s)
Thiophene Ring Formation Aldehyde/Ketone, Active Methylene NitrileElemental Sulfur, Base (e.g., Triethylamine)2-Aminothiophene[7][8]
Pyrimidine Ring Formation (from Carboxamide) 2-Aminothiophene-3-carboxamideFormic acid or FormamideThieno[3,2-d]pyrimidin-4(3H)-one[6]
Pyrimidine Ring Formation (from Carboxylate) 2-Aminothiophene-3-carboxylateUreaThieno[3,2-d]pyrimidine-2,4(1H,3H)-dione[10][11]
Functionalization at C4 (Chlorination) Thieno[3,2-d]pyrimidin-4(3H)-onePOCl₃4-Chlorothieno[3,2-d]pyrimidine[6][13]
Functionalization at C4 (SNAr) 4-Chlorothieno[3,2-d]pyrimidineNucleophile (e.g., Amine, Alcohol)4-Substituted-thieno[3,2-d]pyrimidine[6][15]

Visualizing the Synthetic Pathways

General Synthesis of Thieno[3,2-d]pyrimidines

Synthesis_Pathway cluster_thiophene Thiophene Synthesis cluster_pyrimidine Pyrimidine Annulation cluster_functionalization C4-Functionalization Start Aldehyde/Ketone + Active Methylene Nitrile Gewald Gewald Reaction (S, Base) Start->Gewald Thiophene 2-Aminothiophene Precursor Gewald->Thiophene Cyclization Cyclization (e.g., Formic Acid, Urea) Thiophene->Cyclization Thienopyrimidinone Thieno[3,2-d]pyrimidin-4(3H)-one Cyclization->Thienopyrimidinone Chlorination Chlorination (POCl₃) Thienopyrimidinone->Chlorination Chloro 4-Chlorothieno[3,2-d]pyrimidine Chlorination->Chloro SNAr SNAr (Nucleophile) Chloro->SNAr FinalProduct 4-Substituted Thieno[3,2-d]pyrimidine SNAr->FinalProduct

References

Methodological & Application

Synthesis protocol for Methyl 3-amino-4-phenylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Methyl 3-amino-4-phenylthiophene-2-carboxylate

Introduction

This compound is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of various biologically active molecules and functional materials. Its substituted aminothiophene core is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document provides a detailed, reliable protocol for the synthesis of this compound via the Gewald reaction, aimed at researchers in organic synthesis, medicinal chemistry, and materials science.

The Gewald reaction is a multicomponent reaction that allows for the straightforward synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst. This one-pot synthesis is highly efficient and atom-economical, making it a preferred method for accessing this class of compounds.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound proceeds via the Gewald reaction. The mechanism involves several key steps:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between phenylacetonitrile (an α-methylene nitrile) and methyl cyanoacetate (an α-cyanoester). The basic catalyst, typically a secondary amine like morpholine or piperidine, deprotonates the α-carbon of the nitrile, which then attacks the carbonyl group of the cyanoacetate. Subsequent dehydration yields a dicyanostyrene intermediate.

  • Michael Addition: Elemental sulfur, in the presence of the base, forms a polysulfide species which then undergoes a Michael addition to the electron-deficient alkene of the dicyanostyrene intermediate.

  • Ring Closure and Tautomerization: The resulting intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothiophene ring system.

The choice of a secondary amine like morpholine as a catalyst is crucial as it effectively facilitates both the initial condensation and the subsequent steps involving sulfur without leading to significant side reactions. Ethanol is a commonly used solvent as it readily dissolves the reactants and facilitates the reaction at a moderate temperature.

Experimental Protocol

This protocol outlines the synthesis of this compound in a step-by-step manner.

Materials and Reagents
ReagentMolecular FormulaMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
PhenylacetonitrileC₈H₇N117.15101.17 g
Methyl cyanoacetateC₄H₅NO₂99.09100.99 g
Elemental SulfurS32.06100.32 g
MorpholineC₄H₉NO87.1250.44 g (0.5 mL)
Ethanol (absolute)C₂H₆O46.07-20 mL
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • Fume hood

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine phenylacetonitrile (1.17 g, 10 mmol), methyl cyanoacetate (0.99 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in 20 mL of absolute ethanol.

  • Addition of Catalyst: While stirring the mixture, add morpholine (0.44 g, 0.5 mL, 5 mmol) dropwise using a pipette.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80 °C) with continuous stirring. The reaction is typically complete within 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. The product will precipitate out of the solution as a solid. For complete precipitation, the flask can be placed in an ice bath for 30 minutes.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water.

Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product Phenylacetonitrile Phenylacetonitrile Combine Combine Reactants in Ethanol Phenylacetonitrile->Combine MethylCyanoacetate Methyl Cyanoacetate MethylCyanoacetate->Combine Sulfur Elemental Sulfur Sulfur->Combine Ethanol Ethanol (Solvent) Ethanol->Combine Morpholine Morpholine (Catalyst) AddCatalyst Add Morpholine Morpholine->AddCatalyst Combine->AddCatalyst Reflux Reflux (2-4h, 78-80°C) AddCatalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Precipitate Precipitate Product Cool->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry under Vacuum Wash->Dry Recrystallize Recrystallize (Optional) Dry->Recrystallize FinalProduct Methyl 3-amino-4- phenylthiophene-2-carboxylate Dry->FinalProduct Recrystallize->FinalProduct

Caption: Workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Melting Point: The melting point of the purified product should be determined and compared to the literature value.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the amino protons, and the methyl ester protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the carbon framework of the molecule.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretches of the amino group, the C=O stretch of the ester, and the aromatic C-H and C=C stretches.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Safety and Handling

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, should be worn at all times.

  • Phenylacetonitrile is toxic and a lachrymator. Avoid inhalation and contact with skin.

  • Morpholine is corrosive and flammable. Handle with care.

  • Elemental sulfur is a flammable solid. Avoid creating dust.

  • Ethanol is a flammable liquid. Keep away from open flames and heat sources.

Troubleshooting

ProblemPossible CauseSolution
Low or no product yieldIncomplete reactionEnsure the reaction is refluxed for a sufficient amount of time. Monitor the reaction by TLC.
Inactive catalyst or reagentsUse fresh, high-purity reagents and catalyst.
Oily product or difficulty in solidifyingImpurities presentTry to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purify by column chromatography.
Insufficient coolingEnsure the reaction mixture is thoroughly cooled in an ice bath to maximize precipitation.
Product is coloredPresence of polymeric sulfur or other impuritiesRecrystallize the product from a suitable solvent. Activated charcoal can be used during recrystallization to remove colored impurities.

Conclusion

The Gewald reaction provides an efficient and reliable method for the synthesis of this compound. The protocol described herein is robust and can be readily implemented in a standard organic chemistry laboratory. Proper characterization of the final product is essential to ensure its identity and purity for subsequent applications in research and development.

Die Gewald-Reaktion: Ein detaillierter Leitfaden zur Synthese von 2-Aminothiophenen

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Die Gewald-Reaktion, benannt nach ihrem Entdecker Karl Gewald, ist eine leistungsstarke und vielseitige Mehrkomponentenreaktion zur Synthese von hochsubstituierten 2-Aminothiophenen.[1][2] Diese Thiophen-Derivate sind aufgrund ihrer vielfältigen biologischen Aktivitäten und ihrer Nützlichkeit als synthetische Zwischenprodukte von großer Bedeutung in der pharmazeutischen Chemie und der Agrochemie.[2] Dieser Leitfaden bietet einen tiefen Einblick in die theoretischen Grundlagen, die praktischen Versuchsdurchführungen und die modernen Varianten der Gewald-Reaktion, um Forschern ein umfassendes Verständnis und eine solide Basis für die erfolgreiche Anwendung dieser wichtigen Reaktion zu vermitteln.

Einführung in die Gewald-Reaktion: Kernprinzipien

Bei der Gewald-Reaktion handelt es sich um die Kondensation eines Ketons oder Aldehyds mit einem α-Cyanoester in Gegenwart von elementarem Schwefel und einer Base, die zu einem polysubstituierten 2-Aminothiophen führt.[1][3] Die Reaktion zeichnet sich durch milde Reaktionsbedingungen, eine breite Substratkompatibilität und die Möglichkeit zur Erzeugung einer hohen strukturellen Diversität aus, was sie zu einer weit verbreiteten Methode in der heterocyclischen Chemie macht.[2]

Die grundlegende Transformation:

Eine Carbonylverbindung (Keton oder Aldehyd) reagiert mit einem α-aktivierten Nitril (typischerweise ein Cyanoacetat) und elementarem Schwefel in Anwesenheit einer Base, um das 2-Aminothiophen-Grundgerüst zu bilden.

Der Reaktionsmechanismus: Ein schrittweiser Einblick

Obwohl die Gewald-Reaktion seit Jahrzehnten etabliert ist, wurde ihr genauer Mechanismus erst relativ spät aufgeklärt.[1][3] Die Reaktion verläuft über mehrere Stufen, die für das Verständnis und die Optimierung der Reaktionsbedingungen entscheidend sind.

  • Knoevenagel-Kondensation: Der erste Schritt ist eine basenkatalysierte Knoevenagel-Kondensation zwischen der Carbonylverbindung und dem α-Cyanoester.[1][3][4] Die Base deprotoniert den α-Cyanoester, wodurch ein reaktives Carbanion entsteht. Dieses Anion greift die Carbonylgruppe des Ketons oder Aldehyds an. Nach einer anschließenden Wasserabspaltung bildet sich ein stabiles α,β-ungesättigtes Nitril-Zwischenprodukt.[1][5]

  • Addition von Schwefel: Der Mechanismus der Addition von elementarem Schwefel (typischerweise als S₈-Ring vorliegend) ist der am wenigsten verstandene Teil der Reaktion.[1][6] Es wird angenommen, dass die Base mit dem Schwefelring reagiert und reaktive Polysulfid-Intermediate bildet.[6] Das deprotonierte α,β-ungesättigte Nitril greift dann diese Schwefelspezies nukleophil an.

  • Cyclisierung und Aromatisierung: Nach der Addition des Schwefels kommt es zu einer intramolekularen Cyclisierung.[6] Das resultierende Thiolat greift die Nitrilgruppe an, was zum Ringschluss führt. Eine anschließende Tautomerisierung führt zur Bildung des aromatischen und thermodynamisch stabilen 2-Aminothiophen-Produkts.[1][6] Die Bildung des aromatischen Rings ist die treibende Kraft der gesamten Reaktion.[6]

Visualisierung des Reaktionsmechanismus:

Abbildung 1: Vereinfachter Mechanismus der Gewald-Reaktion.

Optimierung der Reaktionsbedingungen: Ein praktischer Leitfaden

Der Erfolg der Gewald-Reaktion hängt entscheidend von der sorgfältigen Auswahl der Reaktionspartner und -bedingungen ab.

Substratauswahl
  • Carbonylverbindungen: Sowohl Aldehyde als auch Ketone können eingesetzt werden. Ketone sind oft stabiler und führen zu höheren Ausbeuten mit weniger Nebenreaktionen.[2] Die Reaktivität wird durch elektronische und sterische Effekte beeinflusst.

  • α-Cyanoester: Ethylcyanoacetat ist eine häufig verwendete und kommerziell erhältliche Komponente.[2] α-Cyanoester mit elektronenziehenden Gruppen zeigen oft eine bessere Reaktivität.[2] Auch andere aktivierte Nitrile wie Malononitril oder Cyanacetamide können verwendet werden, was die Vielfalt der möglichen Produkte erhöht.

Die Rolle der Base

Die Base spielt eine entscheidende Rolle bei der Deprotonierung des α-Cyanoesters und bei der Aktivierung des Schwefels.

  • Organische Basen: Amine wie Morpholin, Piperidin oder Triethylamin sind klassische Katalysatoren für diese Reaktion.[1][7]

  • Anorganische Basen: In einigen Modifikationen werden auch anorganische Basen wie Natriumcarbonat (Na₂CO₃) oder Natriumhydroxid (NaOH) eingesetzt, die die Bildung des Zwischenprodukts erleichtern können.[7]

  • Säure-Base-Katalysatoren: Ammoniumsalze können die Knoevenagel-Kondensation fördern und die Ausbeute des Endprodukts verbessern.[7]

Lösungsmittelauswahl

Die Wahl des Lösungsmittels beeinflusst die Löslichkeit der Reaktanden und die Reaktionsgeschwindigkeit.

  • Alkohole: Ethanol, Methanol und Isopropanol sind gängige Lösungsmittel.[2][7]

  • Aprotische Lösungsmittel: Dimethylformamid (DMF) oder Tetrahydrofuran (THF) sind ebenfalls geeignet.[2][7]

  • Grüne Chemie: In jüngerer Zeit wurden auch ionische Flüssigkeiten als umweltfreundlichere Alternative untersucht.[7]

Temperatur und Reaktionszeit

Die Reaktion wird typischerweise bei Temperaturen zwischen Raumtemperatur und 50 °C durchgeführt.[7] Die Reaktionszeiten können durch den Einsatz von Mikrowellenbestrahlung erheblich verkürzt werden, was oft auch zu einer Steigerung der Ausbeute führt.[1][3][8]

Tabelle 1: Typische Reaktionsparameter

ParameterEmpfohlener BereichAnmerkungen
Temperatur Raumtemperatur bis 50 °CHöhere Temperaturen können Nebenreaktionen begünstigen.
Base Morpholin, TriethylaminDie Wahl der Base kann die Reaktionsgeschwindigkeit und -ausbeute beeinflussen.
Lösungsmittel Ethanol, Methanol, DMFDie Löslichkeit der Ausgangsmaterialien sollte berücksichtigt werden.
Reaktionszeit Einige Stunden bis über NachtMikrowellenbestrahlung kann die Zeit auf wenige Minuten reduzieren.[9]
Schwefel Fein gepulvertEine feine Pulverisierung sorgt für eine bessere Dispersion und Reaktivität.[2]

Detailliertes Versuchsprotokoll: Synthese eines substituierten 2-Aminothiophens

Dieses Protokoll beschreibt eine allgemeine Vorgehensweise für die Gewald-Reaktion. Die genauen Mengen und Bedingungen müssen für spezifische Substrate optimiert werden.

Sicherheitsvorkehrungen: Diese Reaktion sollte in einem gut belüfteten Abzug durchgeführt werden. Geeignete persönliche Schutzausrüstung (Schutzbrille, Laborkittel, Handschuhe) ist unerlässlich. Elementarer Schwefel ist brennbar.

Benötigte Materialien:

  • Keton/Aldehyd (z.B. Cyclohexanon)

  • α-Cyanoester (z.B. Ethylcyanoacetat)

  • Elementarer Schwefel (fein gepulvert)

  • Base (z.B. Morpholin)

  • Lösungsmittel (z.B. Ethanol)

  • Rundkolben, Rückflusskühler, Magnetrührer, Heizplatte

Schritt-für-Schritt-Anleitung:

  • Vorbereitung: In einem geeigneten Rundkolben werden das Keton/der Aldehyd (1.0 Äquiv.), der α-Cyanoester (1.0 Äquiv.) und der fein gepulverte Schwefel (1.1 Äquiv.) im gewählten Lösungsmittel (z.B. Ethanol) suspendiert.

  • Zugabe der Base: Unter Rühren wird die Base (z.B. Morpholin, 0.5-1.0 Äquiv.) langsam zu der Suspension gegeben.

  • Reaktion: Die Reaktionsmischung wird bei der gewählten Temperatur (z.B. 50 °C) für die erforderliche Zeit gerührt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

  • Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt. Das Produkt fällt oft als Feststoff aus und kann durch Filtration isoliert werden.

  • Reinigung: Der erhaltene Feststoff wird mit einem kalten Lösungsmittel (z.B. kaltem Ethanol oder Wasser) gewaschen, um Verunreinigungen zu entfernen. Bei Bedarf kann das Produkt durch Umkristallisation oder Säulenchromatographie weiter gereinigt werden.

  • Analyse: Die Identität und Reinheit des Produkts werden durch analytische Methoden wie Schmelzpunktbestimmung, NMR-Spektroskopie (¹H, ¹³C) und Massenspektrometrie bestätigt.

Visualisierung des Arbeitsablaufs:

Gewald_Workflow start Start: Vorbereitung der Reagenzien reaktion Reaktion durchführen (Rühren, Heizen/Mikrowelle) start->reaktion Mischen der Komponenten + Basenzugabe aufarbeitung Aufarbeitung (Abkühlen, Filtration) reaktion->aufarbeitung Reaktion abgeschlossen (DC-Kontrolle) reinigung Reinigung (Waschen, Umkristallisation) aufarbeitung->reinigung analyse Analyse des Produkts (NMR, MS, Schmelzpunkt) reinigung->analyse end Ende: Reines 2-Aminothiophen analyse->end

Abbildung 2: Allgemeiner Arbeitsablauf für die Gewald-Reaktion.

Moderne Varianten und Anwendungen

Seit ihrer Entdeckung wurden zahlreiche Modifikationen der Gewald-Reaktion entwickelt, um den Anwendungsbereich zu erweitern und die Effizienz zu steigern.[7] Dazu gehören Festphasensynthesen, die den Aufbau von Substanzbibliotheken erleichtern, sowie der Einsatz neuer Katalysatorsysteme und "grüner" Reaktionsmedien.[2][7]

Die synthetisierten 2-Aminothiophene sind wertvolle Bausteine für die Synthese einer Vielzahl von biologisch aktiven Molekülen, darunter entzündungshemmende, antimikrobielle, antivirale und krebshemmende Wirkstoffe. Ihre Fähigkeit, leicht weiter funktionalisiert zu werden, macht sie zu einem Eckpfeiler in der modernen medizinischen Chemie.

Fazit

Die Gewald-Reaktion ist eine robuste und anpassungsfähige Methode zur Synthese von 2-Aminothiophenen. Ein fundiertes Verständnis des Mechanismus und der Einflussfaktoren auf die Reaktion ermöglicht es Forschern, die Synthese effizient zu gestalten und eine breite Palette von wertvollen heterocyclischen Verbindungen für die Arzneimittelentwicklung und andere Bereiche der chemischen Forschung herzustellen. Die fortlaufende Entwicklung neuer Varianten unterstreicht die anhaltende Bedeutung dieser klassischen Namensreaktion.

Referenzen

  • Gewald-Reaktion - Wikipedia. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). ChemRxiv. Retrieved January 5, 2026, from --INVALID-LINK--

  • Gewald Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--

  • Gewald Reaction - J&K Scientific LLC. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (2024). ChemRxiv. Retrieved January 5, 2026, from --INVALID-LINK--

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2015). Semantic Scholar. Retrieved January 5, 2026, from --INVALID-LINK--

  • Gewald reaction - Wikipedia. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--

  • Gewald-Reaktion - Organische-Chemie.ch. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--

  • Gewald-Reaktion - YouTube. (2016). Retrieved January 5, 2026, from --INVALID-LINK--

  • A green chemistry approach to gewald reaction. (2011). Der Pharma Chemica. Retrieved January 5, 2026, from --INVALID-LINK--

References

Synthesis of Articaine Precursor: A Detailed Guide to Methyl 3-amino-4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate, a crucial precursor in the manufacturing of the widely used local anesthetic, Articaine.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights and field-proven methodologies.

Introduction: The Gateway to a Modern Anesthetic

Articaine, a thiophene-containing amide local anesthetic, has gained significant popularity in dentistry and other medical fields due to its rapid onset and high efficacy.[2] The synthesis of this vital pharmaceutical agent relies on the availability of its key building block, Methyl 3-amino-4-methylthiophene-2-carboxylate. The unique substituted thiophene structure of this precursor is fundamental to the pharmacological profile of Articaine. This guide will explore two robust and well-documented synthetic routes to this essential intermediate, providing not only step-by-step protocols but also the scientific rationale behind the experimental choices.

Synthetic Strategies: Two Paths to a Key Intermediate

Two primary synthetic routes for Methyl 3-amino-4-methylthiophene-2-carboxylate will be detailed:

  • The Gewald Reaction: A versatile and widely adopted one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[3][4]

  • Synthesis from a Tetrahydrothiophene Derivative: A more linear approach involving the chemical transformation of a pre-formed heterocyclic ring system.[5]

Both methodologies offer distinct advantages and are presented here with the necessary detail to ensure reproducibility and a thorough understanding of the underlying chemistry.

Methodology 1: The Gewald Reaction

The Gewald reaction is a powerful tool in heterocyclic chemistry, allowing for the efficient construction of the 2-aminothiophene core from simple starting materials.[3][4] The reaction proceeds through a Knoevenagel condensation, followed by the addition of elemental sulfur and subsequent cyclization.[4][6][7][8]

Reaction Scheme: Gewald Synthesis

Gewald Reaction for Methyl 3-amino-4-methylthiophene-2-carboxylate ketone Methyl Ethyl Ketone intermediate Knoevenagel Adduct ketone->intermediate cyanoacetate Methyl Cyanoacetate cyanoacetate->intermediate sulfur Sulfur (S₈) product Methyl 3-amino-4- methylthiophene-2-carboxylate sulfur->product base Morpholine (Base) base->product Catalyst intermediate->product

Caption: The Gewald reaction pathway for the synthesis of the articaine precursor.

Experimental Protocol: Gewald Synthesis

This protocol is adapted from established Gewald reaction procedures for similar 2-aminothiophenes.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl Ethyl Ketone72.117.21 g (8.9 mL)0.1
Methyl Cyanoacetate99.099.91 g (8.8 mL)0.1
Sulfur32.063.21 g0.1
Morpholine87.128.71 g (8.7 mL)0.1
Ethanol46.0750 mL-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add methyl ethyl ketone (0.1 mol), methyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in 50 mL of ethanol.

  • Stir the mixture at room temperature to ensure homogeneity.

  • From the dropping funnel, add morpholine (0.1 mol) dropwise over a period of 30 minutes. The addition is exothermic, and the reaction temperature should be maintained below 40°C using a water bath if necessary.

  • After the addition is complete, heat the reaction mixture to 50-60°C and maintain this temperature with stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation of the product.

  • Collect the precipitated solid by vacuum filtration and wash it with cold ethanol (2 x 20 mL).

  • The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water to yield Methyl 3-amino-4-methylthiophene-2-carboxylate as a crystalline solid.

Causality and Insights:
  • Choice of Base: Morpholine acts as a basic catalyst for the initial Knoevenagel condensation between methyl ethyl ketone and methyl cyanoacetate. Other secondary amines like diethylamine or piperidine can also be used.

  • Role of Sulfur: Elemental sulfur acts as the sulfur source for the formation of the thiophene ring. The mechanism of its incorporation is complex but is a defining feature of the Gewald reaction.[6][7][8]

  • Reaction Temperature: The initial exothermic nature of the reaction necessitates controlled addition of the base. Subsequent heating provides the necessary activation energy for the cyclization and aromatization steps.

Methodology 2: Synthesis from 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene

This alternative route provides a more direct transformation to the desired product from a cyclic precursor. This method is well-documented in patent literature and offers high yields.[5][9]

Reaction Scheme: Two-Step Synthesis

Two-Step Synthesis of Articaine Precursor cluster_0 Step 1: Synthesis of Tetrahydrothiophene Intermediate cluster_1 Step 2: Aromatization and Amination start1 Methyl Methacrylate intermediate 2-Methoxycarbonyl-4-methyl- 3-oxotetrahydrothiophene start1->intermediate start2 Methyl Thioglycolate start2->intermediate product Methyl 3-amino-4-methylthiophene-2-carboxylate intermediate->product start3 Hydroxylamine Hydrochloride start3->product

Caption: A two-step synthetic pathway to the articaine precursor.

Experimental Protocol: Synthesis from Tetrahydrothiophene Derivative

Step 1: Synthesis of 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl Methacrylate100.12100.12 g (109 mL)1.0
Methyl Thioglycolate106.14106.14 g (94 mL)1.0
Sodium Methoxide54.0240 g0.74
Methanol32.04200 mL-
Piperidine85.151 mLCatalyst

Procedure:

  • In a flask, mix methyl thioglycolate (1.0 mol) and piperidine (1 mL).

  • To this mixture, add methyl methacrylate (1.0 mol) dropwise while maintaining the temperature below 40°C.

  • Separately, prepare a solution of sodium methoxide (0.74 mol) in methanol (200 mL).

  • Add the reaction mixture from step 2 dropwise to the sodium methoxide solution.

  • Heat the resulting mixture to reflux for 1 hour.

  • Cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid).

  • The product can be isolated by extraction and further purified by distillation.

Step 2: Preparation of Methyl 3-amino-4-methylthiophene-2-carboxylate

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene188.231.74 g0.0092
Hydroxylamine Hydrochloride69.490.69 g0.01
Acetonitrile41.0513 mL-
Diethyl Ether74.1250 mL-
Ammonia solution-As needed-

Procedure:

  • Dissolve 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.74 g) in acetonitrile (13 mL) in a round-bottom flask and bring the solution to a boil.

  • Add hydroxylamine hydrochloride (0.69 g) to the boiling solution and reflux the mixture for 5 hours.

  • Cool the reaction mixture in an ice bath and add dry diethyl ether (50 mL) to precipitate a sticky solid.

  • Filter the precipitate with the aid of kieselguhr.

  • Slurry the kieselguhr with water, filter, and basify the filtrate with ammonia solution.

  • Extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the title compound. The product can be further purified by recrystallization.

Causality and Insights:
  • Dieckmann Condensation: The first step is an intramolecular Dieckmann condensation, a classic method for forming five-membered rings. Sodium methoxide acts as the base to deprotonate the α-carbon of the thioglycolate moiety, which then attacks the ester group of the methacrylate moiety.

  • Aromatization with Amination: The second step involves a reaction with hydroxylamine hydrochloride that leads to the formation of the aromatic thiophene ring with the amino group at the 3-position.

Product Characterization

The synthesized Methyl 3-amino-4-methylthiophene-2-carboxylate should be characterized to confirm its identity and purity.

PropertyValue
Molecular Formula C₇H₉NO₂S[10]
Molecular Weight 171.22 g/mol [10]
Appearance White to light yellow crystalline powder
Melting Point 85-88 °C

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 6.07 (s, 2H, NH₂), 5.82 (s, 1H, thiophene-H), 3.84 (s, 3H, OCH₃), 2.28 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 166.1, 164.2, 136.7, 106.7, 102.9, 59.5, 18.4.

  • IR (KBr, cm⁻¹): 3440, 3335 (N-H stretching), 1680 (C=O stretching), 1610, 1570 (C=C stretching).

  • Mass Spectrometry (EI): m/z 171 (M⁺), 139, 112.

Safety Precautions

All synthetic procedures should be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Methyl Ethyl Ketone and Acetonitrile: Flammable liquids. Keep away from ignition sources.

  • Methyl Cyanoacetate and Methyl Acetoacetate: Harmful if swallowed or in contact with skin. Avoid inhalation and direct contact.

  • Sulfur: May cause skin and eye irritation. Avoid inhalation of dust.

  • Morpholine: Corrosive and flammable. Causes severe skin burns and eye damage.

  • Hydroxylamine Hydrochloride: Corrosive and may cause an allergic skin reaction. Handle with care.

  • Sodium Methoxide: Highly corrosive and reacts violently with water. Handle in a dry environment.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

This guide has presented two effective and well-characterized methods for the synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate, a key precursor to the local anesthetic Articaine. The Gewald reaction offers a convergent and efficient one-pot approach, while the synthesis from a tetrahydrothiophene derivative provides a more linear and potentially higher-yielding alternative. By understanding the underlying chemical principles and adhering to the detailed protocols and safety precautions outlined herein, researchers can confidently and safely produce this vital pharmaceutical intermediate.

References

Application Note: Versatile Derivatization of the Amino Group on Methyl 3-amino-4-phenylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-amino-4-phenylthiophene-2-carboxylate is a highly valuable heterocyclic building block in medicinal chemistry and materials science.[1] The strategic location of the amino, ester, and phenyl groups on the thiophene core offers multiple points for chemical modification. The nucleophilic amino group, in particular, serves as a key handle for introducing a diverse array of functional groups, thereby enabling the exploration of a vast chemical space for drug discovery and the development of novel materials.[1] This application note provides detailed protocols for three fundamental and widely applicable derivatization strategies for the amino group of this compound: N-acylation, N-sulfonylation, and N-alkylation via reductive amination.

The protocols herein are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors. Each section elucidates the underlying chemical principles, offers step-by-step experimental procedures, and discusses the expected outcomes and characterization, embodying a self-validating system for chemical synthesis.

Core Derivatization Strategies

The derivatization of the primary amino group of this compound can be efficiently achieved through several classical and reliable organic transformations. This guide focuses on three such methods that yield stable and synthetically useful products.

Derivatization_Strategies cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Product Classes Start This compound Acylation N-Acylation Start->Acylation Acyl Halide or Anhydride, Base Sulfonylation N-Sulfonylation Start->Sulfonylation Sulfonyl Chloride, Base ReductiveAmination N-Alkylation (Reductive Amination) Start->ReductiveAmination Aldehyde or Ketone, Reducing Agent Amide Amide Derivatives Acylation->Amide Sulfonamide Sulfonamide Derivatives Sulfonylation->Sulfonamide SecondaryAmine Secondary/Tertiary Amine Derivatives ReductiveAmination->SecondaryAmine N_Acetylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Dissolve Methyl 3-amino-4-phenylthiophene- 2-carboxylate and TEA in DCM Cool Cool to 0 °C Start->Cool AddAcCl Add Acetyl Chloride dropwise Cool->AddAcCl Stir Stir at RT for 2-4 hours AddAcCl->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with water Monitor->Quench Extract Extract with DCM Quench->Extract Wash Wash with brine, dry over Na2SO4 Extract->Wash Concentrate Concentrate in vacuo Wash->Concentrate Purify Purify by column chromatography Concentrate->Purify Reductive_Amination_Workflow cluster_setup Reaction Setup cluster_reduction Reduction cluster_workup Work-up and Purification Start Combine aminothiophene, benzaldehyde, and acetic acid in methanol StirInitial Stir for 30 min at RT Start->StirInitial AddReductant Add NaBH3CN portion-wise StirInitial->AddReductant StirReaction Stir at RT for 12-24 hours AddReductant->StirReaction Monitor Monitor by TLC StirReaction->Monitor Concentrate Concentrate the reaction mixture Monitor->Concentrate Partition Partition between water and EtOAc Concentrate->Partition Wash Wash with brine, dry over Na2SO4 Partition->Wash ConcentrateFinal Concentrate in vacuo Wash->ConcentrateFinal Purify Purify by column chromatography ConcentrateFinal->Purify

References

The Strategic Cyclization of 2-Aminothiophene-3-carboxylates: A Gateway to Bioactive Fused Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 2-Aminothiophene Scaffold

In the landscape of medicinal chemistry and drug discovery, 2-aminothiophene derivatives, particularly 2-aminothiophene-3-carboxylates and their corresponding amides and nitriles, represent a cornerstone class of building blocks. Their intrinsic reactivity, stemming from the juxtaposition of an amino group and a carbonyl-containing function on a thiophene ring, provides a facile entry into a diverse array of fused heterocyclic systems.[1][2][3] These resulting scaffolds, most notably thieno[2,3-d]pyrimidines, are bioisosteres of purines and quinazolines, enabling them to interact with a wide range of biological targets.[4][5] Consequently, they have been extensively explored for their therapeutic potential, exhibiting activities such as anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[4][6][7]

This technical guide provides an in-depth exploration of the key cyclization reactions involving 2-aminothiophene-3-carboxylates. We will delve into the mechanistic underpinnings of these transformations, present detailed, field-proven protocols, and offer insights into the practical aspects of these syntheses. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to confidently leverage these powerful synthetic tools.

Part 1: The Foundation - Synthesis of 2-Aminothiophene Precursors via the Gewald Reaction

The journey into fused thiophene heterocycles almost invariably begins with the synthesis of the 2-aminothiophene core. The Gewald reaction stands as the most efficient and widely adopted method for this purpose.[1][8][9][10] This one-pot, multi-component reaction elegantly assembles polysubstituted 2-aminothiophenes from simple, readily available starting materials.[1][8]

Mechanistic Insight into the Gewald Reaction

Understanding the mechanism of the Gewald reaction is crucial for optimizing reaction conditions and predicting outcomes. The reaction proceeds through a series of well-elucidated steps:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between a ketone (or aldehyde) and an active methylene compound, such as ethyl cyanoacetate or malononitrile.[8][11] This step forms a stable α,β-unsaturated intermediate.

  • Sulfur Addition: Elemental sulfur is then added to this intermediate. The mechanism of this addition is complex but is believed to involve the formation of a thiirane intermediate after nucleophilic attack of the enolate on the sulfur ring.

  • Cyclization and Tautomerization: The intermediate then undergoes intramolecular cyclization, followed by tautomerization to yield the final, stable 2-aminothiophene product.[8]

The choice of base (e.g., morpholine, diethylamine, triethylamine) and solvent (e.g., ethanol, DMF) can significantly influence the reaction rate and yield.[1][12]

Workflow for Gewald Reaction

Gewald Reaction Workflow Start Starting Materials: - Ketone/Aldehyde - Active Methylene Nitrile - Elemental Sulfur - Base (e.g., Morpholine) Step1 Knoevenagel Condensation: Mix ketone, nitrile, and base in a suitable solvent (e.g., ethanol). Start->Step1 Step2 Sulfur Addition: Add elemental sulfur to the reaction mixture. Step1->Step2 Step3 Heating and Reaction: Heat the mixture (typically 45-50°C) with stirring. Step2->Step3 Step4 Work-up and Isolation: Cool the reaction mixture, precipitate the product (often with water or by cooling), filter, and wash. Step3->Step4 Step5 Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol). Step4->Step5 End Pure 2-Aminothiophene-3-carboxylate Step5->End Thienopyrimidine_Synthesis Start 2-Aminothiophene-3-carboxylate Product1 Thieno[2,3-d]pyrimidin-4(3H)-one Start->Product1 Reflux Product2 Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Start->Product2 Heat Product3 3-Substituted-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one Start->Product3 Base-catalyzed cyclization Reagent1 Formamide Reagent1->Product1 Reagent2 Urea Reagent2->Product2 Reagent3 Isothiocyanate (R-NCS) Reagent3->Product3

References

Application Notes and Protocols for Medicinal Chemistry in Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Science of Drug Discovery

Medicinal chemistry is an intricate, multidisciplinary science at the heart of novel drug discovery. It is the pivotal discipline that transforms a biological hypothesis into a tangible therapeutic agent.[1][2] This field merges the principles of organic chemistry with a deep understanding of biological systems, pharmacology, and computational science to design, synthesize, and optimize new pharmaceutical compounds.[1][3] The modern medicinal chemist's role has evolved significantly from traditional synthesis to a more rational, target-based approach, leveraging cutting-edge technologies to accelerate the journey from a promising "hit" to a viable drug candidate.[4][5]

The drug discovery pipeline is a long and arduous process, often spanning over a decade and requiring substantial investment.[6] Medicinal chemists are integral to the initial stages of this pipeline, from target validation to lead optimization and beyond.[1][6] Their expertise is crucial in creating molecules that not only interact effectively with their intended biological target but also possess the necessary "drug-like" properties to be safe and effective in humans.[3] This involves a continuous cycle of design, synthesis, and testing, guided by a deep understanding of Structure-Activity Relationships (SAR).[2][6]

This guide provides an in-depth overview of key applications and protocols in medicinal chemistry for novel drug discovery, tailored for researchers, scientists, and drug development professionals. It aims to offer not just procedural steps, but also the strategic rationale behind these methodologies, empowering you to make informed decisions in your research endeavors.

The Modern Drug Discovery Workflow: A Medicinal Chemist's Perspective

The journey of discovering a new drug is a highly structured process. The following diagram illustrates the overarching workflow, highlighting the critical junctures where medicinal chemistry plays a leading role.

DrugDiscoveryWorkflow Target_ID Target Identification & Validation Hit_ID Hit Identification Target_ID->Hit_ID Assay Development Hit_to_Lead Hit-to-Lead (Lead Generation) Hit_ID->Hit_to_Lead SAR Analysis Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt ADMET Optimization Preclinical Preclinical Development Lead_Opt->Preclinical Candidate Selection Clinical Clinical Trials Preclinical->Clinical Approval FDA Approval & Market Clinical->Approval

Caption: A generalized workflow of the modern drug discovery process.

Part 1: Hit Identification Strategies

The initial phase of any drug discovery project is the identification of "hits" – molecules that exhibit promising activity against a specific biological target.[7] Modern medicinal chemistry employs several powerful strategies for hit identification.

High-Throughput Screening (HTS)

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of vast compound libraries against a biological target.[8][9][10] This automated process utilizes robotics, microplate-based assays, and sensitive detection methods to test hundreds of thousands to millions of compounds in a short period.[8][11][12]

Causality Behind Experimental Choices: The primary goal of HTS is to cast a wide net to identify diverse chemical scaffolds with the desired biological activity. The choice of assay is critical and must be robust, reproducible, and amenable to miniaturization and automation.

Protocol 1: High-Throughput Screening (HTS) for a Kinase Inhibitor

Objective: To identify small molecule inhibitors of a specific kinase from a large compound library.

Materials:

  • Kinase of interest (purified enzyme)

  • Kinase substrate (e.g., a peptide with a phosphorylation site)

  • ATP (Adenosine triphosphate)

  • Compound library (e.g., 100,000 diverse compounds dissolved in DMSO)

  • Assay buffer (optimized for kinase activity)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well microplates

  • Automated liquid handling system

  • Microplate reader capable of luminescence detection

Methodology:

  • Assay Miniaturization and Optimization:

    • Determine the optimal concentrations of kinase, substrate, and ATP to achieve a robust signal-to-background ratio in a low-volume 384-well format.

    • Assess the tolerance of the assay to DMSO, the solvent for the compound library.

  • Primary Screen:

    • Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library into individual wells of a 384-well plate.

    • Add the kinase enzyme to all wells.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plates for a predetermined time at a controlled temperature.

    • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

    • Measure the luminescence signal using a microplate reader.

  • Data Analysis:

    • Normalize the data to control for plate-to-plate variability.

    • Calculate the percent inhibition for each compound relative to positive (no enzyme) and negative (DMSO vehicle) controls.

    • Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition).

  • Hit Confirmation and Dose-Response:

    • Re-test the primary hits to confirm their activity.

    • Perform dose-response experiments for the confirmed hits to determine their potency (IC50 value).

Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is an alternative and complementary approach to HTS.[13][14] Instead of screening large, complex molecules, FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") that bind weakly to the target.[13][14][15] These initial fragment hits are then optimized and grown into more potent, drug-like molecules.[14][15]

Causality Behind Experimental Choices: FBDD is based on the principle that smaller, less complex molecules have a higher probability of binding to a target, albeit with lower affinity. By identifying these initial binding events, medicinal chemists can more efficiently explore the chemical space around the binding site to develop potent and selective inhibitors.

Protocol 2: Fragment Screening using Surface Plasmon Resonance (SPR)

Objective: To identify fragments that bind to a target protein using SPR.

Materials:

  • Target protein of interest

  • Fragment library (typically 500-2000 fragments)

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5 chip)

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer (optimized for the target protein)

Methodology:

  • Protein Immobilization:

    • Covalently immobilize the target protein onto the surface of an SPR sensor chip.

  • Fragment Screening:

    • Prepare solutions of individual fragments or cocktails of fragments in the running buffer.

    • Inject the fragment solutions over the sensor chip surface.

    • Monitor the change in the SPR signal (response units, RU) in real-time, which is proportional to the binding of the fragment to the immobilized protein.

  • Hit Validation:

    • For fragments that show a binding response, perform follow-up experiments to confirm the binding and determine the binding affinity (KD). This is typically done by injecting a range of fragment concentrations.

  • Structural Elucidation:

    • Once fragments with confirmed binding are identified, techniques such as X-ray crystallography or NMR spectroscopy are used to determine the binding mode of the fragment to the target protein.[13] This structural information is crucial for the subsequent fragment-to-lead optimization process.

Part 2: Lead Generation and Optimization

Once hits are identified, the next critical phase is to convert them into "leads" – molecules with improved potency, selectivity, and drug-like properties. This is followed by lead optimization, where the chemical structure of the lead is further refined to generate a clinical candidate.

Structure-Based Drug Design (SBDD)

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of the target protein to guide the design of more potent and selective inhibitors.[16][17][18] This approach relies on techniques such as X-ray crystallography and NMR spectroscopy to visualize how a compound binds to its target.[16]

Causality Behind Experimental Choices: By understanding the specific molecular interactions between a compound and its target, medicinal chemists can make rational modifications to the compound's structure to enhance these interactions and improve its overall properties.

The iterative cycle of SBDD is a cornerstone of modern lead optimization.

SBDD_Cycle Design Design Analogs Synthesize Synthesize Analogs Design->Synthesize Test Test Analogs (Potency, Selectivity) Synthesize->Test Structure Determine Co-crystal Structure Test->Structure Structure->Design Rational Design

Caption: The iterative cycle of Structure-Based Drug Design (SBDD).

Optimizing ADMET Properties

A significant challenge in drug discovery is ensuring that a potent and selective compound also possesses favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[19][20] Poor ADMET properties are a major cause of drug candidate failure in clinical trials.[19]

Causality Behind Experimental Choices: Early assessment and optimization of ADMET properties are crucial to reduce the attrition rate of drug candidates.[19][21] Medicinal chemists use a combination of in vitro assays and in silico predictive models to guide the design of molecules with a balanced profile of potency and drug-like properties.[20][22]

ADMET Property Key Considerations for Optimization Common In Vitro Assays
Absorption Solubility, permeability, efflux ratioPAMPA (Parallel Artificial Membrane Permeability Assay), Caco-2 permeability assay
Distribution Plasma protein binding, tissue distributionPlasma protein binding assay, tissue homogenate binding
Metabolism Metabolic stability, identification of metabolitesLiver microsomal stability assay, hepatocyte stability assay
Excretion Route and rate of eliminationIn vivo pharmacokinetic studies in animal models
Toxicity Cytotoxicity, hERG inhibition, genotoxicityCell viability assays, hERG patch-clamp assay, Ames test
Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To assess the metabolic stability of a compound in the presence of liver microsomes.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate)

  • Phosphate buffer

  • Acetonitrile (for quenching the reaction)

  • Control compounds (high and low clearance)

  • LC-MS/MS system

Methodology:

  • Incubation:

    • Prepare a solution of the test compound in phosphate buffer.

    • Add the test compound to a solution of HLM in a microcentrifuge tube.

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding a solution of NADPH.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching:

    • Stop the reaction at each time point by adding cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant using an LC-MS/MS system to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the slope of the line.

Part 3: Understanding the Pharmacological Profile

Beyond potency and ADMET properties, a thorough understanding of a compound's pharmacological profile is essential. This involves characterizing its mechanism of action and its effects on the whole biological system.

Pharmacokinetics (PK) and Pharmacodynamics (PD)

Pharmacokinetics (PK) describes what the body does to a drug (absorption, distribution, metabolism, and excretion), while pharmacodynamics (PD) describes what the drug does to the body (the relationship between drug concentration and its effect).[23][24][25] Integrating PK and PD data is crucial for predicting the therapeutic window and designing effective dosing regimens.[25]

The relationship between PK and PD is fundamental to translating preclinical findings to clinical outcomes.

PK_PD_Relationship Dose Dose PK Pharmacokinetics (Concentration vs. Time) Dose->PK PD Pharmacodynamics (Effect vs. Concentration) PK->PD Effect Therapeutic Effect PD->Effect

References

Synthesis and Evaluation of Small Molecule PD-L1 Antagonists: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of cancer immunotherapy, the blockade of the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) immune checkpoint has emerged as a cornerstone of treatment for a multitude of malignancies.[1] While monoclonal antibodies targeting this pathway have demonstrated remarkable clinical success, the development of small molecule inhibitors offers a promising alternative with potential advantages in oral bioavailability, tumor penetration, and manufacturing costs.[2][3][4] This comprehensive guide provides an in-depth technical overview of the synthesis, purification, and characterization of a representative small molecule PD-L1 antagonist, alongside detailed protocols for its biological evaluation.

Introduction: The Rationale for Small Molecule PD-L1 Inhibition

The interaction between PD-1, expressed on activated T cells, and its ligand PD-L1, often overexpressed on tumor cells, delivers an inhibitory signal that dampens the anti-tumor immune response.[3][5] Small molecule antagonists have been designed to disrupt this protein-protein interaction, thereby restoring T cell function and enabling the immune system to recognize and eliminate cancer cells. A notable class of these inhibitors, developed by Bristol-Myers Squibb (BMS), features a biphenyl scaffold.[1][3] These molecules have been shown to bind directly to PD-L1, inducing its dimerization and sterically hindering its interaction with PD-1.[6][7]

Part 1: Synthesis of a Representative PD-L1 Antagonist (BMS-202 Analog)

This section details the chemical synthesis of a well-characterized small molecule PD-L1 antagonist, BMS-202. The synthetic strategy is based on a convergent approach, involving the preparation of a key biphenyl methanol intermediate followed by coupling to a functionalized pyridine core.

Diagram: Overall Synthetic Workflow

G A 3-Bromo-2-methylbenzoic acid B (3-Bromo-2-methylphenyl)methanol A->B Reduction (e.g., LiAlH4) C (2-Methyl-[1,1'-biphenyl]-3-yl)methanol B->C Suzuki Coupling (Phenylboronic acid, Pd catalyst) F Etherification C->F D Substituted Pyridine E Functionalized Pyridine Intermediate D->E Multi-step synthesis E->F G Final Amidation F->G H BMS-202 (Final Product) G->H caption Synthetic workflow for BMS-202.

Caption: Synthetic workflow for BMS-202.

Protocol 1: Synthesis of (2-Methyl-[1,1'-biphenyl]-3-yl)methanol (Biphenyl Core)

This protocol outlines the synthesis of the key biphenyl methanol intermediate via a Suzuki coupling reaction.

Materials:

  • (3-Bromo-2-methylphenyl)methanol

  • Phenylboronic acid

  • Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂)

  • 2M Sodium bicarbonate solution

  • Ethanol, Toluene, Ethyl acetate, Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Argon or Nitrogen gas supply

Procedure:

  • To a reaction flask, add (3-bromo-2-methylphenyl)methanol (1.00 g, 4.96 mmol), phenylboronic acid (1.21 g, 9.92 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (20.2 mg, 25.0 μmol) in ethanol (3.3 mL) and toluene (10 mL).

  • Purge the flask with argon or nitrogen.

  • Add 2M sodium bicarbonate solution (10 mL) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 3 hours under an inert atmosphere.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (100 mL).

  • Wash the organic layer with saturated NaCl solution (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate (12:1) eluent system to afford (2-Methyl-[1,1'-biphenyl]-3-yl)methanol as a white solid.

Expected Yield and Characterization:

ParameterExpected Value
Yield ~98%
Melting Point 74-76 °C
¹H NMR (400 MHz, CDCl₃) δ 7.47 - 7.20 (m, 8H), 4.78 (s, 2H), 2.25 (s, 3H)
¹³C NMR (101 MHz, CDCl₃) δ 142.9, 142.1, 139.2, 133.6, 129.5, 128.1, 126.8, 125.6, 64.1, 15.9
HRMS (ESI) Calculated for C₁₄H₁₄NaO⁺ [M+Na]⁺: 221.0937, Found: 221.0939
Protocol 2: Synthesis of BMS-202

The following steps outline the coupling of the biphenyl core with the pyridine moiety and subsequent modifications to yield BMS-202. Note: This is a representative procedure based on published synthetic strategies.

Materials:

  • (2-Methyl-[1,1'-biphenyl]-3-yl)methanol

  • Appropriately substituted 3-(chloromethyl)-2,6-dimethoxypyridine

  • Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF)

  • N-(2-aminoethyl)acetamide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

Procedure:

  • Etherification:

    • To a solution of (2-Methyl-[1,1'-biphenyl]-3-yl)methanol in anhydrous DMF, add NaH portion-wise at 0 °C.

    • Stir the mixture for 30 minutes, then add a solution of the substituted 3-(chloromethyl)-2,6-dimethoxypyridine in DMF.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract with ethyl acetate.

    • Purify the crude product by column chromatography.

  • Final Amidation:

    • Combine the product from the etherification step with N-(2-aminoethyl)acetamide and K₂CO₃ in acetonitrile.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction, filter, and concentrate the filtrate.

    • Purify the final product, BMS-202, by column chromatography.

Characterization of BMS-202:

The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.

Part 2: Biological Evaluation of Small Molecule PD-L1 Antagonists

Once synthesized and purified, the inhibitory activity of the small molecule antagonist must be rigorously evaluated. This section provides protocols for key in vitro assays.

Diagram: Biological Evaluation Workflow

G A Synthesized Compound (e.g., BMS-202) B Biochemical Assay (HTRF) A->B Direct Binding Inhibition C Cell-Based Assay (T-cell Activation) A->C Functional Cellular Activity D IC50 Determination B->D E EC50 Determination C->E F Lead Optimization D->F E->F caption Workflow for biological evaluation.

Caption: Workflow for biological evaluation.

Protocol 3: Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This biochemical assay directly measures the ability of the synthesized compound to inhibit the interaction between PD-1 and PD-L1 proteins.[8][9]

Materials:

  • Recombinant human PD-1 protein (e.g., with a His-tag)

  • Recombinant human PD-L1 protein (e.g., with an Fc-tag)

  • HTRF detection reagents (e.g., anti-His-d2 and anti-Fc-Tb)

  • Assay buffer

  • 384-well low volume white plates

  • HTRF-compatible plate reader

  • Synthesized inhibitor (BMS-202) and a known inhibitor as a positive control

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor in assay buffer.

  • In a 384-well plate, add a small volume of the inhibitor dilutions.

  • Add a mixture of recombinant PD-1 and PD-L1 proteins to each well.

  • Add the HTRF detection antibodies.

  • Incubate the plate at room temperature for 1-4 hours, protected from light.

  • Read the plate on an HTRF plate reader, measuring the emission at 665 nm and 620 nm.

  • Calculate the HTRF ratio (665 nm / 620 nm) and plot the results against the inhibitor concentration to determine the IC₅₀ value.

Data Analysis and Expected Results:

CompoundExpected IC₅₀ (nM)
BMS-202 18[10]

A dose-dependent decrease in the HTRF signal indicates inhibition of the PD-1/PD-L1 interaction.

Protocol 4: Cell-Based T-Cell Activation Assay

This functional assay assesses the ability of the inhibitor to restore T-cell activation in the presence of PD-L1-expressing cells.

Materials:

  • PD-L1 expressing cancer cell line (e.g., MDA-MB-231 or engineered CHO cells)

  • PD-1 expressing Jurkat T-cells (engineered to express a luciferase reporter gene under the control of an NFAT response element)

  • Cell culture medium

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

  • Synthesized inhibitor (BMS-202)

Procedure:

  • Seed the PD-L1 expressing cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the synthesized inhibitor in cell culture medium.

  • Add the inhibitor dilutions to the wells containing the PD-L1 expressing cells.

  • Add the PD-1 expressing Jurkat T-cells to the wells.

  • Co-culture the cells for 6-24 hours at 37°C in a CO₂ incubator.

  • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Plot the luminescence signal against the inhibitor concentration to determine the EC₅₀ value.

Data Analysis and Expected Results:

An increase in the luciferase signal in a dose-dependent manner indicates that the inhibitor is blocking the PD-1/PD-L1 interaction and restoring T-cell activation. The EC₅₀ value represents the concentration of the inhibitor that produces 50% of the maximal response.

Part 3: Mechanism of Action - PD-L1 Dimerization

A key mechanistic insight into how biphenyl-based small molecule inhibitors function is their ability to induce and stabilize the dimerization of PD-L1.[6][7] This dimerization physically obstructs the binding site for PD-1.

Diagram: Mechanism of PD-L1 Antagonist

G cluster_0 Normal Interaction cluster_1 Inhibitor Action PD1_1 PD-1 PDL1_1 PD-L1 PD1_1->PDL1_1 Binding -> T-cell Inhibition PDL1_2 PD-L1 Inhibitor Small Molecule Antagonist PDL1_2->Inhibitor PDL1_3 PD-L1 Inhibitor->PDL1_3 PD1_2 PD-1 Block X caption Inhibitor-induced PD-L1 dimerization.

References

Application Notes & Protocols: A-Z Guide to Developing Novel Thiophene Carboxamide Antibacterials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates a radical departure from the modification of existing antibiotic classes. The scientific community is charged with the discovery and development of entirely new chemical scaffolds that engage novel bacterial targets or circumvent established resistance mechanisms. Thiophene carboxamides have emerged as a highly promising and versatile scaffold in this endeavor.[1][2] Their synthetic tractability, coupled with a broad spectrum of tunable biological activities, makes them an ideal starting point for a rational, structure-guided drug discovery campaign.[1]

This guide provides a comprehensive, field-proven framework for researchers engaged in the design, synthesis, and evaluation of novel thiophene carboxamide-based antibacterial agents. We move beyond mere recitation of steps to explain the critical reasoning—the why—behind each protocol, empowering you to make informed decisions, troubleshoot effectively, and accelerate your discovery workflow.

Section 1: Rational Design & Structure-Activity Relationship (SAR) Strategy

A successful campaign begins not in the flask, but with a strategic in-silico and literature-driven design phase. The thiophene carboxamide core offers several key positions for chemical modification to probe the chemical space and build a robust Structure-Activity Relationship (SAR).

Core Pharmacophore & Key Modification Points:

The fundamental thiophene carboxamide scaffold consists of a central thiophene ring linked to a carboxamide group. SAR studies have shown that substitutions at various positions on the thiophene ring and the amide nitrogen are critical for antibacterial potency.[1][3]

  • Position 3 of the Thiophene Ring: Modifications here significantly impact activity. For instance, the introduction of amino groups has been shown to be more potent than hydroxyl or methyl groups, potentially due to altered electronic properties or new hydrogen bonding interactions with the target.[3][4]

  • Amide Substituent (R-group): The nature of the group attached to the amide nitrogen is crucial for modulating potency, spectrum of activity, and pharmacokinetic properties. Aromatic, heterocyclic, or aliphatic groups can be explored to optimize target engagement.[5]

  • Other Thiophene Ring Positions: While positions 3 and the amide are often primary focus points, substitutions at other positions can fine-tune the molecule's properties, including overcoming specific resistance mechanisms like efflux pumps.[6][7]

The Discovery Workflow: An Iterative Approach

The process of discovering a lead compound is cyclical and data-driven. Initial compounds are designed, synthesized, and screened. The resulting activity data, or lack thereof, informs the design of the next generation of analogs.

G cluster_0 Design & Synthesis cluster_1 Screening & Evaluation a Rational Design & SAR Hypothesis b Chemical Synthesis a->b c Purification & Characterization b->c d Primary Antibacterial Screen (MIC) c->d Test Compounds e Mechanism of Action Studies d->e Active Hits g Data Analysis & SAR Modeling d->g f In Vitro Toxicology e->f f->g g->a Design Next Generation h Lead Optimization g->h Promising SAR

Caption: Iterative workflow for antibacterial drug discovery.

Section 2: Synthesis of a Representative Thiophene-2-Carboxamide Analog

This protocol details a general and robust method for synthesizing N-aryl thiophene-2-carboxamides via an amide coupling reaction.

Protocol 2.1: Synthesis of N-(4-acetylphenyl)-5-bromothiophene-2-carboxamide

This specific example is based on established synthetic routes where a thiophene carboxylic acid is coupled with an aniline derivative.[3][5]

Materials & Reagents:

Reagent/MaterialPurpose
5-bromothiophene-2-carboxylic acidStarting Material (Thiophene Core)
4-aminoacetophenoneStarting Material (Amide R-group)
Thionyl chloride (SOCl₂)Activates carboxylic acid to acid chloride
PyridineSolvent and acid scavenger
Dichloromethane (DCM)Anhydrous reaction solvent
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous wash to neutralize acid
BrineAqueous wash to remove water
Anhydrous Magnesium Sulfate (MgSO₄)Drying agent
Silica GelStationary phase for column chromatography
Hexane/Ethyl AcetateMobile phase for column chromatography

Step-by-Step Methodology:

  • Acid Chloride Formation (Activation):

    • Rationale: The carboxylic acid is converted to a more reactive acid chloride to facilitate the subsequent nucleophilic attack by the amine.

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-bromothiophene-2-carboxylic acid (1.0 eq).

    • Add anhydrous pyridine (2.0 eq) as the solvent.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise. The reaction is exothermic and releases HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.

    • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 1-2 hours. Monitor completion by TLC.

  • Amide Coupling:

    • Rationale: The amine (4-aminoacetophenone) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride to form the stable amide bond.

    • In a separate flask, dissolve 4-aminoacetophenone (1.0 eq) in anhydrous dichloromethane (DCM).

    • Cool the amine solution to 0°C.

    • Slowly add the freshly prepared acid chloride solution from Step 1 to the amine solution via cannula or dropping funnel.

    • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature overnight.

  • Work-up and Extraction:

    • Rationale: This sequence is designed to quench the reaction, remove unreacted starting materials, byproducts, and the catalyst, and isolate the crude product.

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Rationale: Flash column chromatography is a standard technique to separate the desired product from impurities based on polarity.

    • Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final N-(4-acetylphenyl)-5-bromothiophene-2-carboxamide as a solid.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 3: In Vitro Antibacterial Susceptibility Testing

The first biological evaluation of newly synthesized compounds is to determine their ability to inhibit bacterial growth. The gold standard for this is the determination of the Minimum Inhibitory Concentration (MIC).[8][9][10]

Protocol 3.1: Broth Microdilution MIC Assay

This protocol is aligned with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8]

Materials & Reagents:

Reagent/MaterialPurpose
Cation-Adjusted Mueller-Hinton Broth (CAMHB)Standardized growth medium for susceptibility testing.[11]
Test Compounds (dissolved in DMSO)The novel thiophene carboxamides
Bacterial Strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)Quality control and test organisms
Sterile 96-well microtiter platesAssay plates
Known Antibiotic (e.g., Ciprofloxacin)Positive control for inhibition
DMSOSolvent for compounds (negative/vehicle control)
Bacterial Inoculum (0.5 McFarland standard)Standardized concentration of bacteria

Step-by-Step Methodology:

  • Preparation of Compound Plate:

    • Prepare a stock solution of each test compound in 100% DMSO (e.g., 10 mg/mL).

    • In a 96-well plate (the "compound plate"), perform a two-fold serial dilution of each compound. For example, starting at 256 µg/mL, dilute down to 0.25 µg/mL.[9][12]

    • Rationale: Serial dilution creates a concentration gradient to precisely determine the lowest concentration that inhibits growth.

  • Preparation of Bacterial Inoculum:

    • From an overnight culture, inoculate fresh CAMHB and grow to the logarithmic phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final target inoculum of ~5 x 10⁵ CFU/mL in the assay plate.[8]

    • Rationale: A standardized inoculum is critical for reproducibility. Too high an inoculum can overwhelm the antibiotic, while too low can lead to false susceptibility.

  • Inoculation and Incubation:

    • Transfer a small volume (e.g., 5 µL) from the compound plate to the corresponding wells of a new 96-well plate containing the bacterial inoculum in CAMHB. The final volume should be 100-200 µL.

    • Include necessary controls:

      • Positive Control: A known antibiotic (e.g., Ciprofloxacin).

      • Negative Control: Wells with only inoculum and CAMHB (should show growth).

      • Solvent Control: Wells with inoculum and the highest concentration of DMSO used (should show growth).

      • Sterility Control: Wells with only CAMHB (should show no growth).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye or a plate reader.[11][12]

Data Presentation:

MIC values should be summarized in a clear table for easy comparison of compound activity across different bacterial strains.

Table 1: Hypothetical MIC Data for Thiophene Carboxamide Analogs (µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)P. aeruginosa (Gram-negative)
Analog 1432>64
Analog 2864>64
Analog 32 16 64
Ciprofloxacin0.50.251

Section 4: Elucidating the Mechanism of Action (MoA)

Identifying the bacterial target or process disrupted by your active compounds is a critical step toward lead optimization. For thiophene-based compounds, common mechanisms include inhibition of essential enzymes like DNA gyrase or disruption of the bacterial cell membrane.[13][14][15]

G cluster_0 Primary Screen cluster_1 Secondary MoA Screens cluster_2 Target Validation a MIC Determination b DNA Gyrase Inhibition Assay a->b Active Compounds c Membrane Potential Assay a->c Active Compounds d Macromolecule Synthesis Assay a->d Active Compounds e Resistant Mutant Selection b->e Gyrase Hit c->e Membrane Hit f Whole Genome Sequencing e->f g Biochemical Target Validation f->g

Caption: Hierarchical workflow for MoA elucidation.

Protocol 4.1: DNA Gyrase Supercoiling Inhibition Assay

  • Rationale: DNA gyrase, a type II topoisomerase, introduces negative supercoils into bacterial DNA, a process essential for DNA replication. Its inhibition leads to bacterial cell death. This assay measures the ability of a compound to prevent the enzyme from converting relaxed plasmid DNA into its supercoiled form.

  • Methodology Overview:

    • A reaction mixture is prepared containing purified E. coli DNA gyrase, relaxed plasmid DNA (e.g., pBR322), ATP, and an appropriate buffer.[16]

    • Test compounds at various concentrations are added to the mixture. A known gyrase inhibitor (e.g., ciprofloxacin) is used as a positive control.

    • The reaction is incubated at 37°C to allow the supercoiling reaction to proceed.[16]

    • The reaction is stopped, and the DNA topoisomers (relaxed vs. supercoiled) are separated by agarose gel electrophoresis.

    • Interpretation: In the absence of an inhibitor, the relaxed plasmid will be converted to the faster-migrating supercoiled form. An effective inhibitor will prevent this conversion, leaving the DNA in its relaxed state. The concentration at which 50% of the supercoiling is inhibited is the IC₅₀.[16] A fluorescence-based plate reader format can also be used for higher throughput.[17]

Protocol 4.2: Bacterial Membrane Potential Assay

  • Rationale: The bacterial cytoplasmic membrane maintains a transmembrane potential that is vital for processes like ATP synthesis and transport.[18][19] Compounds that disrupt the membrane cause this potential to dissipate, leading to cell death. This can be measured using voltage-sensitive fluorescent dyes.[20]

  • Methodology Overview:

    • Bacterial cells are grown to the mid-logarithmic phase and washed.

    • The cells are resuspended in a suitable buffer and incubated with a voltage-sensitive dye, such as DiSC₃(5) or the components of the BacLight™ Bacterial Membrane Potential Kit.[21][22]

    • The dye enters the cells and aggregates in polarized membranes, causing a shift in its fluorescence emission (e.g., from green to red).[22]

    • Test compounds are added to the cell suspension. A known membrane depolarizing agent (e.g., the protonophore CCCP) is used as a positive control.[21]

    • The fluorescence is monitored over time using a fluorometer or flow cytometer.

    • Interpretation: A compound that disrupts the membrane potential will cause the dye to be released from the cell or disaggregate, leading to a loss of red fluorescence and/or an increase in green fluorescence. This change indicates membrane depolarization.[20][21]

References

Application Notes and Protocols for the Synthesis of Thiophene-Based N-Acylhydrazones from Thiophene Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the N-Acylhydrazone Scaffold in Modern Drug Discovery

The N-acylhydrazone (NAH) moiety is a privileged structural motif in medicinal chemistry, recognized for its wide spectrum of biological activities and its role as a versatile pharmacophore.[1] This scaffold, characterized by an amide group linked to an imine, offers a unique combination of rigidity and conformational flexibility, which is crucial for effective interaction with biological targets.[2] Thiophene-containing N-acylhydrazones, in particular, have garnered significant interest due to the thiophene ring's ability to act as a bioisostere for phenyl rings, often improving physicochemical properties and metabolic stability of drug candidates.[3] These compounds have demonstrated promising potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][4]

This application note provides a comprehensive and technically detailed guide for the synthesis of N-acylhydrazones derived from thiophene esters. The procedure is presented as a two-step process, beginning with the hydrazinolysis of a thiophene ester to form the key carbohydrazide intermediate, followed by its condensation with an appropriate aldehyde. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not just a protocol, but also the underlying scientific rationale for each step to ensure reproducibility and successful synthesis.

Synthetic Strategy: A Two-Step Approach

The synthesis of N-acylhydrazones from thiophene esters is a robust and straightforward process that can be dissected into two primary stages:

  • Hydrazinolysis of the Thiophene Ester: This initial step involves the conversion of a thiophene ester into its corresponding thiophenecarbohydrazide. This is a nucleophilic acyl substitution reaction where hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.[5]

  • Condensation to Form the N-Acylhydrazone: The newly formed thiophenecarbohydrazide is then reacted with an aldehyde in the presence of an acid catalyst. This condensation reaction forms the characteristic imine bond of the N-acylhydrazone.[6][7]

Below is a visual representation of the overall synthetic workflow:

synthesis_workflow thiophene_ester Thiophene Ester hydrazide Thiophenecarbohydrazide (Intermediate) thiophene_ester->hydrazide Hydrazinolysis (Reflux in Ethanol) hydrazine Hydrazine Hydrate hydrazine->hydrazide acylhydrazone N-Acylhydrazone (Final Product) hydrazide->acylhydrazone Condensation (Acid Catalyst) aldehyde Aldehyde aldehyde->acylhydrazone

Caption: General workflow for the synthesis of N-acylhydrazones from thiophene esters.

Detailed Experimental Protocols

This section provides a step-by-step guide for the synthesis of a representative thiophene-based N-acylhydrazone.

Part 1: Synthesis of Thiophene-2-carbohydrazide from Methyl Thiophene-2-carboxylate

Rationale: The conversion of the ester to the hydrazide is the foundational step. Ethanol is a common solvent due to its ability to dissolve both the ester and hydrazine hydrate, and its boiling point is suitable for reflux conditions. The large excess of hydrazine hydrate ensures the reaction goes to completion.

Materials:

  • Methyl thiophene-2-carboxylate

  • Hydrazine hydrate (80-95%)

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve methyl thiophene-2-carboxylate (1 equivalent) in absolute ethanol (10-15 mL per gram of ester).

  • To this solution, add hydrazine hydrate (5-10 equivalents) dropwise while stirring.

  • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of ethyl acetate and hexane. The disappearance of the starting ester spot indicates the completion of the reaction (typically 4-8 hours).

  • Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30-60 minutes to facilitate the precipitation of the product.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Dry the resulting white solid, thiophene-2-carbohydrazide, in a desiccator or a vacuum oven at low heat.

Part 2: Synthesis of N'- (benzylidene)thiophene-2-carbohydrazide

Rationale: The acid catalyst (glacial acetic acid or orthophosphoric acid) protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.[8][6] The reaction is typically carried out in ethanol at reflux to ensure a sufficient reaction rate.

Materials:

  • Thiophene-2-carbohydrazide (from Part 1)

  • Benzaldehyde (or other desired aldehyde)

  • Absolute Ethanol

  • Glacial acetic acid or Orthophosphoric acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve thiophene-2-carbohydrazide (1 equivalent) in absolute ethanol (15-20 mL per gram of hydrazide).

  • Add the desired aldehyde (e.g., benzaldehyde, 1 equivalent) to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid or orthophosphoric acid to the reaction mixture.[8]

  • Attach a reflux condenser and heat the mixture to reflux with stirring. The product often begins to precipitate out of the solution within 30 minutes to 2 hours.[8]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After the reaction is complete, cool the flask to room temperature.

  • Collect the precipitated N-acylhydrazone by vacuum filtration.

  • Wash the solid product with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N'- (benzylidene)thiophene-2-carbohydrazide.[7]

  • Dry the purified product under vacuum.

Reaction Mechanism and Stereochemistry

The formation of the N-acylhydrazone proceeds through a nucleophilic addition-elimination mechanism. The nitrogen atom of the hydrazide attacks the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate. This intermediate then eliminates a molecule of water to form the final N-acylhydrazone.

reaction_mechanism cluster_0 Nucleophilic Attack cluster_1 Dehydration hydrazide Thiophenecarbohydrazide intermediate Tetrahedral Intermediate hydrazide->intermediate aldehyde Aldehyde aldehyde->intermediate water Water intermediate->water acylhydrazone N-Acylhydrazone intermediate->acylhydrazone - H2O

Caption: Simplified mechanism of N-acylhydrazone formation.

A crucial aspect of N-acylhydrazone chemistry is the existence of stereoisomers. Due to the restricted rotation around the C=N double bond, both E and Z geometrical isomers are possible. Furthermore, restricted rotation around the N-N single bond can lead to syn- and anti-periplanar conformers.[2][9] In many cases, the E isomer is the thermodynamically more stable and predominant form. The presence of these isomers can often be observed as duplicated signals in NMR spectra.[2][10]

Characterization and Data Analysis

The synthesized N-acylhydrazones should be thoroughly characterized to confirm their structure and purity.

TechniqueExpected Observations
FT-IR Presence of characteristic absorption bands for N-H stretching (around 3200-3300 cm⁻¹), C=O stretching (around 1650-1680 cm⁻¹), and C=N stretching (around 1600-1630 cm⁻¹).[8]
¹H NMR A characteristic signal for the NH proton, typically observed as a singlet in the downfield region (δ 11.0-12.0 ppm). The imine proton (N=CH) usually appears as a singlet between δ 8.0-8.5 ppm. Aromatic protons from the thiophene and aldehyde moieties will be observed in their respective regions.[10]
¹³C NMR Signals for the carbonyl carbon (C=O) are typically found around δ 160-170 ppm, and the imine carbon (C=N) is observed in the range of δ 140-150 ppm.[10]
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the N-acylhydrazone should be observed, confirming the molecular weight of the synthesized compound.
Melting Point A sharp melting point indicates the purity of the synthesized compound.

Troubleshooting and Expert Insights

  • Low Yield of Hydrazide: If the yield of the thiophenecarbohydrazide is low, ensure that a sufficient excess of hydrazine hydrate is used and that the reflux time is adequate. In some cases, particularly with sterically hindered esters, the reaction may require longer reflux times or the use of a higher boiling point solvent.[11]

  • Difficulty in Purification: If the final N-acylhydrazone is difficult to purify by recrystallization, column chromatography on silica gel using a gradient of ethyl acetate in hexane is a viable alternative.

  • Presence of Multiple Spots on TLC: The presence of multiple spots for the final product on TLC, which do not correspond to starting materials, may indicate the presence of both E and Z isomers.

  • Microwave-Assisted Synthesis: For a more rapid and often higher-yielding synthesis, microwave irradiation can be employed. This method can significantly reduce reaction times to a few minutes and often avoids the need for a solvent.[7][12]

Conclusion

The synthesis of N-acylhydrazones from thiophene esters is a reliable and versatile method for accessing a class of compounds with significant potential in drug discovery. By following the detailed protocols and understanding the chemical principles outlined in this application note, researchers can confidently synthesize and characterize these valuable molecules. The inherent tunability of this synthetic route, allowing for the variation of both the thiophene precursor and the aldehyde component, provides a powerful platform for the generation of diverse chemical libraries for biological screening.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-amino-4-phenylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 3-amino-4-phenylthiophene-2-carboxylate. This guide is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we address common challenges and frequently asked questions related to this synthesis, which is most effectively achieved via the Gewald three-component reaction.[1][2][3] Our focus is on providing practical, field-tested solutions grounded in established chemical principles to help you optimize your reaction yields and product purity.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific problems you may encounter during the synthesis. Each issue is analyzed by potential cause, followed by actionable solutions.

Issue 1: Low or No Yield of the Desired Product

This is the most common issue, often stemming from challenges in one of the reaction's key stages: the initial Knoevenagel-Cope condensation or the subsequent sulfur addition and cyclization.

Potential Cause A: Inefficient Knoevenagel-Cope Condensation

The initial condensation between phenylacetaldehyde and methyl cyanoacetate to form the α,β-unsaturated nitrile intermediate is a critical, base-catalyzed step.[4][5][6] Failure at this stage prevents the reaction from proceeding.

  • Recommended Solutions:

    • Base Selection & Stoichiometry: The choice and amount of base are crucial. Secondary amines like morpholine or piperidine are highly effective as they catalyze the condensation.[7][8] If using a weaker base like triethylamine yields poor results, consider switching to morpholine. Ensure a catalytic amount (10-20 mol%) is used.[7]

    • Reagent Quality: Phenylacetaldehyde is prone to oxidation and polymerization. Use freshly distilled or a newly opened bottle of this reagent. Verify the purity of your methyl cyanoacetate.

    • Water Removal: The condensation produces water, which can create an unfavorable equilibrium. While not always necessary in polar solvents, if you suspect this is an issue in a non-polar solvent system, consider using a Dean-Stark apparatus.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials. If the starting materials remain largely unreacted after a reasonable time, the condensation is the likely bottleneck.

Potential Cause B: Poor Sulfur Reactivity or Solubility

Elemental sulfur (S₈) must be activated and solubilized to participate in the reaction.

  • Recommended Solutions:

    • Solvent Choice: Use polar protic or aprotic solvents like ethanol, methanol, or Dimethylformamide (DMF) to improve the solubility of sulfur and the reaction intermediates.[7][9]

    • Temperature Control: Gently heating the reaction mixture to 40-60 °C can significantly enhance sulfur's reactivity and solubility.[7] However, avoid excessive temperatures (>80 °C), which can lead to the formation of tarry byproducts, especially with a sensitive aldehyde like phenylacetaldehyde.

    • Sulfur Form: Use finely powdered elemental sulfur to maximize surface area and improve dispersion in the reaction mixture.[3]

Potential Cause C: Steric Hindrance or Unfavorable Reaction Kinetics

For some substrates, the one-pot procedure can be inefficient, leading to side reactions that compete with the desired pathway.

  • Recommended Solutions:

    • Two-Step Procedure: Isolate the Knoevenagel-Cope condensation product (methyl 2-cyano-3-phenyl-2-propenoate) first. After purification, react this intermediate with sulfur and base in a separate step.[10] This approach provides better control over each stage of the reaction.

    • Microwave-Assisted Synthesis: Microwave irradiation has been demonstrated to reduce reaction times and improve yields for the Gewald reaction by efficiently overcoming activation energy barriers.[1][7]

Issue 2: Product is Impure (Contaminated with Byproducts)

Even with a good yield, purification can be challenging due to the presence of unreacted starting materials or side products.

Potential Cause A: Presence of Unreacted Starting Materials or Knoevenagel Intermediate

Incomplete reaction is a common source of impurities.

  • Recommended Solutions:

    • Optimize Reaction Time & Temperature: Monitor the reaction by TLC. If starting materials or the intermediate are still present, consider increasing the reaction time or modestly increasing the temperature (e.g., from 50 °C to 60 °C).

    • Purification: Most impurities can be removed via recrystallization from a suitable solvent like ethanol or isopropanol. If recrystallization is insufficient, column chromatography on silica gel (using a hexane/ethyl acetate gradient) is a reliable alternative.[9]

Potential Cause B: Dimerization of the Knoevenagel Intermediate

The α,β-unsaturated nitrile intermediate can undergo a base-catalyzed dimerization to form a six-membered ring, a known side reaction in the Gewald synthesis.[11]

  • Recommended Solutions:

    • Control Base Concentration: Use the minimum effective amount of the base catalyst.

    • Maintain Proper Temperature: Dimerization can become more significant at higher temperatures. Adhering to the optimal temperature range (40-60 °C) is critical.

    • One-Pot vs. Two-Step: The two-step procedure can sometimes mitigate this by allowing the sulfur addition to proceed under different conditions than the initial condensation.

Potential Cause C: Colloidal Sulfur in the Final Product

Residual elemental sulfur can be difficult to remove, often leading to a product with a yellowish tint and inaccurate yield calculations.

  • Recommended Solutions:

    • Filtration: After the reaction, if the product precipitates upon cooling, unreacted sulfur may be filtered off along with the product.

    • Washing: Washing the crude solid with a solvent in which sulfur is soluble but the product is not can be effective. While carbon disulfide is a classic choice, its toxicity is a major concern. A safer alternative is to wash with minimal amounts of cold toluene.

    • Recrystallization: Careful recrystallization is often the most effective method to exclude residual sulfur from the crystal lattice of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this synthesis?

The synthesis of this compound proceeds via the Gewald reaction mechanism.[1] This is a multi-component reaction that occurs in three main stages:

  • Knoevenagel-Cope Condensation: A base (e.g., morpholine) deprotonates the α-carbon of methyl cyanoacetate, which then acts as a nucleophile, attacking the carbonyl carbon of phenylacetaldehyde. Subsequent dehydration yields the key intermediate, methyl 2-cyano-3-phenyl-2-propenoate.[2][5]

  • Sulfur Addition: The same base deprotonates the α-carbon of the intermediate again. This carbanion attacks the elemental sulfur ring (S₈), opening it to form a thiolate intermediate.[4][6]

  • Cyclization and Tautomerization: The thiolate anion then attacks the nitrile group intramolecularly, forming a five-membered ring. A final tautomerization (aromatization) step yields the stable 2-aminothiophene product.[1]

Gewald_Mechanism Reactants Phenylacetaldehyde + Methyl Cyanoacetate + Sulfur (S8) Intermediate1 Methyl 2-cyano-3-phenyl-2-propenoate (Knoevenagel Intermediate) Reactants->Intermediate1 1. Knoevenagel-Cope     Condensation Base Base (e.g., Morpholine) Base->Reactants Intermediate2 Thiolate Intermediate Intermediate1->Intermediate2 2. Michael Addition     of Sulfur Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 3. Intramolecular     Cyclization Product This compound Intermediate3->Product 4. Tautomerization     (Aromatization)

Caption: The four key stages of the Gewald reaction mechanism.

Q2: How do I select the optimal base and solvent for this reaction?

The choice of base and solvent is interdependent and critical for success. The ideal combination facilitates both the initial condensation and the solubilization of sulfur.

  • Base: Secondary amines like morpholine and piperidine are generally superior to tertiary amines (e.g., triethylamine) because they are more effective catalysts for the Knoevenagel condensation.[7] L-proline has also been reported as an effective and environmentally friendly catalyst.[12]

  • Solvent: Polar solvents are preferred. Ethanol and methanol are excellent choices as they are inexpensive, effective, and allow for easy product precipitation upon cooling.[9] DMF is also highly effective due to its ability to dissolve sulfur well, but product isolation may require precipitation by adding water.[12]

ParameterEthanol / MethanolDMFToluene
Polarity Polar ProticPolar AproticNon-polar
Sulfur Solubility ModerateHighLow
Typical Temp. 40-60 °C (Reflux)50-70 °C80-110 °C (w/ Dean-Stark)
Product Isolation Often precipitates on coolingRequires anti-solvent (water)Evaporation & Chromatography
Recommendation Excellent starting point. Good balance of reactivity and ease of workup.Use if solubility issues persist with alcohols.Not generally recommended for one-pot synthesis.

Caption: Comparison of common solvents for the Gewald synthesis.

Q3: How should I monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most effective method.

  • Mobile Phase: A good starting point is a 3:1 mixture of Hexane:Ethyl Acetate. Adjust the ratio as needed to achieve good separation (Rf values between 0.2 and 0.8).

  • Visualization: Use a UV lamp (254 nm). The starting materials, intermediate, and final product should all be UV active and appear as distinct spots.

  • Procedure: Spot the reaction mixture alongside the starting materials (phenylacetaldehyde and methyl cyanoacetate). The disappearance of starting material spots and the appearance of a new, higher Rf spot indicates the formation of the Knoevenagel intermediate. As the reaction proceeds, this intermediate spot will fade, and the final product spot will appear (its Rf will depend on the final structure's polarity).

Experimental Protocols & Workflows

Protocol: One-Pot Synthesis of this compound

This protocol is a general guideline for a 10 mmol scale reaction and may require optimization.

Materials:

  • Phenylacetaldehyde (1.20 g, 10 mmol)

  • Methyl cyanoacetate (1.0 g, 10.1 mmol)

  • Elemental Sulfur (powdered) (0.35 g, 11 mmol)

  • Morpholine (0.17 g, 2.0 mmol)

  • Ethanol (25 mL)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (25 mL), phenylacetaldehyde (1.20 g), methyl cyanoacetate (1.0 g), and elemental sulfur (0.35 g).

  • Stir the mixture to create a suspension. Add morpholine (0.17 g) to the flask.

  • Heat the reaction mixture to a gentle reflux (approximately 50-60 °C) with continuous stirring.

  • Monitor the reaction progress by TLC every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), remove the heat source and allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes.

  • A precipitate of the crude product should form. Collect the solid by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove soluble impurities.

  • Dry the product under vacuum to obtain the crude this compound.

  • For further purification, recrystallize the crude solid from hot ethanol or purify by column chromatography.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Reaction Start Problem Low Yield or Impure Product? Start->Problem Check_TLC Analyze by TLC Problem->Check_TLC Yes Success Pure Product >80% Yield Problem->Success No SM_Present Starting Materials Still Present? Check_TLC->SM_Present Optimize_Condensation Inefficient Condensation - Check base/reagent quality - Increase reaction time/temp SM_Present->Optimize_Condensation Yes Intermediate_Present Intermediate Stalls? SM_Present->Intermediate_Present No Optimize_Condensation->Check_TLC Optimize_Cyclization Slow Cyclization - Ensure temp is 40-60°C - Check sulfur solubility (solvent) Intermediate_Present->Optimize_Cyclization Yes Byproducts Side Products Observed? Intermediate_Present->Byproducts No Optimize_Cyclization->Check_TLC Purify Purification Required - Recrystallize from Ethanol - Column Chromatography Byproducts->Purify Yes Byproducts->Success No Purify->Success

Caption: A decision-making workflow for troubleshooting the synthesis.

References

Technical Support Center: Preventing Amination Side Reactions in Palladium-Catalyzed C-H Arylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed C-H arylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent one of the most common and challenging side reactions: competitive amination. By understanding the underlying mechanisms and critical reaction parameters, you can significantly improve the chemoselectivity and yield of your desired C-H arylation products.

Introduction: The Challenge of Chemoselectivity

Palladium-catalyzed C-H arylation is a powerful tool for forging carbon-carbon bonds, enabling the direct functionalization of otherwise inert C-H bonds. This methodology has profound implications in medicinal chemistry and materials science for streamlining synthetic routes.[1][2] However, when substrates contain amine functionalities (a common feature in pharmaceutical compounds), a competitive C-N bond formation, known as Buchwald-Hartwig amination, can occur.[3][4][5] This side reaction diminishes the yield of the desired arylated product and complicates purification. This guide provides in-depth, field-proven insights to help you navigate this challenge.

Troubleshooting Guide: Minimizing Unwanted Amination

This section addresses specific issues you might encounter during your experiments and offers actionable solutions based on mechanistic principles.

Problem 1: Significant Formation of N-Arylated Byproduct

You observe a substantial amount of the amination product alongside your desired C-H arylated product.

Root Cause Analysis:

The competition between C-H arylation and N-arylation (amination) is fundamentally a kinetic and thermodynamic battle between two catalytic cycles: the C-H activation pathway and the Buchwald-Hartwig amination pathway. The relative rates of these pathways are highly sensitive to the reaction conditions.

Solutions & Protocols:

1. Strategic Ligand Selection: The First Line of Defense

The choice of ligand is paramount in dictating the selectivity of the palladium catalyst.[6] Sterically bulky and electron-rich phosphine ligands are often employed in Buchwald-Hartwig aminations to facilitate the reductive elimination step that forms the C-N bond.[3][5] Conversely, ligands that favor the C-H activation step are often less sterically demanding around the palladium center.

  • Expert Insight: For C-H arylation in the presence of an amine, consider ligands that are less traditionally associated with amination. For instance, certain N-heterocyclic carbene (NHC) ligands or specialized phosphine ligands with unique bite angles can favor the C-H activation pathway.

Ligand TypeTendency Towards AminationRecommended for C-H ArylationKey Characteristics
Bulky Biarylphosphines (e.g., XPhos, SPhos)HighUse with caution; may require other modificationsPromotes reductive elimination for C-N bond formation.[4]
N-Heterocyclic Carbenes (NHCs)Moderate to LowRecommendedCan stabilize the Pd(II) intermediate in the C-H activation cycle.
Pyridone LigandsLowHighly RecommendedHave been shown to be effective in challenging C-H functionalizations.[7][8]

Experimental Protocol: Ligand Screening

  • Set up a parallel reaction array with your standard reaction conditions.

  • In separate reaction vessels, use a panel of ligands including a standard Buchwald-Hartwig ligand (e.g., XPhos), an NHC ligand (e.g., IPr), and a pyridone-based ligand.

  • Ensure all other parameters (catalyst loading, base, solvent, temperature) are kept constant.

  • Monitor the reaction progress by LC-MS or GC-MS to determine the ratio of C-H arylated product to N-arylated byproduct.

2. The Critical Role of the Base

The base plays a crucial role in both the C-H activation and amination pathways. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are commonly used in Buchwald-Hartwig aminations to deprotonate the amine.[9] However, for C-H arylation, a weaker, more coordinating base can often tip the selectivity in your favor.

  • Expert Insight: Weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective.[10] These bases are less likely to aggressively deprotonate the amine, thereby slowing down the amination pathway. The solubility of the base can also play a role; a partially soluble base may provide a localized concentration that favors the desired reaction.[10]

Troubleshooting Flowchart for Base Selection:

G start High Amination Observed strong_base Using Strong Base? (e.g., NaOtBu, LHMDS) start->strong_base weak_base Switch to Weaker Base (e.g., K2CO3, Cs2CO3) strong_base->weak_base Yes other_factors Consider Other Factors (Ligand, Solvent, Temperature) strong_base->other_factors No optimize_weak Optimize Weak Base (Screen different carbonates/phosphates) weak_base->optimize_weak optimize_weak->other_factors

Caption: Decision workflow for base optimization.

3. Solvent Effects: More Than Just a Medium

The solvent can influence the solubility of the base and the stability of key intermediates in both catalytic cycles.[11]

  • Expert Insight: Aprotic polar solvents like DMF or DMA are often used. However, less polar solvents such as toluene or dioxane can sometimes disfavor the amination pathway. In some cases, highly polar, non-coordinating solvents like hexafluoroisopropanol (HFIP) have been shown to promote C-H activation.[11]

Problem 2: Low Overall Conversion with No Amination

You have successfully suppressed the amination side reaction, but the overall yield of the C-H arylated product is low.

Root Cause Analysis:

The conditions chosen to suppress amination (e.g., weaker base, different ligand) may also be suboptimal for the C-H activation step itself, leading to a sluggish or stalled reaction.

Solutions & Protocols:

1. Temperature and Reaction Time Optimization

C-H activation often requires higher temperatures to overcome the activation energy barrier for C-H bond cleavage.[11]

  • Expert Insight: If you have switched to a weaker base and are seeing low conversion, systematically increase the reaction temperature in 10-20 °C increments. Monitor the reaction closely to ensure that the amination side reaction does not become competitive at higher temperatures. Extended reaction times may also be necessary.

2. Additives to Promote C-H Activation

Certain additives can facilitate the C-H activation step.

  • Expert Insight: Silver salts (e.g., Ag₂CO₃, AgOAc) are sometimes used as oxidants and halide scavengers in Pd(II)-catalyzed C-H activation.[12] The addition of a catalytic amount of a copper salt can also sometimes be beneficial, although the exact role is often debated.

Generalized Protocol for C-H Arylation with Amines:

  • To an oven-dried reaction vessel, add the amine-containing substrate (1.0 equiv), aryl halide (1.2-1.5 equiv), palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and ligand (e.g., a pyridone ligand, 4-10 mol%).

  • Add the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[11]

  • Add the degassed solvent (e.g., dioxane or toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) and stir for 12-24 hours.

  • Monitor the reaction by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite. Purify by column chromatography.[11]

Frequently Asked Questions (FAQs)

Q1: Can I use a directing group to favor C-H arylation over amination?

A1: Absolutely. The use of a directing group is a powerful strategy to enhance both the rate and regioselectivity of C-H activation.[13] By coordinating to the palladium center, the directing group positions the catalyst in close proximity to a specific C-H bond, making its activation more favorable than the intermolecular reaction with the amine.[14] Many directing groups are removable, adding to their synthetic utility.[15]

Mechanism of a Directing Group in C-H Arylation:

DG_Mechanism Substrate Substrate with Amine and Directing Group (DG) Coordination Coordination of DG to Palladium Substrate->Coordination Pd_Catalyst Pd(II) Catalyst Pd_Catalyst->Coordination CH_Activation Intramolecular C-H Activation Coordination->CH_Activation Proximity-induced Arylation Arylation Event CH_Activation->Arylation Product C-H Arylated Product Arylation->Product

Caption: Role of a directing group in promoting C-H activation.

Q2: My substrate is an unprotected aniline. Is C-H arylation still possible without significant amination?

A2: This is a particularly challenging scenario, as the aniline nitrogen is a potent nucleophile for Buchwald-Hartwig amination.[4] While N-protection is the most common strategy, recent advances have shown that specific ligand and catalyst systems can achieve chemoselective C-H arylation of unprotected anilines.[4] This often involves ligands that can engage in hydrogen bonding with the N-H group, temporarily "masking" its nucleophilicity while still allowing the desired C-H activation to proceed.

Q3: Does the nature of the aryl halide affect the selectivity between C-H arylation and amination?

A3: Yes, the reactivity of the aryl halide can influence the competition. Generally, the oxidative addition of the aryl halide to the Pd(0) center is a key step in both catalytic cycles. The reactivity order is typically Ar-I > Ar-OTf > Ar-Br > Ar-Cl.[16] If the oxidative addition is very fast (e.g., with an aryl iodide), the subsequent steps become more critical in determining the product distribution. In some cases, using a less reactive aryl halide (e.g., an aryl chloride) can allow the C-H activation pathway to better compete, especially if it is the rate-limiting step in the amination cycle.

Q4: What is the proposed mechanism for the amination side reaction?

A4: The amination side reaction is generally accepted to proceed via the Buchwald-Hartwig amination catalytic cycle.[3][5] This involves the oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[3]

Conclusion

Preventing amination side reactions in palladium-catalyzed C-H arylation is a nuanced but achievable goal. By systematically evaluating and optimizing the choice of ligand, base, and solvent, researchers can significantly enhance the chemoselectivity of this powerful transformation. Understanding the mechanistic underpinnings of both the desired C-H arylation and the competing amination pathway is crucial for rational troubleshooting and reaction design. This guide provides a framework for addressing this common challenge, enabling the efficient synthesis of complex molecules for pharmaceutical and materials science applications.

References

Optimizing solvent and base conditions for thiophene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Solvent and Base Selection

Welcome to the Technical Support Center for Thiophene Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of thiophene-containing molecules. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. Thiophene and its derivatives are cornerstones in pharmaceuticals and materials science, and mastering their synthesis is crucial for innovation.[1] This guide will focus on the critical roles of solvent and base selection in three common thiophene syntheses: the Gewald, Paal-Knorr, and Fiesselmann reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing causative explanations and actionable solutions.

Gewald Aminothiophene Synthesis

Question 1: I am observing a very low or no yield of my desired 2-aminothiophene in my Gewald synthesis. What are the likely causes and how can I fix it?

Answer:

Low or no product yield in a Gewald reaction is a common issue that can often be traced back to two key stages: the initial Knoevenagel condensation or the subsequent sulfur addition and cyclization.[2][3] The choice of solvent and base is critical for both.

Possible Causes & Solutions:

  • Inefficient Knoevenagel Condensation: The first step is a base-catalyzed condensation between the active methylene nitrile and the carbonyl compound.[3] If this step is slow or fails, the entire reaction will not proceed.

    • Base Selection: The base's strength is crucial. For less reactive ketones, a stronger base may be required. While morpholine is a common and effective choice due to its ability to solubilize sulfur, other amine bases like piperidine or triethylamine can be screened.[2][4] For particularly stubborn substrates, consider stronger, non-nucleophilic bases, but be mindful of potential side reactions.

    • Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. While not always necessary, if you suspect water is an issue, consider using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate.

  • Poor Sulfur Solubility or Reactivity: Elemental sulfur (S8) needs to be activated to participate in the reaction.[2]

    • Solvent Choice: Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are generally preferred as they enhance the solubility and reactivity of sulfur.[5][6] Ethanol is a good starting point due to its effectiveness and relatively low toxicity.[5]

    • Temperature: Gently heating the reaction mixture, typically to 40-60°C, can improve sulfur's reactivity. However, be cautious as excessive heat can promote side reactions.

  • Steric Hindrance: If you are using a sterically hindered ketone, the reaction may be sluggish.

    • Modified Protocol: A two-step procedure can be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel condensation, and then react it with sulfur and base in a separate step.

    • Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and significantly reduce reaction times, especially for challenging substrates.[3][7][8]

Question 2: My Gewald reaction is producing a significant amount of an insoluble, tarry side product. What is causing this and how can I prevent it?

Answer:

The formation of polymeric or tarry side products often points to issues with reaction concentration, temperature, or the choice of base.

Possible Causes & Solutions:

  • Incorrect Base Concentration: Using too much of a strong base can lead to polymerization of the starting materials or the product.

    • Catalytic Amount of Base: In many cases, a catalytic amount of base is sufficient.[4] If you are using a stoichiometric amount, try reducing it to 10-20 mol%.

  • Localized Overheating: Poor stirring or too rapid heating can create hot spots in the reaction mixture, leading to decomposition and polymerization.

    • Efficient Stirring: Ensure vigorous and consistent stirring throughout the reaction.

    • Controlled Heating: Use an oil bath for uniform heating and avoid aggressive heating profiles.

  • Solvent-Free Conditions: While solvent-free reactions can be "greener," they can sometimes lead to polymerization if not carefully controlled.[4][7]

    • Consider a High-Boiling Solvent: If you are running the reaction neat, consider switching to a high-boiling, polar solvent like DMF to maintain a homogeneous solution and better temperature control.

Paal-Knorr Thiophene Synthesis

Question 3: I am getting a low yield of my desired thiophene and a significant amount of the corresponding furan byproduct in my Paal-Knorr synthesis. How can I improve the selectivity?

Answer:

Furan formation is a common competing pathway in the Paal-Knorr thiophene synthesis.[9] This occurs because the sulfurizing agents, such as phosphorus pentasulfide (P4S10) and Lawesson's reagent, also act as dehydrating agents, which can promote the cyclization and dehydration of the 1,4-dicarbonyl starting material to form the furan.[10][11]

Possible Causes & Solutions:

  • Choice of Sulfurizing Agent:

    • Lawesson's Reagent: Switching from phosphorus pentasulfide to Lawesson's reagent can often improve selectivity for the thiophene. Lawesson's reagent is generally considered a milder and more efficient thionating agent.[10]

  • Reaction Temperature:

    • Lower Temperature: Higher temperatures can favor the dehydration pathway leading to furan formation. Maintain the lowest effective temperature for the reaction to proceed.

  • Solvent Choice:

    • Non-Polar Solvents: Use a high-boiling, anhydrous, non-polar solvent such as toluene or xylene.[12] These solvents are effective at the required reaction temperatures and do not promote the dehydration side reaction as much as polar solvents might.

Fiesselmann Thiophene Synthesis

Question 4: My Fiesselmann synthesis is giving me a low yield of the desired 3-hydroxy-2-thiophenecarboxylic acid derivative. What are the critical parameters to check?

Answer:

The Fiesselmann synthesis, which involves the base-catalyzed condensation of thioglycolic acid derivatives with α,β-acetylenic esters, is sensitive to the base and solvent conditions.[9][13][14]

Possible Causes & Solutions:

  • Incorrect Base Strength: The base plays a crucial role in deprotonating the thioglycolic acid and catalyzing the subsequent cyclization.[9][13]

    • Moderate Strength Base: A base that is too strong can lead to side reactions, while a base that is too weak will result in a sluggish or incomplete reaction. Sodium ethoxide or sodium methoxide are commonly used and effective bases for this transformation.[15] If using a stronger base, consider adding it at a lower temperature to control the initial reaction rate.

    • Stoichiometry: Ensure you are using the correct stoichiometry of the base. Typically, at least two equivalents are needed to deprotonate the thioglycolic acid and catalyze the cyclization.

  • Solvent Choice:

    • Protic vs. Aprotic: The reaction is often carried out in an alcohol solvent corresponding to the alkoxide base used (e.g., ethanol for sodium ethoxide). This ensures the solubility of the base and reactants. In some variations, aprotic solvents can be used, but care must be taken to ensure the solubility of all components.

  • Formation of Thioacetal Intermediate: The reaction proceeds through the formation of a thioacetal.[9][13] If this intermediate does not cyclize efficiently, the yield will be low.

    • Temperature Control: The cyclization step may require heating. Monitor the reaction by TLC to determine the optimal reaction time and temperature for the cyclization to go to completion.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for my thiophene synthesis?

A1: The choice of solvent depends on several factors, including the specific thiophene synthesis method, the solubility of your starting materials and reagents, and the required reaction temperature.

  • For Gewald Synthesis: Polar solvents like ethanol, methanol, and DMF are generally preferred to ensure the solubility of elemental sulfur and the various intermediates.[5][6]

  • For Paal-Knorr Synthesis: High-boiling, non-polar solvents like toluene or xylene are often the best choice.[12] They allow for the necessary heating to drive the reaction and can help to minimize the formation of furan byproducts.

  • For Fiesselmann Synthesis: Protic solvents, such as the alcohol corresponding to the alkoxide base being used (e.g., ethanol with sodium ethoxide), are common to ensure the solubility of the base.

Q2: What is the role of the base in these thiophene syntheses, and how do I select the appropriate one?

A2: The base plays a catalytic or stoichiometric role in deprotonating reactants and facilitating key bond-forming steps.

  • In the Gewald Synthesis: The base, typically an amine like morpholine or triethylamine, catalyzes the initial Knoevenagel condensation.[2] The choice of base can impact the rate of this initial step.

  • In the Fiesselmann Synthesis: A moderately strong base, such as sodium ethoxide, is required to deprotonate the thioglycolic acid, initiating the cascade of reactions leading to the thiophene product.[9][13]

  • Base Strength (pKa): The pKa of the conjugate acid of the base is a good indicator of its strength. For reactions requiring deprotonation of relatively acidic protons (like in the Fiesselmann synthesis), an alkoxide is suitable. For catalyzing condensations (as in the Gewald synthesis), an amine is often sufficient.

Q3: Can I use "green" or solvent-free conditions for these reactions?

A3: Yes, there is growing interest in developing more environmentally friendly methods for thiophene synthesis.

  • Solvent-Free Gewald Reaction: The Gewald reaction has been successfully performed under solvent-free conditions, often with microwave irradiation or ball milling.[4][7] This can lead to shorter reaction times and easier product isolation.

  • Water as a Solvent: Some variations of the Gewald synthesis have been reported using water as a solvent, which is an excellent green alternative.[1]

  • Deep Eutectic Solvents: These have also been explored as green solvent alternatives for thiophene synthesis.[16]

Data and Protocols

Table 1: Properties of Common Solvents for Thiophene Synthesis
SolventBoiling Point (°C)Dielectric ConstantPolarityNotes
Ethanol7824.6Polar ProticGood for Gewald; solubilizes sulfur.
Methanol6533.0Polar ProticSimilar to ethanol, good for Gewald.
Dimethylformamide (DMF)15336.7Polar AproticHigh boiling point, good for dissolving a wide range of reactants.[6]
Toluene1112.38Non-polarRecommended for Paal-Knorr to minimize furan formation.[12]
Xylene~140~2.4Non-polarHigher boiling point than toluene, useful for less reactive substrates in Paal-Knorr.[12]
Tetrahydrofuran (THF)667.5Polar AproticCan be used in some cases, but its lower boiling point may limit its utility.[6]

Data compiled from various sources.[17][18][19][20][21]

Table 2: pKa Values of Common Bases in Organic Synthesis
BaseConjugate AcidpKa (in H₂O, unless noted)Typical Use in Thiophene Synthesis
Sodium HydroxideH₂O15.7Strong base, can be used in some variations.
Sodium EthoxideEthanol~16Fiesselmann synthesis.
Sodium MethoxideMethanol~15.5Fiesselmann synthesis.
TriethylamineTriethylammonium~10.7Gewald synthesis catalyst.
PiperidinePiperidinium~11.1Gewald synthesis catalyst.
MorpholineMorpholinium~8.4Common catalyst for Gewald synthesis.[4]
DBUDBU-H⁺~12 (in MeCN)Strong, non-nucleophilic base for challenging substrates.

pKa values are approximate and can vary with the solvent.[22][23][24][25]

Experimental Protocol: General Procedure for Gewald Aminothiophene Synthesis
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.1 eq).

  • Add a suitable solvent (e.g., ethanol, 3-5 mL per mmol of carbonyl compound).

  • Add the base (e.g., morpholine, 0.1-0.2 eq).

  • Stir the reaction mixture at room temperature or heat to 40-50°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene.

Visualizing the Workflow

Diagram 1: Troubleshooting Low Yield in Thiophene Synthesis

Troubleshooting_Low_Yield start Low Yield Observed synthesis_type Identify Synthesis Type start->synthesis_type gewald Gewald synthesis_type->gewald Gewald paal_knorr Paal-Knorr synthesis_type->paal_knorr Paal-Knorr fiesselmann Fiesselmann synthesis_type->fiesselmann Fiesselmann check_base_gewald Check Base (Strength & Conc.) gewald->check_base_gewald check_solvent_gewald Check Solvent (Polarity & Temp.) gewald->check_solvent_gewald check_reagent_pk Check Sulfurizing Agent paal_knorr->check_reagent_pk check_temp_pk Check Temperature paal_knorr->check_temp_pk check_base_fies Check Base (Type & Stoichiometry) fiesselmann->check_base_fies check_temp_fies Check Temp. & Time fiesselmann->check_temp_fies solution_base_gewald Optimize Base: - Stronger amine? - Catalytic amount? check_base_gewald->solution_base_gewald solution_solvent_gewald Optimize Solvent: - Use EtOH or DMF - Gentle warming (40-60°C) check_solvent_gewald->solution_solvent_gewald solution_reagent_pk Switch to Lawesson's Reagent check_reagent_pk->solution_reagent_pk solution_temp_pk Use Lowest Effective Temp. Use Toluene/Xylene check_temp_pk->solution_temp_pk solution_base_fies Use NaOEt/NaOMe (≥2 eq.) check_base_fies->solution_base_fies solution_temp_fies Monitor cyclization by TLC May require heating check_temp_fies->solution_temp_fies

Caption: A decision tree for troubleshooting low yields.

Diagram 2: Generalized Gewald Reaction Mechanism

Gewald_Mechanism reactants Ketone/Aldehyde + α-Cyanoester knoevenagel Knoevenagel Condensation reactants->knoevenagel intermediate α,β-Unsaturated Nitrile knoevenagel->intermediate sulfur_addition Sulfur Addition & Cyclization intermediate->sulfur_addition product 2-Aminothiophene sulfur_addition->product base Base (e.g., Morpholine) base->knoevenagel catalyzes base->sulfur_addition promotes sulfur Elemental Sulfur (S8) sulfur->sulfur_addition

References

Technical Support Center: Scaling the Synthesis of Methyl 3-amino-4-phenylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-amino-4-phenylthiophene-2-carboxylate is a highly valuable polysubstituted aminothiophene, frequently employed as a key building block in the development of pharmaceuticals and advanced materials.[1][2] Its synthesis is most efficiently achieved through the Gewald aminothiophene synthesis, a robust multi-component reaction.[3][4] However, transitioning this synthesis from a laboratory benchtop to a larger, pilot-plant, or manufacturing scale introduces a unique set of challenges related to reaction control, impurity profiles, and product isolation.

This guide provides in-depth technical support for researchers, chemists, and process development professionals aiming to scale up the synthesis of this target molecule. It is structured in a practical question-and-answer format to directly address common issues and provide field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for synthesizing this compound?

The synthesis is a classic example of the Gewald reaction .[3] This one-pot, multi-component reaction proceeds through three primary stages:[5][6]

  • Knoevenagel-Cope Condensation: A base, typically a secondary amine like morpholine or piperidine, catalyzes the condensation between the ketone (phenylacetone) and the active methylene compound (methyl cyanoacetate).[5][7] This step forms an α,β-unsaturated cyanoester intermediate and generates water as a byproduct.

  • Michael Addition of Sulfur: Elemental sulfur adds to the activated intermediate. The exact mechanism is complex, but it is initiated by the base and involves the formation of a sulfur-adduct.[6][8]

  • Intramolecular Cyclization & Tautomerization: The sulfur-adduct undergoes an intramolecular cyclization, followed by a tautomerization (aromatization) to yield the stable 2-aminothiophene product. This final aromatization is the primary thermodynamic driving force for the reaction.[5][9]

Gewald_Mechanism start_materials Phenylacetone + Methyl Cyanoacetate + Sulfur (S8) knoevenagel Knoevenagel-Cope Condensation start_materials->knoevenagel Base (e.g., Morpholine) intermediate α,β-Unsaturated Intermediate knoevenagel->intermediate sulfur_add Sulfur Addition intermediate->sulfur_add sulfur_adduct Sulfur Adduct (Thiolate Intermediate) sulfur_add->sulfur_adduct cyclization Intramolecular Cyclization & Tautomerization sulfur_adduct->cyclization product Methyl 3-amino-4-phenyl- thiophene-2-carboxylate cyclization->product

Caption: The reaction mechanism for the Gewald synthesis.

Q2: What are the critical starting materials and their roles?

  • Phenylacetone (Benzyl Methyl Ketone): Provides the C4-phenyl and C5-methyl backbone of the thiophene ring.

  • Methyl Cyanoacetate: An active methylene compound that provides the C2-carboxylate and C3-amino groups (after tautomerization of the nitrile).

  • Elemental Sulfur (S₈): The source of the sulfur atom for the heterocyclic ring.

  • Base (e.g., Morpholine, Piperidine, Triethylamine): Acts as a catalyst for the initial condensation reaction and helps to activate the elemental sulfur.[5] The choice of base can significantly impact reaction rate and yield.

  • Solvent (e.g., Ethanol, Methanol, DMF): A polar solvent is required to dissolve the reactants and facilitate the reaction.[5]

Q3: What are the primary safety concerns during scale-up?

  • Hydrogen Sulfide (H₂S) Evolution: Although not a primary product, trace amounts of H₂S gas can be formed, especially if the reaction is overheated or if acidic conditions are inadvertently introduced during workup. H₂S is highly toxic and flammable. All scale-up operations must be conducted in a well-ventilated fume hood or reactor with appropriate off-gas scrubbing.

  • Exothermic Reaction: The initial Knoevenagel condensation can be exothermic. When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Reagents should be added portion-wise or via a controlled addition funnel to manage the temperature. A reactor cooling system is essential.

  • Flammable Solvents: The use of solvents like methanol and ethanol presents a fire hazard. Ensure all equipment is properly grounded and sources of ignition are eliminated.

Scaled-Up Synthesis Protocol (Illustrative 100g Scale)

This protocol is a starting point and should be optimized for your specific equipment and safety procedures.

Table 1: Reagent Quantities and Properties

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)Density (g/mL)Notes
Phenylacetone134.18100.00.7451.012Ensure purity >98%
Methyl Cyanoacetate99.0973.90.7451.123Keep dry
Elemental Sulfur32.06 (as S)24.00.745~2.07Use fine powder
Morpholine87.1213.00.1491.007Catalyst (20 mol%)
Ethanol (200 proof)46.07--0.789~500 mL

Step-by-Step Methodology:

  • Reactor Setup: Equip a 2L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a condenser, and an addition funnel. Ensure the system is inerted with nitrogen.

  • Reagent Charging: To the reactor, add ethanol (500 mL), phenylacetone (100.0 g), methyl cyanoacetate (73.9 g), and powdered elemental sulfur (24.0 g).

  • Initiation: Begin stirring to create a slurry. Start circulating coolant through the reactor jacket, setting the target temperature to 25°C.

  • Catalyst Addition: Slowly add morpholine (13.0 g) dropwise via the addition funnel over 30-45 minutes. Monitor the internal temperature closely. If the temperature rises more than 5-10°C above the setpoint, pause the addition.

  • Reaction: After the addition is complete, gently heat the reaction mixture to 45-50°C.[5] Maintain this temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.[5]

  • Crystallization/Isolation: Once complete, cool the reaction mixture slowly to 0-5°C over 2-3 hours. The product should precipitate as a solid.

  • Filtration: Collect the solid product by filtration. Wash the filter cake thoroughly with cold ethanol (2 x 100 mL) to remove soluble impurities.[5]

  • Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.

Caption: Experimental workflow for scaled-up Gewald synthesis.

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Possible Cause A: Inefficient Knoevenagel-Cope Condensation. This initial step is critical. The water produced can inhibit the reaction.[5]

    • Solution:

      • Base Selection: The chosen base may not be optimal. Screen other bases like piperidine or triethylamine. For less reactive ketones, a stronger base might be needed.[5]

      • Reagent Quality: Ensure methyl cyanoacetate and phenylacetone are anhydrous and of high purity.

      • Water Removal: For very large scales where dropwise addition isn't sufficient to control the reaction, consider a two-step process where the condensation is run first with a Dean-Stark trap to remove water, followed by the addition of sulfur.[5]

  • Possible Cause B: Poor Sulfur Solubility or Reactivity. Elemental sulfur (S₈) has low solubility and needs to be activated.

    • Solution:

      • Temperature Control: Ensure the reaction is gently heated to the optimal range (40-60°C). Temperatures that are too low will result in poor sulfur reactivity, while excessive heat can lead to byproduct formation.[5]

      • Solvent Choice: Polar aprotic solvents like Dimethylformamide (DMF) can enhance sulfur solubility, but may complicate the workup. Ethanol or methanol are often a good compromise.[5][10]

      • Stirring Efficiency: On a large scale, inadequate stirring can prevent the solid sulfur from reacting. Ensure the mechanical stirrer creates a well-mixed slurry.

Issue 2: High Levels of Impurities in the Crude Product

  • Possible Cause A: Unreacted Starting Materials. The reaction has not gone to completion.

    • Solution: Increase the reaction time and continue monitoring. If the reaction has stalled, a small additional charge of the base catalyst may be required.

  • Possible Cause B: Presence of the α,β-Unsaturated Nitrile Intermediate. This indicates that the initial condensation is working, but the sulfur addition and/or cyclization is slow.

    • Solution: Ensure the stoichiometry of sulfur is correct and that the reaction temperature is sufficient to drive the cyclization to completion.[5]

  • Possible Cause C: Dimerization or Polymerization of Intermediates. This can occur if reactant concentrations are too high or if the reaction is overheated.

    • Solution: Adjust the solvent volume to maintain a suitable concentration. Control the rate of catalyst addition to manage the initial reaction rate and exotherm.[5]

Issue 3: Difficulty in Product Isolation and Purification

  • Possible Cause A: Product Oiling Out Instead of Crystallizing. The crude product is not pure enough to form a stable crystal lattice.

    • Solution:

      • Solvent Screening: If direct crystallization fails, concentrate the reaction mixture and perform a recrystallization from a different solvent system (e.g., ethyl acetate/heptane, isopropanol).

      • Seeding: Add a few seed crystals of pure product to the cooled solution to encourage crystallization.

      • Chromatography: For high-purity requirements, the crude material may need to be purified by column chromatography on silica gel.[11]

  • Possible Cause B: Product is Contaminated with Elemental Sulfur. Sulfur is often a persistent impurity.

    • Solution:

      • Hot Filtration: If the product is soluble in a hot solvent where sulfur is not, a hot filtration can be attempted (use caution).

      • Recrystallization: A carefully chosen recrystallization solvent can often leave sulfur behind.

      • Sulfite Wash: Washing a solution of the crude product with an aqueous sodium sulfite (Na₂SO₃) solution can help remove residual sulfur by forming soluble thiosulfate salts.

References

Resolving impurities in 2-aminothiophene preparations

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Aminothiophene Synthesis

Welcome to the technical support center for 2-aminothiophene synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize the versatile 2-aminothiophene scaffold. As specialists in heterocyclic chemistry, we understand the nuances and challenges that can arise during synthesis, particularly via the widely-used Gewald reaction.[1][2] This document provides in-depth, field-proven troubleshooting advice and frequently asked questions (FAQs) to help you resolve common impurities and optimize your reaction outcomes.

The Gewald reaction is a powerful, one-pot, multi-component synthesis that provides access to a vast array of polysubstituted 2-aminothiophenes from simple starting materials: a carbonyl compound (ketone or aldehyde), an active methylene nitrile, and elemental sulfur, typically in the presence of a base.[2][3] The reaction's elegance lies in its convergence, but its complexity can also be a source of impurities if conditions are not carefully controlled.

The generally accepted mechanism involves three key stages:

  • Knoevenagel-Cope Condensation: A base catalyzes the condensation of the carbonyl and active methylene compounds to form an α,β-unsaturated nitrile intermediate.[4][5]

  • Sulfur Addition (Michael Addition): Elemental sulfur adds to the intermediate. This step is complex and can involve polysulfide intermediates.[5][6]

  • Intramolecular Cyclization & Aromatization: The sulfurated intermediate cyclizes and subsequently aromatizes to yield the final 2-aminothiophene product.[7]

This guide is structured to address issues as they typically appear, from initial reaction failure to final product purification and storage.

Gewald_Mechanism Start Carbonyl (R1,R2-C=O) + Active Methylene Nitrile (X-CH2-CN) + Sulfur (S8) Step1 Knoevenagel-Cope Condensation Start->Step1 Base Base (e.g., Morpholine) Base->Step1 - H2O Intermediate α,β-Unsaturated Nitrile (X-C(CN)=C-R1,R2) Step1->Intermediate Step2 Michael Addition of Sulfur Intermediate->Step2 + S8, Base Sulfurated Sulfur Adduct Step2->Sulfurated Step3 Intramolecular Cyclization & Tautomerization Sulfurated->Step3 Product 2-Aminothiophene Step3->Product

Caption: The Gewald three-component reaction mechanism.

Part 1: Common Reaction Failures & Low Yield

This section addresses scenarios where the reaction yields little to no desired product.

Q1: My reaction has stalled. TLC analysis shows only unreacted starting materials. What are the likely causes and solutions?

This is a common issue often traced back to the initial Knoevenagel-Cope condensation step.[4] This condensation is base-catalyzed and produces water, which can inhibit the reaction.

Possible Causes & Troubleshooting Steps:

  • Ineffective Base Catalyst: The choice of base is critical. For less reactive ketones (e.g., sterically hindered ones), a common base like triethylamine may be insufficient.[4]

    • Action: Screen stronger secondary amine bases like piperidine or morpholine. The base's role is not just catalytic; it can also help activate the elemental sulfur.[4] For particularly stubborn substrates, consider a two-step approach where the α,β-unsaturated nitrile is isolated first.[4]

  • Inhibition by Water: The condensation step generates water. In a one-pot synthesis, this water can hinder subsequent steps.

    • Action: If your solvent allows, use a Dean-Stark apparatus to remove water azeotropically. Alternatively, adding a dehydrating agent like anhydrous MgSO₄ can be effective, though less common in one-pot setups.

  • Poor Sulfur Solubility/Reactivity: Elemental sulfur (S₈) must dissolve and react.

    • Action: Ensure you are using a suitable polar solvent like ethanol, methanol, or DMF to aid solubility.[2] Gently warming the reaction to 40-60 °C can significantly improve sulfur's reactivity, but avoid excessive heat which can promote side reactions.[4] Using finely powdered sulfur increases surface area and reactivity.[2]

  • Incorrect Stoichiometry: Accurate measurement is crucial. An excess of one reagent can lead to side reactions.

    • Action: Double-check the molar equivalents of all reactants. Ensure all starting materials are pure and, importantly, dry.[4]

Q2: The reaction works, but my yield is consistently low (<40%). How can I optimize it?

Low yields often point to competing side reactions or incomplete conversion. The primary culprit is often the dimerization of the α,β-unsaturated nitrile intermediate, which competes with the desired sulfur addition.[8][9]

Optimization Strategies:

  • Temperature Control: While heat can improve sulfur reactivity, it can also accelerate dimerization. The optimal temperature is a balance.

    • Action: Try running the reaction at a lower temperature for a longer period (e.g., room temperature for 24-48 hours) or with gentle warming (40-50 °C).[4] Monitor progress by TLC to find the sweet spot.

  • Reagent Addition Rate: Adding all reagents at once can lead to high concentrations of the reactive intermediate, favoring dimerization.

    • Action: Consider a slow, dropwise addition of the carbonyl compound to the mixture of the active methylene nitrile, sulfur, and base. This keeps the concentration of the Knoevenagel-Cope intermediate low, favoring the intramolecular cyclization pathway.[4]

  • Catalyst Choice: Some modern catalysts have been shown to improve yields dramatically.

    • Action: For researchers looking to modernize the protocol, consider catalytic systems like piperidinium borate or heterogeneous base catalysts which can offer higher yields and easier workup.[10][11]

Part 2: Identifying and Mitigating Specific Impurities

Even when the reaction proceeds, specific impurities can complicate purification and compromise the final product's integrity.

Q3: I have a major byproduct that is difficult to separate from my product. What could it be and how do I prevent it?

The most common and troublesome byproduct is the dimer of the Knoevenagel-Cope intermediate.[8] This occurs when one molecule of the intermediate acts as a Michael acceptor and another acts as a nucleophile, leading to a six-membered ring after cyclization.[9]

Dimerization_Pathway Intermediate1 α,β-Unsaturated Nitrile (Molecule 1) Step1 Michael Addition Intermediate1->Step1 Gewald_Path Desired Gewald Reaction + Sulfur Intermediate1->Gewald_Path Intermediate2 α,β-Unsaturated Nitrile (Molecule 2) Intermediate2->Step1 Base Base Base->Step1 Catalyzes Adduct Linear Dimer Adduct Step1->Adduct Step2 Thorpe-Ziegler Cyclization Adduct->Step2 Dimer Hexa-1,3-diene Dimer (Impurity) Step2->Dimer

Caption: Competing dimerization side reaction pathway.

Mitigation Strategies:

  • Favor Intramolecular Cyclization: The strategies mentioned for improving yield (slow addition, temperature control) are the primary methods for preventing dimerization.[4] The goal is to ensure the sulfur addition and subsequent cyclization occur faster than the intermolecular dimerization.

  • Solvent Choice: The polarity of the solvent can influence reaction pathways. Less polar solvents may sometimes suppress dimerization, but this must be balanced with the need for sulfur solubility.

Q4: My NMR spectrum shows unreacted starting materials and the Knoevenagel-Cope intermediate in the final crude product. What went wrong?

This indicates the reaction has not gone to completion. Specifically, the sulfur addition and/or cyclization steps are slow or incomplete.[4]

Troubleshooting:

  • Increase Reaction Time/Temperature: The simplest solution is to allow the reaction to proceed for longer or at a slightly elevated temperature (e.g., 50-60 °C) to drive the final steps.[4] Monitor by TLC until the intermediate spot disappears.

  • Check Sulfur and Base: Ensure sufficient elemental sulfur is present and fully dissolved. The base is also critical for the cyclization step; ensure the correct stoichiometry is used.[4][12]

Common Impurity Potential Cause Identification (General ¹H NMR) Mitigation Strategy
Unreacted Ketone/AldehydeIncomplete Knoevenagel-Cope condensation.Characteristic carbonyl-adjacent protons or aldehyde proton signal.[13][14]Use a stronger base; ensure anhydrous conditions.[4]
Knoevenagel-Cope IntermediateSlow sulfur addition or cyclization.Olefinic proton signals; absence of thiophene ring protons.Increase reaction time/temperature; ensure adequate sulfur and base.[4]
Dimerization ByproductHigh concentration of intermediate; high temperature.Complex aliphatic and olefinic signals; higher molecular weight by MS.Slow reagent addition; lower reaction temperature.[8][9]
Polysulfides/Elemental SulfurIncomplete reaction; excess sulfur used.Often amorphous yellow solid; may not be NMR active.Use stoichiometric sulfur; wash crude product with a solvent that dissolves sulfur but not the product (e.g., CS₂ - use with extreme caution).

Part 3: Purification Challenges

Isolating the pure 2-aminothiophene can be challenging due to the nature of the crude reaction mixture.

Q5: My crude product is a dark, tarry oil, not the expected solid. How can I purify it?

Dark coloration often indicates polymerization or other minor, highly conjugated byproducts.[4] Oils that are difficult to recrystallize are prime candidates for column chromatography.

Protocol: Silica Gel Column Chromatography

This protocol is a standard method for purifying non-crystalline or difficult-to-purify 2-aminothiophenes.

1. Preparation:

  • Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Add a small amount of silica gel ("dry loading") and evaporate the solvent until a free-flowing powder is obtained. This prevents streaking on the column.

2. Column Packing:

  • Pack a glass column with silica gel using a non-polar solvent like hexanes or petroleum ether ("slurry packing").

3. Loading and Elution:

  • Carefully add the dry-loaded sample to the top of the packed column.

  • Begin elution with a non-polar solvent (e.g., 100% hexanes).

  • Gradually increase the polarity of the eluent by adding ethyl acetate. A common gradient is from 0% to 20% ethyl acetate in hexanes.[4] The non-polar dimer and other byproducts will typically elute first, followed by the more polar 2-aminothiophene product.

4. Collection and Analysis:

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Q6: My product crystallizes, but it remains colored or has a low melting point after recrystallization. What can I do?

This suggests that impurities are co-crystallizing with your product.

Protocol: Optimized Recrystallization

Recrystallization is often the most effective method for purifying solid 2-aminothiophenes.[4]

1. Solvent Screening:

  • The key is finding a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot.

  • Test small amounts of your crude solid in various solvents. Common choices include ethanol, methanol, or mixtures like ethyl acetate/hexanes.[4][15]

2. Procedure:

  • Dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes to adsorb colored impurities. Caution: Charcoal can also adsorb your product, so use it sparingly.

  • Hot filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

3. If Impurities Persist:

  • Consider a second recrystallization from a different solvent system.

  • If the impurity is inorganic salts from the reaction, a simple wash of the crude product with water before recrystallization can be very effective.[4]

Part 4: Product Stability and Storage

Q7: My purified 2-aminothiophene is a nice crystalline solid, but it darkens upon standing. Is it decomposing?

Yes. Aminothiophenes, like many electron-rich aromatic amines, are susceptible to air oxidation. This is often visible as a change in color from off-white or yellow to brown or black.[16] While this may not immediately affect structural integrity for NMR, it indicates the onset of degradation and can be problematic for biological assays or downstream reactions.

Troubleshooting Workflow: Ensuring Product Stability

Storage_Workflow Start Purified 2-Aminothiophene Obtained CheckPurity Confirm Purity >98% (HPLC, NMR) Start->CheckPurity IsPure Is it Pure? CheckPurity->IsPure Repurify Repurify Sample (Recrystallize/Chromatography) IsPure->Repurify No Dry Dry Thoroughly Under High Vacuum IsPure->Dry Yes Repurify->CheckPurity Store Store Under Inert Atmosphere (Argon or Nitrogen) Dry->Store Protect Protect from Light (Amber Vial or Foil) Store->Protect Refrigerate Store at Low Temperature (≤ 4°C or -20°C) Protect->Refrigerate End Stable Product Refrigerate->End

Caption: Workflow for optimal storage of 2-aminothiophenes.

Recommended Storage Protocol:

  • Atmosphere: Store the solid under an inert atmosphere (argon or nitrogen) to prevent air oxidation.

  • Light: Use an amber glass vial or wrap the vial in aluminum foil to protect it from light, which can accelerate degradation.[16]

  • Temperature: Store the vial in a refrigerator or freezer (-20°C is recommended for long-term storage).[16]

  • Purity: Ensure the product is completely free of residual acidic or basic impurities from the synthesis, as these can catalyze decomposition.

By systematically addressing these common issues, you can significantly improve the yield, purity, and stability of your 2-aminothiophene preparations.

References

Thiophene C5 Functionalization: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for thiophene chemistry. As a foundational scaffold in medicinal chemistry and materials science, the thiophene ring's utility is often dictated by our ability to precisely control its functionalization.[1][2] While the C2 position is often the kinetically favored site for substitution, targeting the C5 position—especially in substituted thiophenes—presents a unique set of challenges that can stall even the most meticulously planned synthetic routes.

This guide is structured to function as a direct line to a field expert. We will move beyond simple protocols to dissect the underlying principles governing C5 reactivity. Here, you will find answers to common problems, troubleshooting workflows for when experiments go awry, and validated protocols to guide your benchwork.

Frequently Asked Questions (FAQs): The Fundamentals of C5 Reactivity

Q1: My functionalization reaction (e.g., metalation, electrophilic substitution) consistently yields the C2-substituted product instead of the desired C5. Why does this happen?

A1: This is the most common regioselectivity challenge and is rooted in the inherent electronic structure of the thiophene ring. The C2 and C5 positions (the α-positions) are significantly more acidic and reactive than the C3 and C4 positions (the β-positions).[3] When both C2 and C5 are unsubstituted, the C2-proton is generally the most kinetically acidic. This is because the lone pairs on the sulfur atom provide greater stabilization to an adjacent carbanion or the transition state leading to it.[4][5] Consequently, reactions like deprotonation with organolithium reagents will preferentially occur at C2.[4]

Q2: Given the inherent preference for C2, what are the primary strategies to achieve selective functionalization at C5?

A2: Overcoming the kinetic preference for C2 requires a strategic approach. The three main strategies are:

  • Use of a Blocking Group: If your synthesis allows, starting with a 2-substituted thiophene is the most straightforward method. A substituent at the C2 position physically blocks that site, directing reactivity to the only other available α-position, C5. A particularly effective strategy is using a removable blocking group, such as a bromo-substituent, which can direct C5-arylation and then be removed or used in a subsequent cross-coupling reaction.[6]

  • Directing Groups: A directing group, often placed at the C2 or C3 position, can use chelation to guide a metal catalyst to a specific C-H bond. For instance, a pyridyl group at C2 can be used with specific catalysts like Palladium(II) or Ruthenium(II) to selectively functionalize the C3 or even the C5 position, depending on the catalytic system.[7]

  • Catalyst and Ligand Control: In modern C-H activation chemistry, the choice of ligand can dramatically influence regioselectivity, sometimes even overriding the inherent reactivity of the substrate.[8] By carefully selecting the ligand, it's possible to switch the turnover-limiting step of the catalytic cycle, thereby favoring the formation of the C5-functionalized product over the C2.[9]

Q3: How do existing electron-donating or electron-withdrawing groups on the thiophene ring affect C5 functionalization?

A3: Substituents profoundly influence the ring's electronics and steric environment.

  • Electron-Withdrawing Groups (EWGs): An EWG (e.g., -CHO, -CN, -COOR) at C2 deactivates the ring towards electrophilic attack but increases the acidity of the remaining C-H protons. This can make C5-deprotonation more facile, although it can also make the ring susceptible to nucleophilic attack or side reactions like Diels-Alder type cycloadditions if the conditions are right.[10][11]

  • Electron-Donating Groups (EDGs): An EDG (e.g., -OR, -Alkyl) at C2 activates the ring, particularly at the C5 position, for electrophilic substitution. However, it can decrease the acidity of the C5 proton, making deprotonation more challenging.

Troubleshooting Guide: From Failed Reactions to Optimized Yields

This section addresses specific experimental failures in a question-and-answer format.

Case #1: Issues with Metalation and Deprotonation

Q: I'm trying to deprotonate a 2-substituted thiophene at C5 using n-butyllithium (n-BuLi), but I'm getting a complex mixture, low yields, or evidence of ring opening. What's going wrong?

A: This is a classic problem when using highly reactive organolithium reagents with thiophenes. The likely causes and solutions are outlined below.

Possible Causes & Solutions

Possible CauseDiagnostic CheckRecommended Solution(s)Underlying Principle
Ring Opening LC-MS analysis shows products with masses inconsistent with simple substitution. 1H NMR may show loss of aromatic signals and appearance of vinyl/alkynyl protons.Use less polar solvents (e.g., hexanes vs. THF). Avoid strongly coordinating additives like HMPA. Use a milder base like lithium magnesates (Bu3MgLi).[12]Strong bases in polar solvents can induce a cascade reaction that leads to the cleavage of the thiophene ring into enynethiolates.
Incorrect Temperature Reaction is exothermic upon BuLi addition and turns dark/forms tar.Maintain strict low-temperature control, typically -78 °C, during BuLi addition and the subsequent trapping with an electrophile.Thienyllithium species can be unstable at higher temperatures, leading to decomposition and side reactions.
Competing Deprotonation If the C2 substituent has acidic protons (e.g., 2-methylthiophene), you may be deprotonating the side chain.Check NMR for loss of substituent protons.Use a sterically hindered base like Lithium Diisopropylamide (LDA) which is less likely to access the more crowded side-chain protons.
Over-metalation If the substrate has other acidic sites or if excess BuLi is used, multiple deprotonations can occur.Use exactly one equivalent of BuLi. Perform a slow addition of the base.n-BuLi is a powerful, non-selective base. Stoichiometric control is critical.

G start Low Yield / Mixture in C5 Lithiation check_ring Analyze by LC-MS & NMR. See evidence of ring opening? start->check_ring check_sidechain Check NMR for side-chain deprotonation. check_ring->check_sidechain No sol_ring Switch to milder base (e.g., Bu3MgLi) or less polar solvent. check_ring->sol_ring Yes check_temp Was reaction kept at -78°C? check_sidechain->check_temp No sol_sidechain Use sterically hindered base (LDA). check_sidechain->sol_sidechain Yes sol_temp Optimize cooling bath. Ensure slow, dropwise addition of BuLi. check_temp->sol_temp No sol_stoich Verify BuLi titration. Use 1.0 eq precisely. check_temp->sol_stoich Yes

Caption: Decision tree for selecting a C5 functionalization strategy.

Validated Experimental Protocols

Protocol 1: Regioselective C5-Arylation of a 2-Bromothiophene via Direct C-H Activation

This protocol is adapted from the principles of using a halogen as a blocking group to enforce C5 selectivity. [6] Objective: To arylate 2-bromo-3-methylthiophene at the C5 position with 4-bromobenzonitrile.

Materials:

  • 2-bromo-3-methylthiophene

  • 4-bromobenzonitrile

  • Palladium(II) Acetate (Pd(OAc)2)

  • Potassium Acetate (KOAc), anhydrous

  • N,N-Dimethylacetamide (DMA), anhydrous

  • Schlenk flask and standard inert atmosphere glassware

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 2-bromo-3-methylthiophene (1.0 mmol, 1 eq.), 4-bromobenzonitrile (1.2 mmol, 1.2 eq.), Pd(OAc)2 (0.02 mmol, 2 mol%), and KOAc (2.0 mmol, 2 eq.).

  • Solvent Addition: Add anhydrous DMA (5 mL) via syringe.

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 130 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS. Look for the consumption of the starting thiophene.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.

  • Extraction: Wash the organic layer with brine (2 x 15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-bromo-5-(4-cyanophenyl)-3-methylthiophene.

Causality Note: The bromo group at C2 effectively blocks this position, leaving only the C5 C-H bond available for the palladium-catalyzed activation. KOAc acts as the base in the crucial concerted metalation-deprotonation step. DMA is the solvent of choice due to its high boiling point and ability to dissolve the reagents and catalyst.

References

Validation & Comparative

A Senior Application Scientist's Guide to 1H and 13C NMR Characterization of Aminothiophene Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Aminothiophene Scaffold

Aminothiophenes are a class of heterocyclic compounds that form the structural core of a multitude of biologically active molecules and functional materials. Their prevalence in medicinal chemistry is particularly noteworthy, with aminothiophene derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The efficacy of these compounds is intrinsically linked to their specific substitution patterns, which modulate their electronic properties and three-dimensional shape, thereby influencing their interaction with biological targets.

The Gewald reaction, a multi-component reaction, stands as a cornerstone for the synthesis of polysubstituted 2-aminothiophenes, prized for its operational simplicity and the diversity of products it can yield.[3][4][5] As the development of novel aminothiophene-based drugs and materials accelerates, the unambiguous structural characterization of these products becomes paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both 1H and 13C NMR, is the most powerful and definitive tool for this purpose, providing precise insights into the molecular framework.

This guide provides an in-depth comparison of the 1H and 13C NMR characteristics of various aminothiophene products. It is designed to equip researchers with the expertise to not only confirm the successful synthesis of their target molecules but also to understand the subtle electronic and steric influences of different substituents on the thiophene ring.

The Logic of NMR: From Sample Preparation to Structural Elucidation

The journey from a newly synthesized aminothiophene powder to a fully characterized structure follows a logical and systematic workflow. Each step is crucial for obtaining high-quality, interpretable data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of Aminothiophene Product B Dissolve in ~0.6 mL of Deuterated Solvent (e.g., CDCl3, DMSO-d6) A->B C Transfer to 5 mm NMR Tube B->C D Spectrometer Setup (Tune, Shim, Lock) C->D E 1H NMR Acquisition D->E F 13C NMR Acquisition D->F G 2D NMR (COSY, HSQC, HMBC) Acquisition D->G H Fourier Transform, Phasing, and Baseline Correction E->H F->H G->H I Referencing (TMS or Residual Solvent Peak) H->I J Integration (1H) and Peak Picking I->J K Structural Elucidation J->K

Caption: A generalized workflow for the NMR characterization of aminothiophene products.

Part 1: 1H NMR Characterization of Aminothiophenes

The 1H NMR spectrum is typically the first and most informative experiment performed. It provides critical information on the number of different types of protons, their electronic environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative abundance (integration).

Chemical Shifts: The Influence of Substituents

The chemical shifts of the protons on the aminothiophene ring are highly sensitive to the nature and position of the substituents. The amino group at the C2 position is a strong electron-donating group, which significantly shields the ring protons, causing them to resonate at higher fields (lower ppm) compared to unsubstituted thiophene.

Proton Typical Chemical Shift Range (ppm) Influencing Factors
NH2 4.5 - 9.11 (broad singlet)Solvent, concentration, hydrogen bonding. The signal for the amino protons can be broad and its position is variable.[4]
H4 6.1 - 8.28Highly dependent on the substituent at C5. Electron-withdrawing groups at C5 will deshield H4, shifting it downfield.
H5 6.27 - 7.4Influenced by substituents at C4. The presence of an aromatic ring at C4 can lead to a multiplet in this region.[3][6]

Comparison of 1H NMR Data for Selected 2-Aminothiophene Derivatives:

Compound H4 (ppm) H5 (ppm) Other Key Signals (ppm) Reference
Ethyl 2-amino-5-methylthiophene-3-carboxylate6.1 (s)-2.0 (s, CH3), 1.2 (t, CH3 of ethyl), 4.5 (q, CH2 of ethyl)[3]
Ethyl 2-amino-4-phenylthiophene-3-carboxylate-6.5 (s)7.2-7.4 (m, Phenyl), 1.2 (t, CH3 of ethyl), 4.7 (q, CH2 of ethyl)[3]
3-Acetyl-2-amino-5-nitrothiophene8.28 (s)-2.40 (s, COCH3), 9.11 (s, NH2)[4]
2-amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile-6.27 (s)4.85 (s, NH2), 3.8 (s, OCH3), 6.9-7.5 (m, Aryl)[6]

Data acquired in CDCl3 or DMSO-d6. Chemical shifts are approximate and can vary with experimental conditions.

Coupling Constants: Unraveling Connectivity

Spin-spin coupling provides invaluable information about the connectivity of protons. In substituted aminothiophenes, the coupling between the remaining ring protons can be diagnostic.

  • 3JH4-H5 : This three-bond coupling is typically in the range of 5-6 Hz, a characteristic value for vicinal protons on a thiophene ring.[4]

  • Long-range couplings : Four- and five-bond couplings (4J and 5J) can also be observed, though they are generally smaller (1-3 Hz). These can be useful for confirming assignments in complex spectra.

Part 2: 13C NMR Characterization of Aminothiophenes

While 1H NMR provides a map of the proton framework, 13C NMR reveals the carbon skeleton of the molecule. Due to the low natural abundance of 13C, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each unique carbon atom gives a distinct peak.

Chemical Shifts: A Deeper Look at the Electronic Environment

The chemical shifts in 13C NMR are spread over a much wider range than in 1H NMR (typically 0-220 ppm), which minimizes signal overlap. The positions of the carbon signals in aminothiophenes are dictated by hybridization and the electronic effects of substituents.

Carbon Typical Chemical Shift Range (ppm) Influencing Factors
C2 153 - 168Directly attached to the electron-donating amino group, causing it to be significantly deshielded.
C3 87 - 116Shielded due to the electron-donating effect of the amino group. The presence of an electron-withdrawing group at this position will shift it downfield.
C4 121 - 138The chemical shift is highly sensitive to the nature of the substituent at this position.
C5 116 - 133Influenced by substituents at C4 and C5.

Comparison of 13C NMR Data for Selected 2-Aminothiophene Derivatives:

Compound C2 (ppm) C3 (ppm) C4 (ppm) C5 (ppm) Reference
Ethyl 2-amino-5-methylthiophene-3-carboxylate160.099.0132.5121.3[3]
Ethyl 2-amino-4-phenylthiophene-3-carboxylate160.0115.7138.5126.9[3]
3-Acetyl-2-amino-5-nitrothiophene168.3114.5133.4129.7[4]
2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile160.089.4133.6122.3[3]

Data acquired in CDCl3 or DMSO-d6. Chemical shifts are approximate and can vary with experimental conditions.

Part 3: Advanced 2D NMR Techniques for Unambiguous Structure Elucidation

For complex aminothiophene derivatives with multiple substituents and overlapping signals in 1D spectra, 2D NMR techniques are indispensable for complete and unambiguous structure determination.

References

A Comparative Guide to the Biological Activity of Substituted Thiophene-2-Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its unique electronic properties and ability to act as a bioisostere for the phenyl ring make it a versatile building block in drug design.[1] When functionalized with a carboxamide group at the 2-position, the resulting thiophene-2-carboxamide derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, antifungal, and anticancer properties.[2] This guide provides a comparative analysis of the biological activity of various substituted thiophene-2-carboxamides, supported by experimental data and detailed protocols. We will delve into the structure-activity relationships that govern their efficacy and explore the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of compounds.

Antimicrobial and Antifungal Activity: A Comparative Analysis

Substituted thiophene-2-carboxamides have emerged as potent agents against a range of bacterial and fungal pathogens. Their efficacy is significantly influenced by the nature and position of substituents on the thiophene ring and the carboxamide nitrogen.

Antibacterial Activity

Several studies have demonstrated the antibacterial potential of thiophene-2-carboxamides against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, is a key metric for comparing antibacterial potency.

A study on a series of 3-substituted thiophene-2-carboxamides revealed that the nature of the substituent at the 3-position plays a crucial role in determining antibacterial activity.[3] As shown in Table 1, 3-amino substituted derivatives generally exhibit superior activity compared to their 3-hydroxy and 3-methyl counterparts.[3] For instance, compound 7b , a 3-amino derivative with a methoxy-substituted aryl group on the carboxamide nitrogen, displayed excellent activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis.[3]

Table 1: Comparative Antibacterial Activity (Inhibition Zone %) of 3-Substituted Thiophene-2-Carboxamides [3]

CompoundSubstituent at C3R Group on CarboxamideE. coli (%)P. aeruginosa (%)S. aureus (%)B. subtilis (%)
3b -OH4-OCH₃-Ph52.078.370.878.3
5b -CH₃4-OCH₃-Ph28.043.537.547.8
7b -NH₂4-OCH₃-Ph64.086.983.382.6
Ampicillin --100100100100

Data extracted from Metwally et al., 2023.[3]

Another study investigating N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues against extended-spectrum-β-lactamase (ESBL) producing E. coli identified compounds with potent activity. The MIC and minimum bactericidal concentration (MBC) values for the most active compounds are presented in Table 2.

Table 2: MIC and MBC of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against ESBL-producing E. coli [4]

CompoundMIC (µg/mL)MBC (µg/mL)
4a 125250
4c 125250

Data from a study on ESBL-producing E. coli ST131.[4]

Antifungal Activity

Thiophene-2-carboxamide derivatives have also demonstrated significant promise as antifungal agents. Their activity has been evaluated against various fungal strains, including clinically relevant Candida species.

One study reported the antifungal activity of newly synthesized 2-thiophene carboxylic acid thioureides, with MIC values ranging from 31.25 to 62.5 µg/mL against several fungal strains.[5] Another investigation into a thiophene derivative, 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-isopropyl carboxylate (2AT), revealed potent activity against fluconazole-resistant Candida species, with MIC values between 100 and 200 µg/mL.[6] Notably, this compound also exhibited a synergistic effect when combined with fluconazole.[6]

Anticancer Activity: Targeting Key Oncogenic Pathways

The anticancer potential of substituted thiophene-2-carboxamides is a rapidly evolving area of research. These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action, including the inhibition of key enzymes and disruption of cellular structures.

Inhibition of Receptor Tyrosine Kinases (VEGFR-2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several thiophene-3-carboxamide derivatives have been identified as potent VEGFR-2 inhibitors.[7] For instance, compound 14d from a series of novel thiophene-3-carboxamides demonstrated significant anti-proliferative activity against multiple cancer cell lines and potent VEGFR-2 inhibition with an IC₅₀ value of 191.1 nM.[7]

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain thiophene carboxamide derivatives act as tubulin polymerization inhibitors, binding to the colchicine site and inducing cell cycle arrest and apoptosis.[2] Compounds 2b and 2e , designed as biomimetics of the natural product combretastatin A-4 (CA-4), were found to be potent inhibitors of tubulin polymerization and exhibited significant cytotoxicity against the Hep3B liver cancer cell line.[2][8]

Janus Kinase 2 (JAK2) Inhibition

The JAK-STAT signaling pathway plays a critical role in cell proliferation, differentiation, and survival. Aberrant activation of this pathway is implicated in various myeloproliferative neoplasms. A series of carboxamide-substituted thiophenes have been developed as inhibitors of JAK2.[9] These compounds effectively inhibit the phosphorylation of STAT5, a downstream target of JAK2, demonstrating their potential as therapeutic agents for these hematological malignancies.[9]

Table 3: Comparative Anticancer Activity (IC₅₀ in µM) of Selected Thiophene-2-Carboxamides

CompoundTarget/MechanismCancer Cell LineIC₅₀ (µM)Reference
2b Tubulin Polymerization InhibitorHep3B5.46[2][8]
2e Tubulin Polymerization InhibitorHep3B12.58[2][8]
3b VEGFR-2/AKT InhibitorHepG23.105[10]
3b VEGFR-2/AKT InhibitorPC-32.15[10]
4c VEGFR-2/AKT InhibitorHepG23.023[10]
4c VEGFR-2/AKT InhibitorPC-33.12[10]
5 Cytotoxic AgentA54910.67[11]
5 Cytotoxic AgentC64.33[11]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of a representative thiophene-2-carboxamide and for the key biological assays.

Synthesis of N-(Aryl)-5-bromothiophene-2-carboxamide

This protocol describes a general method for the synthesis of N-aryl-substituted thiophene-2-carboxamides, which serve as versatile intermediates for further functionalization.

Workflow for the Synthesis of N-(Aryl)-5-bromothiophene-2-carboxamide

cluster_0 Reaction Setup cluster_1 Amide Bond Formation cluster_2 Workup and Purification A Dissolve 5-bromothiophene-2-carboxylic acid in an appropriate solvent (e.g., DCM). B Add a coupling agent (e.g., EDC) and an activator (e.g., DMAP). A->B C Stir the mixture at room temperature. B->C D Add the desired substituted aniline to the reaction mixture. C->D E Continue stirring at room temperature for an extended period (e.g., 24-48 hours). D->E F Monitor the reaction by TLC. E->F G Perform an acidic workup to remove excess aniline. F->G H Purify the crude product by recrystallization or column chromatography. G->H cluster_0 Preparation cluster_1 Inoculation and Incubation cluster_2 Data Analysis A Prepare serial two-fold dilutions of the test compound in a 96-well plate. B Prepare a standardized bacterial inoculum (0.5 McFarland). A->B C Inoculate each well with the bacterial suspension. B->C D Incubate the plate at 37°C for 18-24 hours. C->D E Visually inspect the wells for bacterial growth (turbidity). D->E F Determine the MIC as the lowest concentration with no visible growth. E->F cluster_0 Cell Seeding and Treatment cluster_1 MTT Addition and Incubation cluster_2 Solubilization and Measurement A Seed cells in a 96-well plate and allow to adhere. B Treat cells with various concentrations of the test compound. A->B C Incubate for the desired exposure time (e.g., 24, 48, or 72 hours). B->C D Add MTT solution to each well. C->D E Incubate to allow formazan crystal formation. D->E F Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. E->F G Measure the absorbance at the appropriate wavelength (e.g., 570 nm). F->G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration Thiophene Thiophene-2-Carboxamide Inhibitor Thiophene->VEGFR2 PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis Tubulin α/β-Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Thiophene Thiophene-2-Carboxamide Inhibitor Thiophene->Tubulin Binds to Colchicine Site Apoptosis Apoptosis Thiophene->Apoptosis CellCycle Cell Cycle Progression (G2/M Phase) Spindle->CellCycle CellCycle->Apoptosis Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK2 Receptor->JAK STAT STAT JAK->STAT Phosphorylation Thiophene Thiophene-2-Carboxamide Inhibitor Thiophene->JAK STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Gene Gene Transcription Nucleus->Gene

References

A Comparative Guide to the Efficacy of Novel Thiophene Derivatives Versus Known Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of more effective and less toxic cancer therapies, the landscape of oncological research is continually evolving. While established anticancer agents have long been the cornerstone of treatment, the emergence of novel chemical scaffolds offers promising new avenues for targeted therapies. Among these, thiophene derivatives have garnered significant attention due to their diverse biological activities and potential as potent anticancer agents.[1][2] This guide provides an in-depth, objective comparison of the efficacy of novel thiophene derivatives against that of well-known anticancer drugs, supported by experimental data and detailed protocols.

The Rationale for Thiophene Derivatives in Oncology

Thiophene, a sulfur-containing heterocyclic compound, serves as a versatile scaffold in medicinal chemistry.[3] Its derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][4] The unique structural features of the thiophene ring allow for diverse substitutions, which in turn modulate their biological activity and target specificity.[1] This adaptability makes them prime candidates for the development of next-generation anticancer drugs that can overcome the limitations of current therapies, such as drug resistance and off-target toxicity.

Mechanisms of Action: A Tale of Two Chemistries

The anticancer efficacy of any compound is intrinsically linked to its mechanism of action. While traditional anticancer agents often employ broad cytotoxic mechanisms, many novel thiophene derivatives exhibit more targeted approaches.

Established Anticancer Agents: The Pillars of Chemotherapy

Known anticancer agents can be broadly categorized by their mechanisms of action:

  • Alkylating Agents (e.g., Cyclophosphamide, Cisplatin): These drugs directly damage cancer cell DNA by adding an alkyl group, which interferes with DNA replication and triggers apoptosis.

  • Antimetabolites (e.g., 5-Fluorouracil, Methotrexate): These agents mimic normal cellular molecules and interfere with the synthesis of DNA and RNA, thereby halting cell growth and division.

  • Antitumor Antibiotics (e.g., Doxorubicin): These compounds interfere with enzymes involved in DNA replication and work in various ways to prevent cancer cells from dividing.

  • Mitotic Inhibitors (e.g., Paclitaxel, Vinca Alkaloids): Derived from natural products, these drugs disrupt microtubule function, which is essential for cell division, leading to mitotic arrest and cell death.[5]

  • Topoisomerase Inhibitors (e.g., Etoposide, Topotecan): These agents interfere with topoisomerase enzymes, which are crucial for managing the topological state of DNA during replication and transcription. Their inhibition leads to DNA breaks and cell death.[6]

Novel Thiophene Derivatives: A Multi-pronged Attack

Research has revealed that thiophene derivatives employ a variety of sophisticated mechanisms to exert their anticancer effects, often targeting specific signaling pathways implicated in cancer progression.[7][8]

  • Tubulin Polymerization Inhibition: Similar to mitotic inhibitors like paclitaxel, certain thiophene derivatives can interfere with microtubule dynamics. However, they may bind to different sites on tubulin, offering a potential advantage against taxane-resistant cancers. For instance, the thiophene derivative 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) has been identified as a potent tubulin polymerization destabilizer.[5][9]

  • Kinase Inhibition: Many cancers are driven by aberrant kinase activity. Thiophene derivatives have been designed to inhibit key kinases involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Akt.[10][11] Inhibition of VEGFR-2, a key mediator of angiogenesis, can starve tumors of their blood supply.[12]

  • Topoisomerase Inhibition: Some thiophene derivatives also function as topoisomerase inhibitors, mirroring the mechanism of established drugs but with potentially different toxicity profiles.[1][7]

  • Induction of Apoptosis: A common endpoint for many anticancer agents is the induction of programmed cell death, or apoptosis. Thiophene derivatives have been shown to induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspase cascades.[1][7]

Below is a diagram illustrating the diverse signaling pathways targeted by novel thiophene derivatives.

Thiophene_Derivatives_Mechanisms cluster_0 Novel Thiophene Derivatives cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Thiophene Thiophene Derivatives Tubulin Tubulin Polymerization Thiophene->Tubulin Kinases Kinase Signaling (e.g., VEGFR-2, Akt) Thiophene->Kinases Topoisomerase Topoisomerase Thiophene->Topoisomerase ROS Reactive Oxygen Species (ROS) Production Thiophene->ROS MitoticArrest G2/M Phase Arrest Tubulin->MitoticArrest Angiogenesis Inhibition of Angiogenesis Kinases->Angiogenesis DNADamage DNA Damage Topoisomerase->DNADamage Apoptosis Apoptosis ROS->Apoptosis MitoticArrest->Apoptosis Angiogenesis->Apoptosis DNADamage->Apoptosis

Caption: Mechanisms of action of novel thiophene derivatives.

Comparative Efficacy: A Quantitative Analysis

The true measure of an anticancer agent's potential lies in its ability to selectively kill cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this potency. Below are tables summarizing the in vitro cytotoxicity of various novel thiophene derivatives compared to standard chemotherapeutic drugs across several human cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50, µM) in Breast (MCF-7) and Cervical (HeLa) Cancer Cell Lines

CompoundTarget/ClassMCF-7 (IC50, µM)HeLa (IC50, µM)Reference
Novel Thiophene Derivatives
Thiazole-Thiophene Scaffold (4b)Not Specified>30Not Tested[3]
Thiazole-Thiophene Scaffold (13a)Not Specified11.23Not Tested[3]
SB-200Not Specified<30Not Tested[13]
Compound 480Not SpecifiedNot Tested12.61[14]
Known Anticancer Agents
DoxorubicinTopoisomerase II Inhibitor2.50 ± 1.762.92 ± 0.57[15]
CisplatinAlkylating Agent>3021.3[3][6]

Table 2: Comparative Cytotoxicity (IC50, µM) in Lung (A549), Liver (HepG2), and Prostate (PC-3) Cancer Cell Lines

CompoundTarget/ClassA549 (IC50, µM)HepG2 (IC50, µM)PC-3 (IC50, µM)Reference
Novel Thiophene Derivatives
BU17Tubulin Polymerization Inhibitor9Not TestedNot Tested[5]
Compound 480Not SpecifiedNot Tested33.42Not Tested[14]
Thienopyrimidine (3b)VEGFR-2/Akt InhibitorNot Tested3.1052.15[10]
Thieno[3,2-b]pyrrole (4c)VEGFR-2/Akt InhibitorNot Tested3.0233.12[10][16]
Known Anticancer Agents
DoxorubicinTopoisomerase II Inhibitor>2012.18 ± 1.89Not Tested[15]
CisplatinAlkylating Agent15.1Not TestedNot Tested[6]

Experimental Protocols for Efficacy Evaluation

To ensure the validity and reproducibility of these findings, standardized experimental protocols are essential. The following sections detail the step-by-step methodologies for key assays used in the evaluation of anticancer compounds.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., novel thiophene derivative or known anticancer agent) and a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C and 5% CO2 to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[2]

The following diagram outlines the workflow for the MTT assay.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat with compounds incubate1->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer read_absorbance Measure absorbance (570 nm) add_solubilizer->read_absorbance end End read_absorbance->end

Caption: MTT assay experimental workflow.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. This allows for the assessment of cell cycle arrest induced by anticancer agents.[1][7][17]

Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the differentiation of cell cycle phases.[1]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.[7]

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, collecting at least 10,000 events per sample.[7] The resulting data is used to generate a histogram showing the percentage of cells in each phase of the cell cycle.

Apoptosis Detection by Annexin V/PI Staining

The Annexin V/PI assay is a widely used flow cytometry-based method for the detection of apoptosis. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide is used as a counterstain to identify cells with compromised membrane integrity (late apoptotic and necrotic cells).[18][19]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Treat cells with the test compound as described for the cell cycle analysis.

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.[18]

  • Staining: Add Annexin V-FITC and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately after adding more binding buffer.[18]

The following diagram illustrates the principles of apoptosis detection by Annexin V/PI staining.

Annexin_V_PI_Apoptosis cluster_0 Cell Populations cluster_1 Staining Characteristics Viable Viable Cell Annexin V- / PI- EarlyApoptotic Early Apoptotic Cell Annexin V+ / PI- Viable->EarlyApoptotic Apoptosis Induction LateApoptotic Late Apoptotic/Necrotic Cell Annexin V+ / PI+ EarlyApoptotic->LateApoptotic Membrane Permeabilization Staining Annexin V-FITC (Green) Propidium Iodide (Red)

Caption: Principles of apoptosis detection by Annexin V/PI staining.

Conclusion and Future Perspectives

The development of novel thiophene derivatives represents a significant advancement in the field of anticancer drug discovery. Their diverse mechanisms of action, including tubulin polymerization inhibition, kinase inhibition, and induction of apoptosis, offer the potential for more targeted and effective therapies.[1][7] The comparative efficacy data presented in this guide highlight the promising potency of several thiophene-based compounds, with some exhibiting cytotoxicity comparable or superior to established chemotherapeutic agents in certain cancer cell lines.

However, it is crucial to acknowledge that in vitro efficacy is only the first step. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential, safety profiles, and pharmacokinetic properties of these novel agents. The detailed experimental protocols provided herein serve as a foundation for researchers to conduct rigorous and reproducible evaluations of these and other emerging anticancer compounds. As our understanding of the molecular drivers of cancer deepens, the rational design and synthesis of thiophene derivatives will undoubtedly continue to yield promising candidates in the ongoing fight against this devastating disease.

References

A Researcher's Comparative Guide to Screening Aminothiophene Libraries for Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists, the quest for novel bioactive scaffolds is perpetual. Among the privileged structures in medicinal chemistry, the 2-aminothiophene core stands out for its remarkable versatility and broad spectrum of biological activities.[1][2] The amenability of the Gewald reaction allows for the facile synthesis of diverse aminothiophene libraries, presenting a rich chemical space to explore for therapeutic potential.[1] However, the successful identification of lead compounds from these libraries is critically dependent on the strategic selection and meticulous execution of appropriate screening assays.

This guide provides an in-depth, comparative analysis of key screening methodologies for identifying biologically active aminothiophenes. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring that each described method is a self-validating system. Our focus is to equip you with the expertise to not only select the right assay but also to understand its nuances, troubleshoot potential pitfalls, and interpret the data with confidence.

The Aminothiophene Scaffold: A Privileged Player in Drug Discovery

The 2-aminothiophene moiety is a five-membered heterocyclic ring that serves as a versatile pharmacophore, conferring a wide range of biological properties to the molecules that contain it.[1] These derivatives have demonstrated significant potential across multiple therapeutic areas, including:

  • Anticancer: Exhibiting cytotoxic and antiproliferative effects against various cancer cell lines.[3][4][5]

  • Antimicrobial: Showing efficacy against a spectrum of bacterial and fungal pathogens.[2][6][7]

  • Kinase Inhibition: Acting as potent inhibitors of key kinases involved in cell signaling pathways, such as VEGFR-2.[8][9]

  • Anti-inflammatory: Modulating inflammatory responses.[10]

The diverse biological landscape of aminothiophenes necessitates a multi-faceted screening approach to fully unlock their therapeutic potential.

Navigating the Screening Funnel: A Comparative Overview

The initial exploration of a large aminothiophene library typically begins with high-throughput screening (HTS) to identify "hits." These initial hits are then subjected to more rigorous secondary and tertiary screening to validate their activity, determine their potency and selectivity, and elucidate their mechanism of action.

Screening_Funnel cluster_0 Screening Stages Library Aminothiophene Library HTS Primary Screen (HTS) Library->HTS Broad Activity Profiling Hit_Validation Hit Confirmation & Validation HTS->Hit_Validation Identification of 'Hits' SAR Structure-Activity Relationship (SAR) Studies Hit_Validation->SAR Potency & Selectivity Lead_Opt Lead Optimization SAR->Lead_Opt Refinement of Chemical Scaffold

Caption: A generalized workflow for screening compound libraries.

This guide will focus on the practical application of three primary screening assays crucial for evaluating aminothiophene libraries: anticancer cytotoxicity screening, antimicrobial susceptibility testing, and in vitro kinase inhibition assays.

I. Anticancer Activity Screening: Identifying Cytotoxic Aminothiophenes

A primary and often initial screen for novel anticancer agents is the evaluation of their ability to inhibit cancer cell proliferation or induce cell death. The MTT assay is a robust, colorimetric assay widely used for this purpose.

The MTT Assay: A Window into Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial reductase enzymes. The amount of formazan produced is directly proportional to the number of living cells.

Causality in Experimental Design: The choice of cell lines is paramount. For a broad-based initial screen, a panel of diverse cancer cell lines is recommended, for instance, including representatives from different tumor types such as cervical (HeLa), pancreatic (PANC-1), and liver (HepG2) cancer.[4][11] Including a non-cancerous cell line, such as murine fibroblasts (3T3), is crucial for assessing preliminary cytotoxicity and selectivity.[4]

Comparative Performance of Aminothiophene Derivatives in Anticancer Screening

The following table summarizes the cytotoxic activity of representative aminothiophene derivatives against various cancer cell lines, as determined by the MTT assay. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a compound that is required to inhibit the growth of 50% of the cell population.

Compound IDCancer Cell LineIC50 (µM)Non-Cancerous Cell Line (Selectivity)Reference
8c CEM (T-lymphoma)0.90HeLa (IC50 = 39 µM)[3]
13m CEM (T-lymphoma)0.3-0.4HeLa (TS: 100-144)[3]
13n CEM (T-lymphoma)0.3-0.4HeLa (TS: 100-144)[3]
6CN14 HeLa, PANC-1> Doxorubicin3T3 (Protective effect)[4]
7CN09 HeLa, PANC-1> Doxorubicin3T3 (Protective effect)[4]
3b HepG23.105WI38 (SI > 2)[11]
3b PC-32.15WI38 (SI > 2)[11]
4c HepG23.023WI38 (SI > 2)[11]
4c PC-33.12WI38 (SI > 2)[11]
1312 SGC-79010.340-[5]

TS = Tumor Selectivity; SI = Selectivity Index

Detailed Experimental Protocol: MTT Assay

Materials:

  • Aminothiophene compound library (dissolved in DMSO)

  • Selected cancer and non-cancerous cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the aminothiophene compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug like doxorubicin).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_1 MTT Assay Protocol A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with Aminothiophenes B->C D Incubate 24-72h C->D E Add MTT Solution D->E F Incubate 2-4h E->F G Solubilize Formazan F->G H Read Absorbance at 570nm G->H I Calculate IC50 H->I

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

II. Antimicrobial Susceptibility Testing: Uncovering Novel Antibiotics

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties. Aminothiophenes have emerged as a promising class of compounds in this area.[6][7] The broth microdilution method is a quantitative and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Broth Microdilution: Quantifying Antimicrobial Potency

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period.

Causality in Experimental Design: The selection of microbial strains is critical. A representative panel should include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Aspergillus niger, Candida albicans).[1] The use of standard strains (e.g., ATCC) ensures reproducibility and comparability of results.

Comparative Performance of Aminothiophene Derivatives in Antimicrobial Screening

The following table presents the MIC values of various aminothiophene derivatives against a panel of pathogenic microorganisms.

Compound IDMicroorganismGram Stain/TypeMIC (µg/mL)Standard Drug (MIC, µg/mL)Reference
4, 5, 9 Escherichia coliGram-negative10-20Gentamicin (10)[1]
4, 9 Staphylococcus aureusGram-positive10Gentamicin (10)[1]
5-7, 8-12 Aspergillus nigerFungus10-20Fluconazole (20)[1]
5-7, 8-12 Candida albicansFungus10-20Fluconazole (20)[1]
Compound 2 Microsporum gypseumFungus2.00-128-[7]
1e, 1g, 1h Klebsiella pneumoniaeGram-negative10-20Ampicillin[12]
Various Bacillus subtilisGram-positive7.8-125-[13]
Detailed Experimental Protocol: Broth Microdilution Assay

Materials:

  • Aminothiophene compound library (dissolved in a suitable solvent like DMSO)

  • Bacterial and fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • 0.5 McFarland turbidity standard

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh culture, prepare a suspension of the microorganism in sterile broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution:

    • Add 50 µL of sterile broth to all wells of a 96-well plate.

    • Add 50 µL of the stock solution of the aminothiophene compound to the first well of each row and mix.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard 50 µL from the last well.

  • Inoculation:

    • Add 50 µL of the prepared inoculum to each well.

    • Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the absorbance can be read using a microplate reader to determine the inhibition of growth.

Broth_Microdilution_Workflow cluster_2 Broth Microdilution Protocol A Prepare Inoculum (0.5 McFarland) C Inoculate Plates A->C B Serial Dilution of Compounds B->C D Incubate C->D E Determine MIC D->E

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

III. In Vitro Kinase Inhibition Assays: Targeting Cellular Signaling

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[14] Aminothiophenes have been identified as promising kinase inhibitors, particularly targeting VEGFR-2, a key player in angiogenesis.[8][9]

Biochemical Kinase Assays: Measuring Enzyme Inhibition

Principle: In vitro kinase assays measure the ability of a compound to inhibit the activity of a purified kinase enzyme. This is typically done by quantifying the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. Various detection methods can be employed, including radiometric, fluorescence-based, and luminescence-based assays.

Causality in Experimental Design: The choice of kinase and substrate is target-dependent. For screening against VEGFR-2, a purified recombinant VEGFR-2 enzyme and a specific peptide substrate are used. The concentration of ATP should be close to its Km value for the kinase to ensure that the assay is sensitive to competitive inhibitors.

Comparative Performance of Aminothiophene Derivatives as Kinase Inhibitors

The following table highlights the inhibitory activity of aminothiophene derivatives against VEGFR-2.

Compound IDKinase TargetIC50 (µM)Reference Drug (IC50, µM)Reference
5 VEGFR-20.59Sorafenib[8]
21 VEGFR-21.29Sorafenib[8]
14d VEGFR-20.191-[9]
3b VEGFR-20.126Sorafenib (0.045)[11]
4c VEGFR-20.075Sorafenib (0.045)[11]
Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Materials:

  • Purified recombinant kinase (e.g., VEGFR-2)

  • Kinase-specific peptide substrate

  • ATP

  • Aminothiophene compound library

  • Kinase assay buffer

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Luminometer

Step-by-Step Methodology:

  • Compound and Reagent Preparation:

    • Prepare serial dilutions of the aminothiophene compounds in the appropriate buffer.

    • Prepare a kinase reaction mixture containing the kinase and substrate in the kinase assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the serially diluted compounds.

    • Add the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for another 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_3 Kinase Inhibition Assay Protocol A Prepare Reagents & Compounds B Initiate Kinase Reaction A->B C Incubate B->C D Stop Reaction & Detect ADP C->D E Measure Luminescence D->E F Calculate IC50 E->F

Caption: A streamlined workflow for an in vitro kinase inhibition assay.

Conclusion: A Strategic Approach to Unlocking Potential

The successful screening of aminothiophene libraries for biological activity hinges on a well-designed and executed experimental strategy. By understanding the principles and nuances of different screening assays, researchers can efficiently identify and validate promising lead compounds. This guide has provided a comparative framework for anticancer, antimicrobial, and kinase inhibition screening, complete with detailed protocols and illustrative data. The key to success lies not in rigidly adhering to a single protocol but in thoughtfully selecting and adapting these methods to the specific goals of your drug discovery program. The versatility of the aminothiophene scaffold, combined with a strategic screening approach, holds immense promise for the development of the next generation of therapeutics.

References

A Comparative Guide to the Antioxidant Capacity of Novel Thiophene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the role of antioxidants in mitigating oxidative stress-related pathologies is of paramount importance. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] Thiophene and its derivatives have emerged as a promising class of heterocyclic compounds with a wide array of biological activities, including significant antioxidant potential.[1][2][3] This guide provides a comprehensive comparison of the antioxidant capacity of novel thiophene compounds, grounded in established experimental assays, to aid researchers, scientists, and drug development professionals in this critical area of study.

The Chemical Rationale: Why Thiophenes Show Antioxidant Potential

The antioxidant activity of thiophene derivatives is intrinsically linked to their chemical structure. The sulfur atom in the thiophene ring, along with the nature and position of various substituents, can influence the molecule's ability to donate electrons or hydrogen atoms to neutralize free radicals.[3][4][5] The introduction of hydroxyl, amino, or other electron-donating groups can significantly enhance their radical scavenging capabilities.[6] Understanding this structure-activity relationship is crucial for the rational design of potent thiophene-based antioxidants.

Assessing Antioxidant Prowess: A Trio of Robust Assays

To objectively evaluate the antioxidant capacity of novel thiophene compounds, a multi-assay approach is indispensable. Each assay operates on a distinct chemical principle, providing a more complete picture of a compound's antioxidant profile. Here, we detail the methodologies for three widely accepted assays: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This method is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, resulting in a color change from deep violet to pale yellow.[7][8][9] The degree of discoloration, measured spectrophotometrically at approximately 517 nm, is directly proportional to the radical scavenging activity.[8]

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (typically 0.1 mM) in a suitable solvent like methanol or ethanol.[7] This solution should be freshly prepared and kept in the dark.[7]

    • Prepare various concentrations of the novel thiophene compounds and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in the same solvent.[8]

  • Reaction Mixture:

    • In a 96-well microplate or cuvettes, add a defined volume of the test compound or standard to an equal volume of the DPPH working solution.[7]

    • Include a control containing only the solvent and the DPPH solution.

  • Incubation:

    • Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).[7]

  • Absorbance Measurement:

    • Measure the absorbance of each solution at 517 nm using a spectrophotometer.[7][8]

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 [8] Where Acontrol is the absorbance of the control and Asample is the absorbance of the test sample.

    • The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[8]

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare DPPH Solution (0.1 mM) R1 Mix Sample/Standard with DPPH P1->R1 P2 Prepare Thiophene & Standard Dilutions P2->R1 R2 Incubate in Dark (30 min) R1->R2 A1 Measure Absorbance at 517 nm R2->A1 A2 Calculate % Scavenging Activity & IC50 A1->A2

Caption: Workflow of the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[10][11] The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm, which is proportional to the antioxidant concentration.[10]

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.[10][11]

    • To generate the ABTS•+ radical cation, mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.[10][11]

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Reaction Mixture:

    • Add a small volume of the test compound or standard (e.g., Trolox) to a defined volume of the diluted ABTS•+ solution.

  • Incubation:

    • Incubate the mixture for a specific time (e.g., 5-30 minutes) at room temperature.[12]

  • Absorbance Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation of Antioxidant Activity:

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the test sample.[10] A standard curve is generated by plotting the percentage inhibition of absorbance against the concentration of Trolox standards.[10]

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Generate ABTS Radical Cation (ABTS•+) P2 Dilute ABTS•+ to Absorbance ~0.7 P1->P2 R1 Mix Sample/Standard with ABTS•+ P2->R1 P3 Prepare Thiophene & Trolox Standards P3->R1 R2 Incubate at Room Temperature R1->R2 A1 Measure Absorbance at 734 nm R2->A1 A2 Calculate TEAC from Trolox Standard Curve A1->A2

Caption: Workflow of the ABTS radical cation decolorization assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.[13][14][15] The change in absorbance is monitored at 593 nm.[15]

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a solution of 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[15] This reagent should be freshly prepared.

    • Prepare a standard curve using a known concentration of FeSO₄·7H₂O.

  • Reaction Mixture:

    • Add a small volume of the test compound or standard to the FRAP reagent.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 4-60 minutes).[13]

  • Absorbance Measurement:

    • Measure the absorbance at 593 nm.

  • Calculation of Reducing Power:

    • The antioxidant capacity is determined from the standard curve and expressed as Fe²⁺ equivalents (µM).

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl3) R1 Mix Sample/Standard with FRAP Reagent P1->R1 P2 Prepare Thiophene & FeSO4 Standards P2->R1 R2 Incubate at 37°C R1->R2 A1 Measure Absorbance at 593 nm R2->A1 A2 Calculate Ferric Reducing Power (Fe²⁺ Equivalents) A1->A2

Caption: Workflow of the Ferric Reducing Antioxidant Power (FRAP) assay.

Comparative Antioxidant Performance of Novel Thiophene Derivatives

The following table summarizes the antioxidant activity of several recently synthesized thiophene derivatives, compared to standard antioxidants. This data is compiled from various studies to provide a comparative overview.

CompoundAssayActivity (IC50 or % Inhibition)StandardStandard Activity (IC50)Reference
Hydroxythiophene compound 4aDPPH85.9% inhibitionAscorbic acid88.0% inhibition[16]
3-Hydroxythiophene derivatives 5a-cDPPHIC50: 3.01-26.27 µg/mLBHA, BHT, Ascorbic acid-[17]
3-Amino thiophene-2-carboxamide 7aABTS62.0% inhibitionAscorbic acid88.44% inhibition[6]
2-amino-4,5,6,7-tetrahydro-1-thiophene-3-carbonitrile (ATS)DPPHHigher antiradical capacity than thiopheneTrolox, BHT-[3][5]
3-(1H-indole-2-yl)-2-(thiophen-2-yl) benzo[b] thiophene (16)ABTSTEAC value: 2.5TroloxTEAC value: 1.0[18]
3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b] thiophene (12E)ABTSTEAC value: 1.1TroloxTEAC value: 1.0[18]

Note: Direct comparison of IC50 values between different studies should be done with caution due to potential variations in experimental conditions.

Concluding Remarks for the Researcher

This guide underscores the significant antioxidant potential of novel thiophene compounds. The presented protocols for DPPH, ABTS, and FRAP assays provide a robust framework for the systematic evaluation of these compounds. The comparative data highlights that specific structural modifications on the thiophene scaffold can lead to antioxidant activities comparable to or even exceeding those of established standards. For drug development professionals, these findings suggest that thiophene derivatives represent a fertile ground for the discovery of new therapeutic agents to combat oxidative stress-related diseases. Further investigations into the in vivo efficacy and safety profiles of the most potent compounds are warranted to translate these promising in vitro results into clinical applications.

References

A Comparative Guide to the Synthesis of 2-Aminothiophenes: Gewald Synthesis and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile biological activities and electronic properties. The development of efficient and adaptable synthetic routes to this privileged heterocycle is therefore of paramount importance. This guide provides an in-depth comparison of the classical Gewald synthesis with key alternative methodologies for the preparation of 2-aminothiophenes. We will delve into the mechanistic underpinnings, practical experimental protocols, and the relative merits and limitations of each approach, offering a comprehensive resource for researchers navigating the synthesis of these valuable compounds.

The Gewald Synthesis: A Robust and Versatile Workhorse

First reported by Karl Gewald in 1966, the Gewald reaction has become the most widely employed method for the synthesis of polysubstituted 2-aminothiophenes.[1][2] Its popularity stems from its operational simplicity, the ready availability of starting materials, and the high degree of functional group tolerance.

Mechanistic Insights

The Gewald reaction is a one-pot, three-component condensation of a ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur, typically in the presence of a basic catalyst like morpholine or triethylamine.[3] The reaction proceeds through a cascade of three key steps:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[3]

  • Sulfur Addition: The α,β-unsaturated nitrile then reacts with elemental sulfur. The exact mechanism of this step is complex and can be influenced by the reaction conditions.

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the aromatic 2-aminothiophene.

Caption: Workflow of the Gewald Synthesis.

Experimental Protocol: A Representative Procedure

The following protocol describes a typical Gewald synthesis of a 2-aminothiophene derivative.

Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile:

  • To a stirred mixture of:

    • Cyclohexanone (1.0 eq)

    • Malononitrile (1.0 eq)

    • Elemental sulfur (1.1 eq)

  • In a suitable solvent such as:

    • Ethanol or N,N-dimethylformamide (DMF)

  • Add portionwise:

    • Morpholine (1.5 eq)

  • Reaction Conditions:

    • Heat the mixture at 50-60 °C for 1-3 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize from ethanol to afford the pure product.

Typical yields for this reaction are in the range of 70-90%.[4]

Alternative Routes to 2-Aminothiophenes: Expanding the Synthetic Toolbox

While the Gewald synthesis is a powerful tool, several other methods offer unique advantages in terms of substrate scope, regioselectivity, or the introduction of specific functionalities.

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a versatile method for preparing a variety of substituted thiophenes, including those with amino groups. The classical approach involves the condensation of α,β-acetylenic esters with thioglycolic acid derivatives.[5] A notable variation for the synthesis of 3-aminothiophenes involves the reaction of a cyclic β-ketoester with thioglycolic acid, where a nitrile group in the substrate leads to the formation of a 3-aminothiophene.[5]

The reaction proceeds via a Michael addition of the deprotonated thioglycolate to the acetylenic ester, followed by a second addition and subsequent intramolecular cyclization. Tautomerization of the resulting enol affords the final thiophene product.

Caption: Workflow of the Fiesselmann Synthesis.

Synthesis of a 3-hydroxy-2-thiophenecarboxylic acid derivative:

  • To a solution of:

    • α,β-acetylenic ester (1.0 eq)

    • Thioglycolic acid ester (1.0 eq)

  • In a suitable solvent such as:

    • Methanol or ethanol

  • Add:

    • A base, such as sodium methoxide or potassium carbonate (1.1 eq)

  • Reaction Conditions:

    • Stir the mixture at room temperature for several hours to overnight.

  • Work-up:

    • Acidify the reaction mixture with a dilute acid (e.g., HCl).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography or recrystallization.

Yields for the Fiesselmann synthesis can vary widely depending on the substrates but are often in the moderate to good range.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classical method for the formation of five-membered heterocycles, including thiophenes.[6] The reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent.[6] While this method does not directly yield 2-aminothiophenes, it is a valuable route to the core thiophene ring, which can be subsequently functionalized.

The reaction is believed to proceed through the formation of a thioketone intermediate from the 1,4-dicarbonyl compound upon treatment with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[7] This is followed by intramolecular cyclization and dehydration to afford the thiophene.

Caption: Workflow of the Paal-Knorr Thiophene Synthesis.

Synthesis of 2,5-dimethylthiophene:

  • To a flask containing:

    • Acetonylacetone (1.0 eq)

  • Add portionwise with cooling:

    • Phosphorus pentasulfide (0.45 eq)

  • Reaction Conditions:

    • Gently heat the mixture under reflux for 1-2 hours.

  • Work-up:

    • Allow the mixture to cool and then carefully pour it onto crushed ice.

    • Extract the product with diethyl ether.

    • Wash the ether layer with a saturated sodium bicarbonate solution and then with water.

    • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by distillation.

    • Purify the crude product by fractional distillation.

Yields for the Paal-Knorr synthesis are typically in the range of 40-60%. It is important to note that this reaction often generates toxic hydrogen sulfide gas and should be performed in a well-ventilated fume hood.[6]

Hinsberg Thiophene Synthesis

The Hinsberg synthesis provides a route to thiophene-2,5-dicarboxylic acid derivatives through the condensation of an α-diketone with diethyl thiodiacetate in the presence of a strong base.[8] Similar to the Paal-Knorr synthesis, this method does not directly produce 2-aminothiophenes but creates a thiophene core that can be further elaborated.

The reaction is believed to proceed via a double aldol-type condensation. The base deprotonates the diethyl thiodiacetate, which then attacks one of the carbonyl groups of the α-diketone. A second intramolecular condensation follows to form the thiophene ring.

Caption: Workflow of the Hinsberg Synthesis.

Synthesis of 3,4-diphenylthiophene-2,5-dicarboxylic acid:

  • To a solution of:

    • Benzil (1.0 eq)

    • Diethyl thiodiacetate (1.0 eq)

  • In anhydrous ethanol, add:

    • A solution of sodium ethoxide in ethanol (2.0 eq)

  • Reaction Conditions:

    • Heat the mixture under reflux for 2-4 hours.

  • Work-up:

    • Cool the reaction mixture and pour it into water.

    • Acidify with dilute sulfuric acid to precipitate the dicarboxylic acid.

    • Collect the solid by filtration, wash with water, and dry.

    • Recrystallize from a suitable solvent.

Yields for the Hinsberg synthesis can be moderate to good.

Comparative Analysis

To facilitate a direct comparison, the following table summarizes the key features of the Gewald synthesis and its alternatives.

FeatureGewald SynthesisFiesselmann SynthesisPaal-Knorr SynthesisHinsberg Synthesis
Product Type Polysubstituted 2-aminothiophenes3-Hydroxy-2-thiophenecarboxylic acid derivatives (can be adapted for aminothiophenes)Substituted thiophenesThiophene-2,5-dicarboxylic acid derivatives
Starting Materials Ketone/aldehyde, active methylene nitrile, sulfurα,β-Acetylenic ester, thioglycolic acid derivative1,4-Dicarbonyl compoundα-Diketone, diethyl thiodiacetate
Key Reagents Base (e.g., morpholine)Base (e.g., NaOMe)Sulfurizing agent (e.g., P₄S₁₀)Strong base (e.g., NaOEt)
Typical Yields Good to excellent (often >70%)Moderate to goodModerateModerate to good
Advantages One-pot, high functional group tolerance, readily available starting materialsGood for specific substitution patterns, mild conditionsAccess to simple thiophenesAccess to dicarboxylic acid derivatives
Disadvantages Limited to 2-aminothiophene substitution patternSubstrate synthesis can be multi-stepUse of hazardous sulfurizing agents, H₂S evolutionLimited to specific dicarbonyl starting materials

Conclusion: Selecting the Optimal Synthetic Strategy

The Gewald synthesis remains the preeminent choice for the straightforward and efficient construction of a wide array of polysubstituted 2-aminothiophenes. Its operational simplicity and the use of readily available starting materials make it highly attractive for both academic research and industrial applications.

However, for the synthesis of thiophenes with specific substitution patterns not readily accessible through the Gewald reaction, alternative methods provide valuable complementary approaches. The Fiesselmann synthesis offers a route to 3-hydroxy- and, with modification, 3-aminothiophenes. The Paal-Knorr and Hinsberg syntheses , while not directly yielding aminothiophenes, are classic and reliable methods for constructing the thiophene core, which can then be subjected to further functionalization.

The choice of synthetic route will ultimately depend on the desired substitution pattern of the target 2-aminothiophene, the availability of starting materials, and the scale of the synthesis. A thorough understanding of the strengths and weaknesses of each method, as outlined in this guide, will empower researchers to make informed decisions and efficiently access this important class of heterocyclic compounds.

References

A Senior Application Scientist's Guide to Comparative Docking Studies of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of molecular docking, a cornerstone of modern computational drug discovery. This guide is tailored for researchers, scientists, and drug development professionals seeking to leverage in silico techniques for the evaluation of thiophene derivatives, a class of heterocyclic compounds with significant therapeutic potential.[1][2] Thiophene and its analogues are recognized as "privileged pharmacophores" in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The thiophene moiety is a key component in numerous FDA-approved drugs, underscoring its importance in pharmaceutical research.[1]

This guide will provide a comparative analysis of the docking of two distinct thiophene derivatives against their respective protein targets, supported by experimental data. We will delve into the causality behind the experimental choices and provide a self-validating framework for the described protocols.

The Principle of Molecular Docking: A Predictive Powerhouse

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][5] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand), such as a thiophene derivative, to the active site of a target protein.[5][6] This predictive capability allows for the rapid screening of large libraries of compounds and the optimization of lead candidates, significantly accelerating the drug development pipeline.[4][5]

The process involves two main components: a search algorithm to generate a variety of possible binding poses of the ligand within the protein's active site, and a scoring function to estimate the binding affinity for each pose.[7] A lower docking score generally indicates a more favorable binding affinity.

Comparative Docking Analysis of Thiophene Derivatives

For this guide, we will compare the docking performance of two thiophene derivatives from distinct therapeutic areas: an anticancer agent and an antibacterial agent.

Case Study 1: Thiophene Derivative as an Anticancer Agent Targeting Lactate Dehydrogenase-A (LDH-A)

  • Compound: 3-Substituted p-tolylthieno[2,3-d]pyrimidin-4(3H)-one (a potent inhibitor from a synthesized series).[8]

  • Target Protein: Human Lactate Dehydrogenase-A (LDH-A). LDH-A is a key enzyme in the metabolic pathway of cancer cells and is considered a promising target for anticancer drug development.[8][9]

  • Rationale: Cancer cells often exhibit altered glucose metabolism, relying heavily on glycolysis even in the presence of oxygen (the Warburg effect). LDH-A plays a crucial role in this process, making it an attractive target for therapeutic intervention.[8]

Case Study 2: Thiophene Derivative as an Antimicrobial Agent Targeting E. coli D-alanine Ligase

  • Compound: A spiro-indoline-oxadiazole thiophene derivative.[10][11]

  • Target Protein: D-alanine ligase from Escherichia coli. This enzyme is essential for the synthesis of the bacterial cell wall, making it an excellent target for antibiotics.[10][11]

  • Rationale: The bacterial cell wall is a unique and essential structure not present in eukaryotes, making enzymes involved in its synthesis prime targets for developing selective antibacterial agents.

Experimental Data and Docking Score Comparison

The following table summarizes the key quantitative data for our two case studies, illustrating the correlation between computational predictions and experimental validation.

Compound Target Protein Docking Software Binding Affinity (kcal/mol) Key Interacting Residues Experimental Activity (IC50) Reference
3-Substituted p-tolylthieno[2,3-d]pyrimidin-4(3H)-oneHuman Lactate Dehydrogenase-A (LDH-A)Molecular Operating Environment (MOE)Ranged from -127 to -171 (MolDock Score)Not explicitly detailed in abstractPotent inhibitors compared to Galloflavin reference drug[8][9][12]
Spiro-indoline-oxadiazole thiophene derivativeE. coli D-alanine ligaseMolecular Operating Environment (MOE)Not explicitly detailed in abstractNot explicitly detailed in abstractMIC values of 2 to 4 μg/ml against C. difficile[10][11]

Note: Direct numerical correlation between a specific docking score and a specific IC50 value for the same compound was not always available in a single source. The table presents data from the respective studies to illustrate the comparative performance.

Experimental Protocol: A Step-by-Step Molecular Docking Workflow

This section provides a detailed methodology for performing a molecular docking study using AutoDock Vina, a widely used and validated open-source docking program.[13][14][15] The visualization of results will be performed using PyMOL.[16][17][18][19]

Part 1: Preparation of the Protein and Ligand

The initial and most critical step is the meticulous preparation of both the target protein and the ligand.

  • Protein Preparation:

    • Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). For our case studies, this would be LDH-A and D-alanine ligase.

    • Clean the Protein: Remove all non-essential molecules from the PDB file, such as water molecules, co-factors, and existing ligands.[13] This is crucial to ensure that the docking simulation is not influenced by extraneous molecules.

    • Add Hydrogens: Add polar hydrogen atoms to the protein structure. This is essential for correct ionization and the formation of hydrogen bonds.[14]

    • Assign Charges: Add Kollman charges to the protein atoms. Accurate charge distribution is vital for calculating the electrostatic interactions between the protein and the ligand.[14]

    • Save in PDBQT format: The prepared protein file is saved in the PDBQT format, which is required by AutoDock Vina.[20]

  • Ligand Preparation:

    • Obtain Ligand Structure: The 3D structure of the thiophene derivative can be obtained from databases like PubChem or sketched using chemical drawing software.

    • Energy Minimization: Perform energy minimization of the ligand structure to obtain a stable, low-energy conformation.

    • Set Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.

    • Save in PDBQT format: Save the prepared ligand file in the PDBQT format.

Part 2: Defining the Binding Site and Running the Docking Simulation
  • Grid Box Generation:

    • Define a "grid box" which is a three-dimensional cube that encompasses the active site of the protein.[13] The size and center of the grid box are critical parameters that dictate the search space for the docking algorithm. For a known binding site, the grid box should be centered on the co-crystallized ligand. For "blind docking," the grid box should cover the entire protein surface.[7][15]

    • The grid parameters (center coordinates and dimensions) are saved in a configuration file.[20]

  • Running AutoDock Vina:

    • Execute AutoDock Vina from the command line, providing the prepared protein and ligand files in PDBQT format, and the configuration file containing the grid box parameters.[14]

    • Vina will perform the docking simulation, generating a set of possible binding poses for the ligand, each with a corresponding binding affinity score.

Part 3: Analysis and Visualization of Results
  • Analyze Docking Scores: The output file from Vina will list the binding affinities (in kcal/mol) for the top-ranked poses. A more negative value indicates a stronger predicted binding affinity.

  • Visualize Interactions with PyMOL:

    • Load the prepared protein structure and the docked ligand poses into PyMOL.[19][21]

    • Visualize the interactions between the ligand and the protein's active site residues.[16] This includes identifying hydrogen bonds, hydrophobic interactions, and other key molecular interactions that contribute to the binding affinity.[16]

    • The "ligand sites" preset in PyMOL can be used to highlight the interacting residues.[16]

Visualizing the Workflow and Interactions

To better illustrate the process and the molecular interactions, we use Graphviz to create clear and informative diagrams.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein (PDB) & Ligand Structures Clean 2. Clean Protein (Remove Water, etc.) PDB->Clean H_Charges 3. Add Hydrogens & Assign Charges Clean->H_Charges PDBQT 4. Convert to PDBQT Format H_Charges->PDBQT Grid 5. Define Grid Box (Binding Site) PDBQT->Grid Vina 6. Run AutoDock Vina Simulation Grid->Vina Scores 7. Analyze Binding Affinity Scores Vina->Scores PyMOL 8. Visualize Interactions in PyMOL Scores->PyMOL

Caption: A streamlined workflow for molecular docking studies.

Molecular_Interactions cluster_anticancer Anticancer Thiophene Derivative cluster_interactions1 Key Interactions cluster_antibacterial Antibacterial Thiophene Derivative cluster_interactions2 Key Interactions Ligand1 Thieno[2,3-d]pyrimidin-4(3H)-one Interaction1_1 Hydrogen Bonds Ligand1->Interaction1_1 Binds to Interaction1_2 Hydrophobic Interactions Ligand1->Interaction1_2 Binds to Protein1 LDH-A Active Site Interaction1_1->Protein1 Interaction1_2->Protein1 Ligand2 Spiro-indoline-oxadiazole Interaction2_1 Hydrogen Bonds Ligand2->Interaction2_1 Binds to Interaction2_2 van der Waals Forces Ligand2->Interaction2_2 Binds to Protein2 D-alanine Ligase Active Site Interaction2_1->Protein2 Interaction2_2->Protein2

References

Safety Operating Guide

Operational Guide for the Safe Disposal of Methyl 3-amino-4-phenylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 3-amino-4-phenylthiophene-2-carboxylate. Designed for researchers, scientists, and drug development professionals, this document synthesizes established safety protocols and chemical hazard data to ensure operational safety and regulatory compliance. Given the absence of a specific, complete Safety Data Sheet (SDS) for this exact compound, the procedures outlined are based on a conservative hazard assessment derived from structurally similar aminothiophene and aromatic amine compounds.

Hazard Assessment and Waste Classification

The core principle for handling chemicals with incomplete hazard data is to assume a high level of risk. This compound incorporates both a thiophene ring and an aromatic amine functional group.

  • Thiophene Derivatives: Thiophene and its derivatives are often classified as harmful irritants.[1][2]

  • Aromatic Amines: This class of compounds is known for potential toxicity, including carcinogenicity and mutagenicity, with many being readily absorbed through the skin.[3]

  • Structurally Similar Compounds: Safety data for related compounds, such as Methyl 3-amino-5-phenylthiophene-2-carboxylate and Methyl 3-amino-4-methylthiophene-2-carboxylate, consistently indicate hazards such as skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[4][5][6][7]

Quantitative Data Summary

The following table summarizes key data for the target compound and its structural analogs, forming the basis of our conservative safety approach.

PropertyThis compoundMethyl 3-amino-5-phenylthiophene-2-carboxylateMethyl 3-amino-4-methylthiophene-2-carboxylate
Molecular Formula C₁₂H₁₁NO₂S[8]C₁₂H₁₁NO₂SC₇H₉NO₂S[6]
CAS Number 67171-55-5[9]100063-22-7[4]85006-31-1[6]
Molecular Weight 233.29 g/mol [9]233.29 g/mol 171.22 g/mol [6]
Hazard Statements Data not available; assumed hazardousH315, H319, H335[4]H315, H319, H335[5][6]
Signal Word Assume "Warning" or "Danger"Warning[4]Warning[5][6]

Pre-Disposal Safety Operations

Proper disposal begins with safe handling during use. Adherence to the following procedures minimizes exposure and prevents accidental releases.

Required Personal Protective Equipment (PPE)

Due to the high likelihood of skin, eye, and respiratory irritation, the following PPE is mandatory when handling this compound in any form:

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][10]

  • Hand Protection: Wear double-layered nitrile gloves to prevent skin exposure. Inspect gloves for tears or holes before each use.[10]

  • Body Protection: A full-length laboratory coat is required. Ensure it is buttoned to protect clothing and skin.[10]

  • Respiratory Protection: If handling the solid powder outside of a certified chemical fume hood, a NIOSH/MSHA-approved respirator is necessary to avoid inhaling dust particles.[5]

Engineering Controls

All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[10] An eyewash station and safety shower must be readily accessible in the immediate work area.[4]

Step-by-Step Disposal Protocol

This protocol ensures that all waste is segregated, contained, labeled, and stored in compliance with EPA's Resource Conservation and Recovery Act (RCRA) and standard institutional guidelines.[11][12][13]

Step 1: Waste Segregation at the Point of Generation Immediately segregate waste into dedicated, appropriately labeled containers. Do not mix this waste with other chemical streams to prevent unknown and potentially hazardous reactions.

  • Solid Waste: Collect un-used or contaminated solid this compound, contaminated weigh boats, and disposable spatulas in a dedicated solid hazardous waste container.

  • Liquid Waste: Collect any solutions containing the compound in a dedicated liquid hazardous waste container. This includes reaction mixtures, mother liquors, and solvent rinses from glassware.

  • Contaminated Labware: Non-disposable glassware must be decontaminated before washing. Rinse with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate as liquid hazardous waste.

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and disposable lab coats, must be collected in a designated hazardous waste bag or container separate from regular trash.[1]

Step 2: Container Selection and Labeling Proper containment and communication are critical for safety and compliance.

  • Container Type: Use chemically compatible containers, such as high-density polyethylene (HDPE) for both liquid and solid waste.[1] Ensure containers have secure, leak-proof lids.

  • Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag the moment the first drop of waste is added. The label must include:

    • The full chemical name: "this compound"

    • An accurate list of all chemical constituents and their approximate percentages (including solvents).

    • The date of waste generation.

    • The relevant hazard characteristics (e.g., "Irritant," "Toxic").

Step 3: Temporary Storage (Satellite Accumulation Area) Store sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[11][12]

  • The SAA must be at or near the point of generation.

  • Keep containers closed at all times except when adding waste.

  • Store in a secondary containment bin to mitigate potential leaks or spills.

  • Do not accumulate more than 55 gallons of hazardous waste in the SAA.[11]

Step 4: Spill Management In the event of a spill, act immediately to contain and clean the area.

  • Alert Personnel: Notify all personnel in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory.

  • Don PPE: Wear the appropriate PPE as detailed in Section 2.

  • Contain Spill: For solid spills, use dry clean-up procedures to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite, sand, or a spill pillow to contain the material.[10][14]

  • Collect Waste: Carefully collect the absorbed material and contaminated debris using spark-proof tools and place it into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Step 5: Final Disposal Once a waste container is full or ready for disposal, arrange for its collection through your institution's EHS office or a licensed hazardous waste disposal contractor.[1][4] Complete all necessary waste pickup forms as required by your institution.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of waste containing this compound.

G Disposal Workflow: this compound cluster_generation Point of Generation cluster_containment Containment & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal gen Waste Generation (Solid, Liquid, PPE) segregate Segregate Waste Streams gen->segregate solid_waste Solid Waste Container segregate->solid_waste Solid liquid_waste Liquid Waste Container segregate->liquid_waste Liquid ppe_waste PPE Waste Container segregate->ppe_waste PPE label_waste Label All Containers: 'Hazardous Waste' + Full Chemical Name + Date solid_waste->label_waste store Store Sealed Containers in Designated Satellite Accumulation Area (SAA) liquid_waste->label_waste ppe_waste->label_waste check_full Container Full? store->check_full check_full->gen No, continue use request_pickup Complete & Submit HazWaste Disposal Form check_full->request_pickup Yes ehs_pickup EHS / Licensed Contractor Picks Up Waste request_pickup->ehs_pickup

Caption: Logical workflow for the safe disposal of chemical waste.

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling Methyl 3-amino-4-phenylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in synthetic chemistry and drug development, Methyl 3-amino-4-phenylthiophene-2-carboxylate demands rigorous safety protocols to ensure the well-being of laboratory personnel.[1] This guide provides an in-depth operational plan, moving beyond a simple checklist to explain the causality behind each safety recommendation. The procedures outlined here are grounded in established chemical safety principles and data from analogous thiophene and aromatic amine compounds to create a self-validating system of protection for researchers.

Hazard Assessment and Risk Profile

Understanding the specific risks associated with this compound is the foundation of effective PPE selection. This compound belongs to the thiophene derivative family, which sees wide use in medicinal chemistry, and its structure contains an aromatic amine moiety.[1][2] Based on data from structurally similar compounds, a clear hazard profile emerges. The primary risks involve irritation to the skin, eyes, and respiratory system.[3][4]

Table 1: Summary of Key Hazards for Structurally Related Thiophene Carboxylates

Hazard Classification GHS Category Nature of Risk Supporting Sources
Skin Corrosion/Irritation Category 2 Causes skin irritation upon contact. [3][4]
Serious Eye Damage/Irritation Category 2 Causes serious eye irritation. [3][4]
Specific Target Organ Toxicity (Single Exposure) Category 3 May cause respiratory irritation, particularly when handled as a dust or powder. [1][4]

| Acute Toxicity (Oral, Dermal, Inhalation) | Warning | May be harmful if swallowed, in contact with skin, or if inhaled. |[1][3] |

This risk profile dictates that all handling procedures must prioritize the prevention of direct contact, inhalation of airborne particles, and accidental ingestion.[5]

Core PPE Requirements: A Task-Based Approach

The level of personal protective equipment must correspond to the specific task being performed. Simply wearing a lab coat and gloves is insufficient; a dynamic approach based on the risk of exposure is essential.[6][7]

Primary Engineering Control: The Chemical Fume Hood Before any PPE is considered, the primary line of defense is an engineering control. All operations involving this compound, especially the handling of the solid powder and the preparation of solutions, must be conducted inside a certified chemical fume hood.[6][8] This contains potentially harmful dusts and vapors at the source, significantly reducing the risk of inhalation.

Table 2: Required PPE Levels by Laboratory Task

Task Eye/Face Protection Hand Protection Respiratory Protection Body & Foot Protection
Weighing Solid Compound Chemical splash goggles and face shield.[9][10] Double-layered chemical-resistant gloves (e.g., nitrile).[11] NIOSH-approved N95 dust mask or higher, even within a fume hood. Buttoned lab coat and closed-toe shoes.[6][9]
Preparing Solutions Chemical splash goggles.[3] Double-layered chemical-resistant gloves (e.g., nitrile). Not required if performed correctly within a fume hood. Buttoned lab coat and closed-toe shoes.
Running Reaction/Synthesis Chemical splash goggles. Chemical-resistant gloves appropriate for all reagents used. Not required if performed in a closed system within a fume hood. Buttoned lab coat and closed-toe shoes.

| Handling Spills | Chemical splash goggles and face shield. | Heavy-duty chemical-resistant gloves (e.g., neoprene over nitrile). | Air-purifying respirator with appropriate cartridges if outside a fume hood. | Chemical-resistant apron over lab coat, and chemical-resistant boot covers.[12] |

Operational Plans and Procedural Guidance

Meticulous adherence to procedure is as critical as the equipment itself. The following protocols for PPE usage, spill management, and waste disposal are designed to create a closed loop of safety from the beginning to the end of your workflow.

Experimental Workflow: From Preparation to Disposal

The following diagram illustrates the critical decision points and safety procedures in the handling workflow.

G cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal Assess 1. Assess Task & Hazards (Weighing, Solution Prep) SelectPPE 2. Select & Inspect PPE (See Table 2) Assess->SelectPPE DonPPE 3. Don PPE Correctly (Gloves last) SelectPPE->DonPPE PerformTask 4. Perform Task (e.g., Weighing, Synthesis) DonPPE->PerformTask DoffPPE 5. Doff PPE Carefully (Avoid self-contamination) PerformTask->DoffPPE Segregate 6. Segregate Hazardous Waste (Solid, Liquid, PPE) DoffPPE->Segregate Dispose 7. Store for EHS Pickup Segregate->Dispose

Caption: Safe handling workflow for this compound.

Protocol 1: PPE Donning and Doffing Sequence

Cross-contamination often occurs when removing PPE. Follow this sequence rigorously.

Donning (Putting On):

  • Lab Coat: Ensure it is fully buttoned.[9]

  • Eye/Face Protection: Put on safety goggles and a face shield if required.

  • Respiratory Protection: If weighing the solid, fit your N95 mask or respirator.

  • Gloves: Don the first pair of nitrile gloves, ensuring they overlap the cuffs of your lab coat. Don the second pair over the first.[11]

Doffing (Taking Off):

  • Outer Gloves: Remove the outer pair of gloves without touching your skin. Peel one glove off by pinching the cuff and pulling it inside out. Use the clean, inside-out glove to remove the second glove. Dispose of them immediately in a designated hazardous waste container.[11]

  • Lab Coat: Unbutton and remove the lab coat by folding it inward on itself to contain any surface contamination.

  • Face/Eye Protection: Remove the face shield and goggles.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[7][8][13]

Protocol 2: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the lab immediately.

  • Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.

  • Don Appropriate PPE: Before cleanup, don the spill-specific PPE outlined in Table 2.

  • Contain the Spill: For a solid spill, carefully cover it with a plastic-backed absorbent pad. For a liquid spill, contain it using an inert absorbent material like vermiculite or sand.[11] Do not generate dust.

  • Collect Waste: Carefully collect the absorbed material and any contaminated debris using non-sparking tools. Place it into a clearly labeled hazardous waste container.[11]

  • Decontaminate Area: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[11]

  • Dispose of PPE: All PPE used during the cleanup must be disposed of as hazardous chemical waste.[11]

Protocol 3: Waste Disposal

All materials that come into contact with this compound must be treated as hazardous waste.[4][14]

  • Waste Segregation:

    • Solid Waste: Collect unused chemicals, contaminated weigh boats, spatulas, and absorbent materials in a dedicated, sealed, and clearly labeled hazardous waste container.[11]

    • Liquid Waste: Collect all solutions containing the compound in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.[11]

    • Contaminated PPE: All used gloves, disposable lab coats, and masks must be placed in a designated hazardous waste bag.[11]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the date of generation.[11][13]

  • Storage and Disposal: Store sealed waste containers in a designated, well-ventilated, and secure waste accumulation area. Arrange for final disposal through your institution's Environmental Health and Safety (EHS) office.[11]

By integrating this comprehensive safety framework into your daily operations, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.